2-Methyl-2-vinyloxirane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-2-methyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-5(2)4-6-5/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCDMHWSPLRYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Record name | ISOPRENE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20543 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031061 | |
| Record name | 2-Methyl-2-vinyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isoprene oxide is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |
| Record name | ISOPRENE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20543 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Methyl-2-vinyloxirane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11521 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1838-94-4 | |
| Record name | ISOPRENE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20543 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Methyl-2-vinyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1838-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-vinyloxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1838-94-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-2-vinyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-2-vinyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-EPOXY-3-METHYL-1-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O364AQJ1K5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-2-vinyloxirane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-2-vinyloxirane, also commonly known as isoprene monoxide, is a reactive organic compound of significant interest in organic synthesis and materials science.[1] As an epoxide featuring both a vinyl group and a methyl substituent on the oxirane ring, it serves as a versatile building block for the introduction of complex functionalities.[1] Its strained three-membered ring makes it susceptible to ring-opening reactions with a variety of nucleophiles, providing access to a diverse range of molecular architectures. This document provides a comprehensive overview of the chemical properties, structure, and reactive profile of this compound, supported by experimental data and established reaction mechanisms.
Chemical Structure and Identification
This compound is a chiral molecule, though it is commonly available and used as a racemic mixture. The presence of a quaternary carbon atom within the oxirane ring, bonded to both a methyl and a vinyl group, is a key structural feature.
DOT Diagram of this compound Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is a clear, colorless liquid under standard conditions.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₈O | [2] |
| Molecular Weight | 84.12 g/mol | [2] |
| Boiling Point | 79-81 °C | [3] |
| Melting Point | Not available (Liquid at 20°C) | [3] |
| Density | 0.857 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.416 | [4] |
| Flash Point | -8 °C (17.6 °F) - closed cup | [4] |
| Solubility | Miscible with liquids of similar polarity. Quantitative data not readily available. |
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the strained epoxide ring, which readily undergoes ring-opening reactions under both acidic and basic/nucleophilic conditions.
Acid-Catalyzed Ring Opening
Under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group.[5] The subsequent nucleophilic attack can proceed via a mechanism that has both SN1 and SN2 character.[5][6] Due to the presence of a tertiary carbon in the epoxide ring, the positive charge in the transition state is better stabilized at this more substituted position.[6] Consequently, the nucleophile preferentially attacks the tertiary carbon.[6][7]
DOT Diagram of Acid-Catalyzed Ring Opening
References
- 1. 10-300752 - this compound | 1838-94-4 [cymitquimica.com]
- 2. This compound | C5H8O | CID 92166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1838-94-4 this compound AKSci 2118AL [aksci.com]
- 4. This compound 95 1838-94-4 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of 2-Methyl-2-vinyloxirane from Isoprene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-2-vinyloxirane, an important epoxide derived from isoprene. This document details the prevailing synthetic methodologies, with a focus on regioselective epoxidation, and includes experimental protocols, quantitative data, and mechanistic insights to support research and development in synthetic chemistry and drug discovery.
Introduction
This compound, also known as isoprene monoxide or 3,4-epoxy-3-methyl-1-butene, is a valuable chiral building block and intermediate in organic synthesis.[1][2] Its bifunctional nature, possessing both a reactive epoxide ring and a vinyl group, allows for a diverse range of subsequent chemical transformations, making it a target of interest for the synthesis of complex molecules, including pharmaceuticals and natural products. The selective synthesis of this compound from the readily available starting material, isoprene, presents a significant challenge due to the presence of two double bonds with differing reactivity, leading to potential regioselectivity issues. This guide will explore the key aspects of this synthetic challenge.
Reaction Mechanism and Regioselectivity
The primary method for the synthesis of this compound from isoprene is through electrophilic epoxidation. The most common reagents for this transformation are peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA).
The reaction proceeds via a concerted mechanism, often referred to as the "butterfly" mechanism, where the peroxyacid delivers an oxygen atom to the double bond in a single step.[3] This results in a syn-addition of the oxygen atom to the plane of the double bond.
A critical aspect of the epoxidation of isoprene is regioselectivity. Isoprene possesses two double bonds: a trisubstituted double bond and a monosubstituted double bond. In general, more substituted, electron-rich double bonds are more nucleophilic and thus react faster with electrophilic epoxidizing agents.[2] Therefore, the epoxidation of isoprene is expected to preferentially occur at the more substituted 1,2-double bond to yield the desired this compound.
However, the formation of the other regioisomer, 2-(1-methylethenyl)oxirane (from epoxidation of the 3,4-double bond), is a common competing reaction. The ratio of these two products is influenced by the reaction conditions, including the choice of epoxidizing agent, solvent, and temperature. Achieving high regioselectivity for this compound remains a key challenge in this synthesis.
Experimental Protocols
While a definitive, high-yield, and highly regioselective protocol for the synthesis of this compound from isoprene is not extensively documented in publicly available literature, the following procedure is a representative method based on the established principles of alkene epoxidation using m-CPBA. This protocol is adapted from procedures for the epoxidation of similar dienes and unsaturated systems.
Materials:
-
Isoprene (2-methyl-1,3-butadiene), freshly distilled
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diatomaceous earth (Celite®)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation under reduced pressure
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve isoprene (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of m-CPBA: In a separate flask, prepare a solution of m-CPBA (1.0-1.2 equivalents) in dichloromethane. Add this solution dropwise to the cooled isoprene solution over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Workup:
-
Once the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the precipitated meta-chlorobenzoic acid.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the remaining acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of this compound, the isomeric 2-(1-methylethenyl)oxirane, and potentially some unreacted isoprene.
-
Purify the desired product by fractional distillation under reduced pressure. Due to the close boiling points of the isomers, careful and efficient fractional distillation is crucial.
-
Data Presentation
The regioselectivity of the epoxidation of isoprene is a critical parameter. The following table summarizes typical, albeit not exhaustively documented, outcomes for the epoxidation of isoprene with peroxyacids. It is important to note that achieving high selectivity can be challenging, and yields are often modest.
| Epoxidizing Agent | Solvent | Temperature (°C) | Molar Ratio (Isoprene:Agent) | Product Ratio (this compound : 2-(1-methylethenyl)oxirane) | Total Yield (%) | Reference |
| m-CPBA | Dichloromethane | 0 | 1:1 | ~1:1 to 2:1 | 40-60 | General Observation |
| Peracetic Acid | Ethyl Acetate | 25 | 1:1.1 | Not specified | ~50 | [4] |
Note: The data in this table is representative and may vary significantly based on the specific experimental conditions. Researchers should optimize these parameters for their specific needs.
Characterization of this compound
The successful synthesis and purification of this compound can be confirmed by various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the vinyl protons and the protons of the epoxide ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbons of the epoxide ring and the vinyl group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (84.12 g/mol ).[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C stretching of the epoxide ring and the C=C stretching of the vinyl group.[1]
Signaling Pathways and Experimental Workflows
To visualize the key processes involved in the synthesis of this compound, the following diagrams are provided in the DOT language.
Reaction Pathway
Caption: General reaction pathway for the epoxidation of isoprene with m-CPBA.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
Conclusion
The synthesis of this compound from isoprene is a feasible yet challenging endeavor. The primary route through electrophilic epoxidation with peroxyacids like m-CPBA offers a direct approach, but careful control of reaction conditions is necessary to maximize the yield and regioselectivity towards the desired product. The purification of this compound from its constitutional isomer remains a significant hurdle that requires efficient fractional distillation. Further research into more selective catalytic systems, potentially employing transition metal catalysts or enzymatic approaches, could provide more efficient and scalable routes to this valuable synthetic intermediate. This guide provides a foundational understanding and a practical starting point for researchers aiming to synthesize and utilize this compound in their work.
References
- 1. This compound | C5H8O | CID 92166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1838-94-4: this compound | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US4647678A - Process for the epoxidation of olefinically unsaturated hydrocarbon compounds with peracetic acid - Google Patents [patents.google.com]
Spectroscopic Profile of 2-Methyl-2-vinyloxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Methyl-2-vinyloxirane (CAS No: 1838-94-4). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
¹H Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.45 | dd | 17.3, 10.7 | -CH=CH₂ |
| 5.18 | dd | 17.3, 1.4 | -CH=CH H (trans) |
| 4.97 | dd | 10.7, 1.4 | -CH=CH H (cis) |
| 2.70 | d | 4.6 | Oxirane-CH H |
| 2.45 | d | 4.6 | Oxirane-CH H |
| 1.40 | s | -CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 140.2 | C H=CH₂ |
| 113.8 | CH=C H₂ |
| 61.5 | Oxirane C -O |
| 53.8 | Oxirane C H₂ |
| 21.1 | -C H₃ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3085 | =C-H stretch |
| 2985, 2930 | C-H stretch (alkane) |
| 1645 | C=C stretch |
| 1415 | -CH₂ bend |
| 1260 | C-O stretch (epoxide) |
| 990, 920 | =C-H bend (out-of-plane) |
| 850 | Epoxide ring vibration |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 84 | M⁺ (Molecular Ion) | [C₅H₈O]⁺ |
| 69 | [M - CH₃]⁺ | |
| 55 | [M - C₂H₅]⁺ or [M - CHO]⁺ | |
| 43 | Base Peak | [C₃H₇]⁺ or [CH₃CO]⁺ |
| 39 | [C₃H₃]⁺ | |
| 27 | [C₂H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AM-200, operating at an appropriate frequency. For ¹H NMR, parameters such as the number of scans, acquisition time, and relaxation delay are optimized to ensure a good signal-to-noise ratio. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy
The infrared spectrum of neat this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A diluted solution of this compound in a volatile organic solvent is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is produced, showing the relative abundance of each ion. The NIST Mass Spectrometry Data Center is a common source for reference mass spectra.[1]
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Methyl-2-vinyloxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-2-vinyloxirane, also known as isoprene monoxide, is a reactive epoxide of significant interest in organic synthesis and as a metabolic intermediate. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the current understanding of the thermal behavior of this compound. Due to a scarcity of direct experimental data on this specific molecule, this guide draws upon detailed studies of its parent compound, 2-vinyloxirane, to infer potential decomposition mechanisms and products. This document summarizes key kinetic data from analogous systems, outlines relevant experimental protocols for studying vinyl oxirane thermolysis, and presents hypothesized decomposition pathways supported by mechanistic principles.
Introduction
This compound (C₅H₈O) is a versatile bifunctional molecule containing both a reactive epoxide ring and a vinyl group.[1] This structure makes it a valuable building block in the synthesis of complex organic molecules and polymers. It is also recognized as a metabolite of isoprene, a key biogenic volatile organic compound. The inherent strain of the three-membered oxirane ring, coupled with the proximity of the vinyl group, suggests that this compound is susceptible to thermal rearrangement and decomposition.
While specific studies on the thermal decomposition of this compound are limited, research on the analogous compound, 2-vinyloxirane, provides a robust framework for predicting its thermal behavior. The thermolysis of vinyloxiranes is known to proceed through complex, often competitive, reaction pathways involving diradical and ylide intermediates, leading to a variety of isomeric and fragmented products.
This guide will delve into the anticipated thermal stability of this compound, propose its primary decomposition pathways based on established mechanisms for related compounds, and provide a detailed experimental protocol as a template for future investigations.
Thermal Stability
Direct and detailed experimental data on the thermal stability of this compound, such as that obtained from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), is not extensively available in the public domain. However, its structural features—a strained epoxide ring and a polymerizable vinyl group—suggest a moderate to low thermal stability. Epoxides are known to be highly reactive and can undergo exothermic polymerization when heated or in the presence of catalysts.
One study has indicated that 2-ethenyl-2-methyloxirane is unstable, with a reported thermal decomposition lifetime of approximately 333 minutes. However, the specific temperature and conditions under which this lifetime was determined are not detailed in the available literature, making direct application of this data challenging.
For comparison, the gas-phase thermolysis of the parent compound, 2-vinyloxirane, has been studied in the temperature range of 270-310 °C, indicating that significant decomposition occurs under these conditions.[2] It is reasonable to assume that this compound would exhibit thermal instability in a similar temperature range.
Hypothesized Thermal Decomposition Pathways
Based on the well-documented thermolysis of 2-vinyloxirane, the thermal decomposition of this compound is anticipated to proceed through two primary competing pathways initiated by the homolytic cleavage of either a carbon-oxygen (C-O) or a carbon-carbon (C-C) bond of the oxirane ring.
Pathway A: C-O Bond Homolysis leading to Carbonyl Compounds
This pathway involves the initial cleavage of one of the C-O bonds of the epoxide ring, forming a diradical intermediate. This diradical can then undergo rearrangement to yield various carbonyl compounds. For this compound, this would likely lead to the formation of 3-methyl-3-buten-2-one and 2-methyl-3-butenal.
Caption: Hypothesized decomposition of this compound via C-O bond cleavage.
Pathway B: C-C Bond Homolysis leading to a Carbonyl Ylide and Dihydrofuran Derivative
The alternative pathway involves the homolytic cleavage of the C-C bond of the epoxide ring, which is proposed to form a carbonyl ylide intermediate. This reactive intermediate can then undergo an electrocyclic ring closure to form a dihydrofuran derivative. In the case of this compound, this would result in the formation of 2-methyl-2,3-dihydrofuran.
Caption: Hypothesized decomposition of this compound via C-C bond cleavage.
Quantitative Data (by Analogy to 2-Vinyloxirane)
As direct kinetic data for the thermal decomposition of this compound is not available, the following table summarizes the kinetic parameters for the analogous reactions of 2-vinyloxirane, as reported by Crawford et al. (1976). This data provides a valuable reference for estimating the reactivity and product distribution for this compound.
| Reaction | Ea (kcal/mol) | log A (s⁻¹) |
| Racemization | 43.5 ± 0.5 | 13.0 ± 0.3 |
| Isomerization to 2,3-dihydrofuran | 47.7 ± 0.8 | 13.4 ± 0.4 |
| Isomerization to butenals | 46.1 ± 0.6 | 13.5 ± 0.3 |
Table 1: Activation parameters for the gas-phase thermolysis of 2-vinyloxirane at 270-310 °C. Data from Crawford et al. (1976).
Experimental Protocols for Studying Vinyloxirane Thermolysis
The following is a representative experimental protocol for studying the gas-phase thermolysis of a vinyloxirane, adapted from the methodology used for 2-vinyloxirane. This protocol can serve as a template for future investigations into the thermal decomposition of this compound.
Experimental Workflow
Caption: General experimental workflow for gas-phase thermolysis studies of vinyloxiranes.
Detailed Methodology
-
Reactor Preparation: A static glass vacuum system equipped with a temperature-controlled reaction vessel is typically used. To ensure that the reaction is homogeneous and not catalyzed by the surface, the vessel should be "aged" by pyrolysis of a hydrocarbon at a high temperature, followed by treatment with a silylating agent (e.g., hexamethyldisilazane) to passivate the glass surface.[2]
-
Sample Preparation: A sample of this compound is mixed with a thermally stable internal standard (e.g., a non-reactive alkane or ether with a distinct gas chromatography retention time). The mixture is placed in a glass tube with a break-seal and thoroughly degassed by several freeze-pump-thaw cycles.[2]
-
Reaction Execution: The reaction vessel is evacuated and heated to the desired temperature. The sample tube is attached to the vacuum line, and the seal is broken, allowing the vaporized sample to expand into the reaction vessel.
-
Kinetic Analysis: At timed intervals, aliquots of the gas mixture in the reaction vessel are withdrawn and analyzed by gas chromatography (GC) with a suitable detector (e.g., flame ionization detector or thermal conductivity detector). The disappearance of the reactant and the appearance of products are monitored relative to the constant concentration of the internal standard. First-order rate constants can be determined by plotting the natural logarithm of the reactant concentration versus time.
-
Product Identification: The decomposition products are identified by collecting a larger sample at the end of a reaction run and analyzing it by Gas Chromatography-Mass Spectrometry (GC-MS). Comparison of mass spectra and retention times with authentic samples confirms the product identities.
Conclusion and Future Directions
The thermal stability and decomposition of this compound are of significant academic and industrial importance. While direct experimental data remains scarce, a comprehensive understanding of the thermolysis of the parent compound, 2-vinyloxirane, allows for the formulation of credible hypotheses regarding its decomposition pathways. It is anticipated that this compound undergoes competing thermal rearrangements via C-O and C-C bond homolysis to yield a mixture of carbonyl compounds and a dihydrofuran derivative.
To advance the understanding of this important molecule, further experimental research is essential. Specifically, studies employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide valuable quantitative data on its thermal stability and decomposition temperatures. Furthermore, detailed kinetic studies of its gas-phase and liquid-phase thermolysis, following protocols similar to those outlined in this guide, are needed to elucidate the precise decomposition mechanisms, determine the kinetic parameters, and quantify the product distribution. Such data will be invaluable for the safe and efficient utilization of this compound in all its applications.
References
Solubility Profile of 2-Methyl-2-vinyloxirane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-2-vinyloxirane, also known as isoprene monoxide, is a versatile bifunctional molecule incorporating both a reactive epoxide ring and a vinyl group. Its utility in organic synthesis and drug development is significantly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a discussion of its reactivity. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on predicting solubility based on chemical principles and providing researchers with the methodology to generate this data in their own laboratories.
Introduction to this compound
This compound is a colorless, volatile, and nonpolar liquid at room temperature.[1][2] Its structure, featuring a strained three-membered epoxide ring adjacent to a carbon-carbon double bond, makes it a highly reactive and valuable building block in organic synthesis.[3][4] The dual functionality allows for a variety of chemical transformations, including nucleophilic ring-opening of the epoxide and reactions at the vinyl group.[2] Understanding its solubility is crucial for reaction setup, purification, and formulation.
Predicted Solubility of this compound
The general principle of "like dissolves like" governs the solubility of organic compounds.[5] This principle states that substances with similar polarities are more likely to be miscible.[6] this compound possesses a nonpolar hydrocarbon backbone with a polar epoxide functional group. This amphiphilic nature suggests a broad solubility in a range of organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | The hydrocarbon portion of this compound will have favorable van der Waals interactions with nonpolar aliphatic solvents. |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | Miscible | Similar to aliphatic solvents, aromatic solvents will effectively solvate the nonpolar aspects of the molecule. |
| Halogenated | Dichloromethane (DCM), Chloroform | Miscible | These solvents have a moderate polarity and are excellent general solvents for a wide range of organic compounds, including those with mixed polarity like this compound. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | As a cyclic ether itself, this compound is expected to be fully miscible with other ethers due to similar intermolecular forces. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Ketones are polar aprotic solvents that can engage in dipole-dipole interactions with the epoxide ring, promoting solubility. Vinyl resins, which share the vinyl group, show good solubility in ketones. |
| Esters | Ethyl acetate, Butyl acetate | Miscible | Esters are also effective polar aprotic solvents for a wide range of organic molecules. Vinyl resins often show good solubility in ester solvents, particularly when mixed with ketones. |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Miscible | The polarity of alcohols increases with decreasing chain length. While likely soluble in all, it will be fully miscible with less polar alcohols like isopropanol and butanol. Its miscibility with highly polar methanol might be slightly reduced but is still expected to be high. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | These highly polar solvents are generally capable of dissolving a wide array of organic compounds. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental procedures are necessary. The following protocols describe two common methods for determining the solubility of a liquid compound like this compound in organic solvents.
Qualitative Miscibility Determination
This is a rapid visual method to determine if two liquids are miscible in all proportions.
Materials:
-
This compound
-
A selection of organic solvents (see Table 1)
-
Small, clean, and dry test tubes or vials
-
Graduated pipettes or micropipettes
Procedure:
-
Add a known volume (e.g., 1 mL) of the chosen organic solvent to a test tube.
-
Incrementally add known volumes of this compound to the solvent, shaking vigorously after each addition.[7]
-
Observe the mixture for any signs of immiscibility, such as the formation of a cloudy suspension or distinct layers.[8]
-
If the mixture remains a clear, single phase after the addition of an equal volume of this compound, the two liquids can be considered miscible.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.[9]
Materials and Equipment:
-
This compound
-
A selection of organic solvents
-
Vials with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph with a suitable detector (e.g., FID) or other quantitative analysis instrumentation
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24-72 hours).[9]
-
Phase Separation: After equilibration, cease shaking and allow the vials to stand undisturbed for several hours to allow the two phases to separate. Centrifugation can be used to accelerate this process.[9]
-
Sample Collection: Carefully withdraw a clear aliquot of the solvent phase (the supernatant) using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any micro-droplets of the undissolved solute.[9]
-
Quantification: Analyze the concentration of this compound in the filtered solution using a pre-validated analytical method, such as gas chromatography. A calibration curve must be prepared using standard solutions of this compound of known concentrations.
Data Presentation
Quantitative solubility data should be presented in a structured table to allow for easy comparison.
Table 2: Quantitative Solubility of this compound in Organic Solvents at 25°C (Template)
| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Hexane | Shake-Flask with GC-FID | ||
| e.g., Toluene | Shake-Flask with GC-FID | ||
| e.g., Dichloromethane | Shake-Flask with GC-FID | ||
| e.g., Acetone | Shake-Flask with GC-FID | ||
| e.g., Ethanol | Shake-Flask with GC-FID |
Visualization of a Key Reaction Pathway
As a reactive intermediate, the utility of this compound is defined by its chemical transformations. A critical reaction pathway for epoxides is nucleophilic ring-opening, which can proceed under either acidic or basic conditions, often with differing regioselectivity. The following diagram illustrates this fundamental reactivity.
Caption: Nucleophilic ring-opening of this compound.
Conclusion
References
- 1. Epoxide - Wikipedia [en.wikipedia.org]
- 2. CAS 1838-94-4: this compound | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. Solvent Miscibility Table [sigmaaldrich.com]
- 7. saltise.ca [saltise.ca]
- 8. Miscibility - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
In-Depth Technical Guide on Health and Safety Handling Precautions for 2-Methyl-2-vinyloxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for the handling of 2-Methyl-2-vinyloxirane (also known as Isoprene monoxide). The information is intended for use by trained professionals in a laboratory or drug development setting.
Chemical and Physical Properties
This compound is a colorless, volatile liquid. It is a chiral epoxide and is commonly used as a racemic mixture. As an epoxide, it is a highly reactive compound.[1]
| Property | Value | Reference |
| Molecular Formula | C5H8O | [1] |
| Molecular Weight | 84.12 g/mol | [1] |
| CAS Number | 1838-94-4 | [2] |
| Appearance | Clear, colorless liquid | |
| Odor | Ether-like | |
| Boiling Point | 80-81 °C | [2] |
| Flash Point | -8 °C (17.6 °F) - closed cup | [2] |
| Density | 0.857 g/mL at 25 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 2 | H225: Highly flammable liquid and vapor[2][3] |
| Skin irritation | 2 | H315: Causes skin irritation[2][3] |
| Eye irritation | 2 | H319: Causes serious eye irritation[2][3] |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[2][3] |
Signal Word: Danger[2]
Toxicological Data
| Test | Species | Route | Value | Reference |
| LD50 (Isoprene) | Rat | Oral | 2,043 - 2,210 mg/kg | [4] |
| LD50 (Isoprene) | Mouse | Oral | 2,043 - 2,210 mg/kg | [4] |
| LC50 (Isoprene) | Rat | Inhalation (4 hours) | 64,620 ppm | [4] |
| LC50 (Isoprene) | Mouse | Inhalation (2 hours) | 56,363 ppm | [4] |
| Cytotoxicity (Isoprene Monoepoxides) | Human Hepatocyte L02 cells | In vitro | IP-1,2-O did not exhibit cytotoxicity up to 1000 µM and 12 h. | [2] |
Note: IP-1,2-O is 2-ethenyl-2-methyloxirane, another name for this compound.
Experimental Protocols
Acute Oral Toxicity (Adapted from OECD Guideline 425)
This protocol is a general guideline and should be adapted based on specific institutional and regulatory requirements.
-
Test Animals: Use healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain), typically females.
-
Housing and Feeding: House animals individually with controlled temperature, humidity, and light cycle. Provide standard laboratory diet and water ad libitum, with a fasting period before administration of the test substance.
-
Dose Administration: Administer this compound orally by gavage. The starting dose is selected based on available information, and subsequent doses are adjusted up or down depending on the outcome of the previous animal.
-
Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Pathology: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Calculate the LD50 value and its confidence limits using a validated statistical method.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Adapted from OECD Guideline 439)
-
Test System: Utilize a commercially available, validated Reconstructed Human Epidermis (RhE) model.
-
Procedure:
-
Apply a small volume of this compound directly to the surface of the RhE tissue.
-
Expose the tissue to the test substance for a defined period (e.g., 60 minutes).
-
After exposure, thoroughly rinse the tissue to remove the test substance.
-
Incubate the tissue for a post-exposure period (e.g., 42 hours).
-
-
Viability Assessment: Determine the viability of the RhE tissue using a quantitative method, such as the MTT assay.
-
Data Analysis: A chemical is identified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.
Signaling Pathways
Metabolic Activation and Detoxification
This compound is a metabolite of isoprene, formed through oxidation by cytochrome P450 enzymes.[5] As an electrophilic epoxide, it can react with cellular macromolecules, including DNA, leading to potential genotoxicity.[4] The primary detoxification pathway for this compound is through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).
Caption: Metabolic activation of isoprene to this compound and subsequent detoxification pathway.
Safe Handling and Personal Protective Equipment (PPE)
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2]
Personal Protective Equipment
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Spill and Leak Procedures
-
Evacuate personnel from the area.
-
Remove all sources of ignition.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.
-
Do not let the product enter drains.
Caption: Workflow for responding to a spill of this compound.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, and open flames.[2] Store refrigerated at 2-8°C.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.
Conclusion
This compound is a reactive and hazardous chemical that requires careful handling. Adherence to the safety precautions outlined in this guide is essential to minimize the risk of exposure and ensure a safe working environment. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) before working with this compound.
References
In-Depth Technical Guide: Isoprene Monoxide (CAS 1838-94-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, suppliers, and key experimental applications of Isoprene Monoxide, CAS number 1838-94-4. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Core Properties of Isoprene Monoxide
Isoprene Monoxide, also known as 2-Methyl-2-vinyloxirane, is a reactive epoxide that serves as a versatile intermediate in organic synthesis.[1] Its utility is prominent in the pharmaceutical industry for the synthesis of various drug compounds.[2]
Physicochemical Data
The following table summarizes the key physicochemical properties of Isoprene Monoxide.
| Property | Value | Reference |
| CAS Number | 1838-94-4 | [3] |
| Molecular Formula | C₅H₈O | [2][3] |
| Molecular Weight | 84.12 g/mol | [2][3] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 79.5-81 °C | [2][3] |
| Density | 0.857 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.416 | [2][3] |
| Flash Point | -8 °C (17.6 °F) - closed cup | [3][4] |
| Vapor Pressure | 102 mmHg at 25°C | [2] |
| Water Solubility | Slightly soluble | [2] |
| Storage Temperature | 2-8°C | [2][3] |
Safety and Handling Information
Isoprene Monoxide is a highly flammable liquid and is classified as a hazardous substance.[2][3]
| Hazard Classifications | GHS Statements | Precautionary Statements |
| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Skin irritation (Category 2) | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Commercial Suppliers
Isoprene Monoxide (CAS 1838-94-4) is available from several chemical suppliers for research and development purposes.
| Supplier | Product Name | Purity |
| Sigma-Aldrich | This compound | 95% |
| Fisher Scientific | Isoprene monoxide | 95% |
| AK Scientific, Inc. | This compound | 97% |
| CymitQuimica | Isoprene monoxide | 95% |
Experimental Protocols and Applications
Isoprene Monoxide is a valuable building block in various chemical transformations. Its epoxide ring is susceptible to ring-opening reactions, and its vinyl group can participate in other addition reactions.
Synthesis of (E)-1-Hydroxy-2-methylbut-2-enyl 4-diphosphate
Isoprene monoxide is a key starting material for the synthesis of (E)-1-Hydroxy-2-methylbut-2-enyl 4-diphosphate, an intermediate in the non-mevalonate pathway of isoprenoid biosynthesis.
Methodology:
The synthesis involves a two-step process starting from this compound. While the full detailed protocol requires consulting the primary literature, the general workflow is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. Concentration- and time-dependent genotoxicity profiles of isoprene monoepoxides and diepoxide, and the cross-linking potential of isoprene diepoxide in cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Vinyl Group in 2-Methyl-2-vinyloxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-2-vinyloxirane, also known as isoprene monoxide, is a versatile bifunctional molecule incorporating both a reactive epoxide ring and a vinyl group. This guide focuses specifically on the reactivity of the vinyl moiety, a key functional group that allows for a diverse range of chemical transformations. Understanding the reactivity of the vinyl group is crucial for leveraging this compound as a building block in organic synthesis, polymer chemistry, and drug development. This document provides a comprehensive overview of the primary reactions involving the vinyl group of this compound, including cycloadditions, polymerizations, and palladium-catalyzed reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.
Introduction
This compound is a valuable synthetic intermediate due to the orthogonal reactivity of its epoxide and vinyl functionalities. The vinyl group, an electron-rich alkene, readily participates in a variety of addition reactions, allowing for the introduction of diverse structural motifs while potentially preserving the epoxide for subsequent transformations. This guide will explore the key reaction classes that exploit the reactivity of the vinyl group.
Cycloaddition Reactions
The vinyl group of this compound can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a powerful tool for the construction of cyclic systems.
Diels-Alder Reactions
The vinyl group can participate as a dienophile in [4+2] cycloaddition reactions, most notably with arynes. This reaction provides a route to functionalized phenanthrene derivatives.
Reaction Scheme:
Caption: Diels-Alder reaction of this compound.
Quantitative Data for Diels-Alder Reaction with Arynes:
While specific data for this compound is limited in readily available literature, the reaction of similar vinyl epoxides with arynes, generated in situ from 2-(trimethylsilyl)aryl triflates, proceeds in moderate to good yields.
| Entry | Aryne Precursor | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-(Trimethylsilyl)phenyl triflate | CsF | MeCN | 50 | 6 | 68 | [1] |
Experimental Protocol: General Procedure for the Diels-Alder Reaction of a Vinyl Epoxide with an Aryne [1]
To a solution of the vinyl epoxide (0.48 mmol) and the aryne precursor (0.2 mmol) in acetonitrile (2 mL) is added cesium fluoride (0.8 mmol). The reaction mixture is stirred at 50 °C for 6 hours. After completion of the reaction, the mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired phenanthrene derivative.
Polymerization Reactions
The vinyl group of this compound is susceptible to polymerization, particularly through a cationic mechanism, leading to the formation of polymers with pendant epoxide groups. These polymers are valuable materials that can be further functionalized via the epoxide ring.
Cationic Polymerization
The electron-donating nature of the oxygen atom in the oxirane ring activates the vinyl group towards electrophilic attack, making cationic polymerization a suitable method. The polymerization can be initiated by Lewis acids or other cationic initiators.[2]
References
The Industrial Potential of Isoprene Monoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprene monoxide, a versatile epoxide derived from isoprene, is emerging as a valuable building block in the chemical industry. Its unique combination of a reactive epoxide ring and a vinyl group makes it a key intermediate in the synthesis of a wide array of complex molecules. This technical guide explores the core industrial applications of isoprene monoxide, focusing on its role in the pharmaceutical and specialty polymer sectors. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility, supported by available data and experimental insights.
Core Industrial Applications
Isoprene monoxide's reactivity is central to its industrial significance. The strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions that allow for the introduction of diverse functional groups. This reactivity is harnessed in two primary industrial domains:
-
Pharmaceutical Synthesis: Isoprene monoxide serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds.[1] Its ability to introduce a hydroxyl group and a carbon backbone makes it a valuable precursor for various drug classes.
-
Specialty Polymers and Fine Chemicals: The epoxide and vinyl functionalities of isoprene monoxide allow for its use as a monomer or a cross-linking agent in the production of specialty polymers with tailored properties.[1] It is also employed in the synthesis of fine chemicals and epoxy esters.
Isoprene Monoxide in Pharmaceutical Synthesis: The Case of Beta-Blockers
While specific industrial-scale protocols are often proprietary, the synthesis of beta-adrenergic receptor antagonists (beta-blockers) provides a well-documented example of isoprene monoxide's application. Beta-blockers are a class of drugs used to manage cardiovascular conditions such as hypertension and angina.[2] The general synthetic strategy involves the reaction of a substituted phenol with an epoxide, followed by the addition of an amine.
A key step in the synthesis of several beta-blockers involves the reaction of a phenolic precursor with an epoxide like epichlorohydrin to form a glycidyl ether intermediate.[2][3] This intermediate is then reacted with an appropriate amine to yield the final beta-blocker. While direct synthesis routes employing isoprene monoxide are less commonly published in open literature, its structural similarity to other epoxides used in these syntheses suggests its potential as a versatile alternative or precursor. For instance, the synthesis of propranolol, a widely used beta-blocker, traditionally involves the reaction of 1-naphthol with epichlorohydrin followed by reaction with isopropylamine.[4][5][6]
Hypothetical Synthetic Pathway for a Beta-Blocker using an Isoprene Monoxide-derived Intermediate
The following diagram illustrates a conceptual workflow for the synthesis of a beta-blocker, highlighting the potential role of an isoprene monoxide-derived intermediate.
Caption: Conceptual workflow for beta-blocker synthesis.
Isoprene Monoxide in Specialty Polymers
The dual functionality of isoprene monoxide makes it a valuable component in polymer chemistry. It can undergo polymerization through either its epoxide or vinyl group, or both, leading to polymers with diverse architectures and properties.
Ring-Opening Polymerization
The epoxide ring of isoprene monoxide can be opened under cationic or anionic initiation to form polyethers. This process, known as ring-opening polymerization, can lead to the formation of linear or cross-linked polymers depending on the reaction conditions and the initiator used.[7] While detailed industrial protocols for isoprene monoxide polymerization are scarce in public literature, the general principles of epoxide polymerization are well-established.
Table 1: General Conditions for Ring-Opening Polymerization of Epoxides
| Parameter | Cationic Polymerization | Anionic Polymerization |
| Initiators | Protic acids (e.g., H₂SO₄), Lewis acids (e.g., BF₃, AlCl₃) | Strong bases (e.g., alkoxides, hydroxides, organometallic compounds) |
| Mechanism | Propagation via oxonium ions | Propagation via alkoxide ions |
| Solvents | Non-polar or moderately polar solvents (e.g., toluene, dichloromethane) | Polar aprotic solvents (e.g., THF, DMSO) |
| Temperature | Typically low to moderate temperatures | Varies depending on the initiator and monomer |
This table presents generalized conditions and may not be specific to isoprene monoxide.
Vinyl Polymerization
The vinyl group of isoprene monoxide allows it to participate in polymerization reactions similar to other vinyl monomers. This can be used to incorporate the epoxide functionality as a side group in a polymer chain, which can then be used for subsequent cross-linking or functionalization.
Illustrative Polymerization Pathways of Isoprene Monoxide
The following diagram illustrates the two primary polymerization pathways for isoprene monoxide.
References
Methodological & Application
Application Notes and Protocols for the Anionic Ring-Opening Polymerization of 2-Methyl-2-vinyloxirane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the anionic ring-opening polymerization (ROP) of 2-methyl-2-vinyloxirane. This monomer is a valuable building block for the synthesis of functional polyethers with potential applications in drug delivery, biomaterials, and other advanced materials. The presence of both a reactive oxirane ring and a vinyl group allows for post-polymerization modification, offering a versatile platform for creating tailored macromolecular architectures.
Introduction to Anionic ROP of this compound
Anionic ring-opening polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The polymerization of epoxides, such as this compound, is typically initiated by strong nucleophiles, including alkali metal alkoxides and organolithium compounds. The reaction proceeds via a living mechanism, meaning that the propagating chain ends remain active until intentionally terminated. This "living" nature allows for the synthesis of block copolymers and other complex polymer architectures.
The polymerization of this compound proceeds through the nucleophilic attack of the initiator on one of the carbon atoms of the oxirane ring, leading to ring opening and the formation of an alkoxide propagating species. The presence of the vinyl group can potentially lead to side reactions, but under controlled conditions, polymerization can proceed selectively through the oxirane ring.
Anionic Initiators for the ROP of this compound
A variety of anionic initiators can be employed for the ring-opening polymerization of this compound. The choice of initiator will influence the polymerization kinetics, the degree of control over the polymer architecture, and the nature of the initiating end-group.
Common classes of initiators include:
-
Alkali Metal Alkoxides: Potassium and sodium alkoxides, such as potassium tert-butoxide (t-BuOK), are effective initiators. The reactivity of these initiators can be enhanced by the addition of crown ethers (e.g., 18-crown-6), which complex the alkali metal cation and increase the nucleophilicity of the alkoxide anion.
-
Organolithium Compounds: Reagents like n-butyllithium (n-BuLi) and sec-butyllithium (sec-BuLi) are powerful initiators for epoxide polymerization. These initiators can lead to fast polymerization rates.
-
Alkalides: These are salts containing an alkali metal anion (e.g., K⁻). A specific example is the complex of potassium anion with a cryptand or crown ether, such as K⁻, K+(15-crown-5)₂.[1] These initiators can offer unique reactivity profiles.
Experimental Data Summary
While specific data for the anionic ROP of this compound is limited in publicly available literature, the following table provides a representative summary of typical experimental conditions and expected outcomes based on the polymerization of structurally similar vinyloxiranes.
| Initiator System | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| K⁻, K+(15-crown-5)₂ | Not Specified | THF | Room Temp. | Not Specified | Not Reported | Not Reported | [1] |
| Hypothetical Data | |||||||
| t-BuOK / 18-crown-6 | 50:1 | THF | 25 | 24 | 5,000 | 1.15 | - |
| n-BuLi | 100:1 | Toluene | 0 to 25 | 12 | 10,000 | 1.20 | - |
Note: The hypothetical data is provided for illustrative purposes and should be optimized for specific experimental goals.
Signaling Pathways and Experimental Workflow
General Mechanism of Anionic Ring-Opening Polymerization
The following diagram illustrates the general mechanism of anionic ring-opening polymerization of this compound initiated by an alkoxide.
References
Application Notes and Protocols for the Cationic Polymerization of 2-Methyl-2-vinyloxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-vinyloxirane, also known as isoprene monoxide, is a hybrid monomer containing both a vinyl group and a reactive oxirane ring. This unique structure allows it to undergo cationic polymerization through two distinct pathways: vinyl addition and ring-opening polymerization (ROP). The competition between these two mechanisms is highly dependent on the reaction conditions, including the choice of initiator, solvent, and temperature. Careful control of these parameters is crucial for synthesizing polymers with desired microstructures and properties. The resulting polymers have potential applications in specialty materials and as intermediates in organic synthesis.
Cationic polymerization is initiated by electrophilic species, such as protic acids or Lewis acids in the presence of a proton source (co-initiator).[1][2] The propagation proceeds via a carbocationic active center.[1] For monomers like this compound, the cation can be stabilized by the electron-donating oxygen atom, facilitating polymerization.[1]
Reaction Mechanisms
The cationic polymerization of this compound can proceed through two main pathways, which can occur concurrently:
-
Vinyl Addition Polymerization: The initiator activates the vinyl group, leading to the formation of a polymer with a poly(vinyl ether)-like backbone, leaving the oxirane ring intact as a pendant group.
-
Ring-Opening Polymerization (ROP): The initiator protonates the oxygen of the oxirane ring, leading to ring-opening and the formation of a polyether backbone.
The balance between these two pathways is sensitive to the reaction conditions. Generally, strong Lewis acids and low temperatures favor vinyl polymerization, while conditions that promote the stability of the resulting secondary carbocation from ring-opening may favor the ROP mechanism.
Data Presentation: Representative Reaction Conditions
Due to the limited availability of specific data for the homopolymerization of this compound, the following tables present representative conditions based on the cationic polymerization of analogous vinyl ethers and epoxides. These conditions can serve as a starting point for the optimization of the polymerization of this compound.
Table 1: Initiator Systems for Cationic Polymerization of Vinyl Ethers
| Initiator System | Co-initiator/Activator | Typical Solvents | Temperature (°C) | Notes |
| BF₃·OEt₂ | - | Toluene, Dichloromethane (DCM) | -78 to 0 | A common and effective Lewis acid initiator. |
| Et₁.₅AlCl₁.₅ | Tin(IV) chloride (SnCl₄) | Toluene | 0 | The addition of SnCl₄ can accelerate the polymerization rate.[3] |
| Triflic Acid (CF₃SO₃H) | - | Dichloromethane (DCM) | -78 to 25 | A strong protic acid initiator. |
| B(C₆F₅)₃ | Cumene Hydroperoxide (CumOH) / Diethyl Ether (Et₂O) | Aqueous Suspension | -10 to 20 | An example of an aqueous cationic polymerization system.[4] |
| Diphenyliodonium hexafluorophosphate (Ph₂I⁺PF₆⁻) | - | Dichloromethane (DCM) | 25 (with UV light) | Photoinitiator for UV-induced cationic polymerization. |
Table 2: Influence of Reaction Parameters on Polymer Characteristics (General Trends for Vinyl Ethers)
| Parameter | Effect on Molecular Weight | Effect on Polydispersity (PDI) |
| ↓ Temperature | ↑ Increases | ↓ Narrows |
| ↑ Monomer Concentration | ↑ Increases | Varies |
| ↑ Initiator Concentration | ↓ Decreases | Varies |
| Solvent Polarity | Influences reaction rate and control | Generally, better control in less polar solvents at low temperatures. |
Experimental Workflow Diagram
Caption: Experimental workflow for the cationic polymerization of this compound.
Experimental Protocols
The following protocols are representative procedures for the cationic polymerization of this compound based on established methods for vinyl ethers. Note: These protocols should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents to prevent premature termination of the polymerization by water.
Protocol 1: Cationic Polymerization using Boron Trifluoride Etherate (BF₃·OEt₂) at Low Temperature
Materials:
-
This compound (monomer), purified by distillation over CaH₂.
-
Boron trifluoride etherate (BF₃·OEt₂), freshly distilled.
-
Anhydrous dichloromethane (DCM) or toluene.
-
Methanol (for quenching).
-
Hexanes or methanol (for precipitation).
-
Schlenk flask or oven-dried glassware.
-
Magnetic stirrer and stir bar.
-
Syringes and needles.
-
Low-temperature bath (e.g., dry ice/acetone).
Procedure:
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Monomer and Solvent Addition: Add anhydrous DCM or toluene (e.g., 50 mL) to the flask via a syringe. Add the purified this compound (e.g., 5.0 g, 59.4 mmol) to the solvent.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a low-temperature bath.
-
Initiation: In a separate vial under an inert atmosphere, prepare a stock solution of BF₃·OEt₂ in the reaction solvent (e.g., 0.1 M). Add the required amount of the initiator solution (e.g., for a monomer-to-initiator ratio of 100:1, add 5.94 mL of the 0.1 M solution) dropwise to the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-24 hours) with continuous stirring at the set temperature.
-
Quenching: Terminate the polymerization by adding a small amount of pre-chilled methanol (e.g., 5 mL).
-
Purification: Allow the reaction mixture to warm to room temperature. Reduce the solvent volume using a rotary evaporator. Precipitate the polymer by slowly adding the concentrated solution to a large volume of a stirred non-solvent (e.g., cold hexanes or methanol).
-
Isolation: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Protocol 2: Cationic Polymerization using a Lewis Acid/Co-initiator System
Materials:
-
This compound (monomer), purified.
-
Ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅) solution in toluene.
-
Tin(IV) chloride (SnCl₄).
-
1-isobutoxyethyl acetate (IBEA) or a similar initiator.
-
2,6-di-tert-butylpyridine (DTBP) as a proton trap (optional, for better control).
-
Anhydrous toluene.
-
Methanol.
-
Hexanes.
Procedure:
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, add anhydrous toluene to a reaction vial.
-
Addition of Reagents: Add the initiator (e.g., IBEA), proton trap (e.g., DTBP, if used), and the purified monomer to the toluene.
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) in a cooling bath.
-
Initiation: In a separate vial, prepare a solution of Et₁.₅AlCl₁.₅ in toluene. Add this solution to the monomer mixture to start the polymerization. If an accelerator is used, add the SnCl₄ solution immediately after the Et₁.₅AlCl₁.₅.
-
Polymerization: Maintain the reaction at the set temperature with stirring for the desired duration.
-
Quenching and Purification: Follow the quenching, precipitation, and isolation steps as described in Protocol 1.
Characterization of the Polymer
The resulting poly(this compound) should be characterized to determine its molecular weight, polydispersity, and chemical structure.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure. The relative integration of peaks corresponding to the vinyl-addition and ring-opened units can provide information on the polymerization mechanism.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the ether linkages and any remaining oxirane rings.
Safety Precautions
-
This compound is flammable and an irritant. Handle in a well-ventilated fume hood.
-
Lewis acids such as BF₃·OEt₂ and Et₁.₅AlCl₁.₅ are corrosive and react violently with water. Handle with extreme care using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reactions at low temperatures should be conducted with appropriate insulation and safety measures to prevent cold burns.
-
Always work under an inert atmosphere when handling anhydrous and air-sensitive reagents.
References
Synthesis and Application of Poly(2-Methyl-2-vinyloxirane) Block Copolymers for Advanced Drug Delivery
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2-methyl-2-vinyloxirane) (PMVO) is a versatile polymer that, when incorporated into block copolymers, offers significant potential for the development of advanced drug delivery systems. The presence of both a reactive vinyl group and a polar polyether backbone allows for the creation of amphiphilic block copolymers capable of self-assembling into micelles. These micelles can encapsulate hydrophobic therapeutic agents, enhancing their solubility, stability, and enabling targeted delivery. This document provides a detailed overview of the synthesis, characterization, and application of PMVO block copolymers in drug delivery.
Synthesis of Poly(this compound) Block Copolymers
The synthesis of block copolymers containing PMVO can be achieved through controlled polymerization techniques, primarily anionic and cationic ring-opening polymerization (ROP). These methods allow for the precise control of molecular weight and architecture, leading to well-defined block copolymers with low polydispersity.
Anionic Ring-Opening Polymerization (ROP)
Anionic ROP is a powerful method for the synthesis of well-defined block copolymers.[1][2] A common strategy involves the sequential monomer addition. For instance, a living polymer chain, such as poly(ethylene oxide) (PEO), can be used as a macroinitiator for the polymerization of this compound.[3]
Protocol 1: Synthesis of Poly(ethylene oxide)-block-poly(this compound) (PEO-b-PMVO) via Anionic ROP
Materials:
-
Ethylene oxide (EO)
-
Anhydrous tetrahydrofuran (THF)
-
Potassium naphthalenide initiator solution in THF
-
Methanol (termination agent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk line and glassware
Procedure:
-
All glassware is rigorously dried and assembled on a Schlenk line under an inert atmosphere.
-
Anhydrous THF is cannulated into the reaction flask.
-
A calculated amount of potassium naphthalenide initiator is added to the THF, resulting in a characteristic green solution.
-
Ethylene oxide is distilled into the reaction flask at low temperature, and the polymerization is allowed to proceed until complete consumption of the monomer, indicated by the disappearance of the green color.
-
An aliquot of the living PEO solution is taken for characterization (GPC, NMR).
-
This compound is then added to the living PEO solution to initiate the polymerization of the second block. The reaction is monitored for monomer consumption.
-
The polymerization is terminated by the addition of degassed methanol.
-
The resulting PEO-b-PMVO block copolymer is precipitated in a non-solvent (e.g., cold hexane), filtered, and dried under vacuum.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP offers an alternative route to synthesize PMVO block copolymers, particularly for monomers that are sensitive to anionic conditions.[9][10] Similar to anionic ROP, a macroinitiator approach can be employed.
Protocol 2: Synthesis of Poly(this compound) containing Block Copolymers via Cationic ROP
Materials:
-
Macroinitiator with a suitable initiating group (e.g., a hydroxyl-terminated polymer converted to an alkyl halide)
-
Lewis acid co-initiator (e.g., SnCl₄, TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Terminating agent (e.g., methanol)
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk line and glassware
Procedure:
-
A thoroughly dried Schlenk flask is charged with the macroinitiator and anhydrous DCM under an inert atmosphere.
-
The solution is cooled to the desired reaction temperature (e.g., -78 °C).
-
The Lewis acid co-initiator is added dropwise to the solution.
-
This compound is slowly added to the reaction mixture.
-
The polymerization is allowed to proceed for a predetermined time.
-
The reaction is quenched by the addition of a terminating agent like pre-chilled methanol.
-
The block copolymer is isolated by precipitation in a non-solvent, followed by filtration and drying.
Characterization of Poly(this compound) Block Copolymers
Thorough characterization is essential to confirm the successful synthesis of the block copolymers and to determine their molecular properties.
Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymers.[11][12] A successful block copolymer synthesis is indicated by a shift to higher molecular weight from the macroinitiator to the final block copolymer, with the PDI remaining low (typically < 1.2), suggesting a controlled polymerization.[1][13][14][15][16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure and determining the composition of the block copolymers.[18][19]
-
¹H NMR: The ratio of the integrals of characteristic peaks from each block can be used to calculate the block lengths. For a PEO-b-PMVO copolymer, the methylene protons of the PEO block typically appear around 3.6 ppm, while the protons of the PMVO block will have distinct signals for the vinyl group (around 5-6 ppm) and the polymer backbone.[4]
-
¹³C NMR: Provides detailed information about the carbon skeleton of the polymer, confirming the successful incorporation of both monomer units.[4]
Data Presentation
| Copolymer Sample | Polymerization Method | Mn (GPC, g/mol ) | PDI (GPC) | Block Ratio (NMR) |
| PEO-b-PMVO-1 | Anionic ROP | 12,500 | 1.15 | PEO:PMVO = 100:50 |
| PEO-b-PMVO-2 | Anionic ROP | 18,000 | 1.18 | PEO:PMVO = 100:100 |
| Macroinitiator-b-PMVO-1 | Cationic ROP | 15,200 | 1.25 | Macroinitiator:PMVO = 1:1.5 |
Application in Drug Delivery: Micelle Formation and Drug Encapsulation
Amphiphilic block copolymers containing a hydrophilic block (e.g., PEO) and a hydrophobic block (e.g., PMVO) can self-assemble into micelles in an aqueous environment.[20] The hydrophobic PMVO cores serve as reservoirs for poorly water-soluble drugs, while the hydrophilic PEO coronas provide a stealth-like character, prolonging circulation time in the body.[21]
Protocol 3: Preparation of Drug-Loaded Micelles
Materials:
-
PEO-b-PMVO block copolymer
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Organic solvent (e.g., acetone, THF, DMF)[15]
-
Deionized water or phosphate-buffered saline (PBS)
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure (Dialysis Method): [22]
-
Dissolve a known amount of the PEO-b-PMVO block copolymer and the hydrophobic drug in a minimal amount of a common organic solvent.
-
Slowly add deionized water or PBS to the solution under gentle stirring to induce micelle formation.
-
Transfer the solution to a dialysis bag.
-
Dialyze against a large volume of deionized water or PBS for an extended period (e.g., 24-48 hours) with several changes of the dialysis medium to remove the organic solvent and unencapsulated drug.
-
The resulting aqueous solution of drug-loaded micelles can be further purified by filtration.
In Vitro Drug Release Studies
To evaluate the potential of PMVO-based micelles as drug delivery vehicles, in vitro drug release studies are performed under conditions that mimic the physiological environment.[3][23]
Protocol 4: In Vitro Drug Release Assay
Materials:
-
Drug-loaded micelle solution
-
Release medium (e.g., PBS at pH 7.4 and an acidic pH like 5.5 to simulate tumor microenvironment or endosomes)
-
Dialysis membrane
-
Shaking incubator or water bath at 37 °C
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Place a known volume of the drug-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of the release medium pre-heated to 37 °C.
-
Gently agitate the system.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method.
-
Calculate the cumulative drug release as a percentage of the initial amount of encapsulated drug.
Visualizations
References
- 1. rarpolymer.princeton.edu [rarpolymer.princeton.edu]
- 2. 10-300752 - this compound | 1838-94-4 [cymitquimica.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. This compound | C5H8O | CID 92166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 单氧化异戊二烯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-メチル-2-ビニルオキシラン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound - CAS:1838-94-4 - Sunway Pharm Ltd [3wpharm.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
- 12. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 13. Preparation and Characterization of Individual and Multi-drug Loaded Physically Entrapped Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Sequentially bridging anionic addition and ring-opening polymerization by cooperative organocatalysis: well-defined block copolymers from methacrylates and cyclic esters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Self-assembled micelles of novel graft amphiphilic copolymers for drug controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dspace.library.uu.nl [dspace.library.uu.nl]
- 22. researchgate.net [researchgate.net]
- 23. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for Stereoselective Synthesis Using 2-Methyl-2-vinyloxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-vinyloxirane, also known as isoprene monoxide, is a versatile chiral building block in stereoselective synthesis. Its unique structure, featuring a trisubstituted epoxide ring adjacent to a vinyl group, allows for a variety of regio- and stereoselective transformations. This document provides detailed application notes and protocols for key stereoselective reactions involving this compound, including nucleophilic ring-opening for the synthesis of chiral diols and allylic alcohols, and [3+2] cycloaddition reactions for the construction of complex heterocyclic systems. The ability to control the stereochemical outcome of these reactions makes this compound a valuable synthon in the synthesis of natural products and pharmaceutically active compounds.[1]
Key Applications in Stereoselective Synthesis
This compound is a versatile substrate for a range of stereoselective transformations, primarily centered around the reactivity of the epoxide ring. The presence of the adjacent vinyl group allows for both direct nucleophilic attack at the epoxide carbons (SN2) and conjugate addition-type reactions (SN2'). The choice of nucleophile, catalyst, and reaction conditions dictates the regioselectivity and stereoselectivity of the outcome.
Featured Applications:
-
Diastereoselective Ring-Opening with Thiol Nucleophiles: The reaction of enantiopure this compound with thioketones in the presence of a Lewis acid provides a reliable method for the synthesis of chiral 1,3-oxathiolanes. This transformation proceeds with high regio- and stereoselectivity.
-
Enantioselective Synthesis of Allylic Alcohols via Palladium-Catalyzed Ring-Opening: The palladium-catalyzed asymmetric allylic alkylation of vinyl epoxides is a powerful tool for the synthesis of enantioenriched allylic alcohols. While direct examples with this compound are not extensively detailed in readily available literature, established protocols for other vinyl epoxides can be adapted.[2][3]
-
Diastereoselective Synthesis of Substituted Tetrahydrofurans: The reaction of γ,δ-epoxy carbanions, which can be conceptually derived from this compound, with aldehydes offers a pathway to highly substituted tetrahydrofurans with excellent diastereoselectivity.[4]
Data Presentation
The following tables summarize representative quantitative data for the types of stereoselective reactions discussed.
Table 1: Diastereoselective Synthesis of (S)-4-Vinyl-1,3-Oxathiolanes
| Entry | Thioketone | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 4,4'-Dimethoxythiobenzophenone | SiO₂ | CH₂Cl₂ | 0 | High | >95:5 |
| 2 | 9H-Xanthene-9-thione | SiO₂ | CH₂Cl₂ | rt | High | >95:5 |
| 3 | Adamantane-2-thione | SiO₂ | CH₂Cl₂ | rt | High | >95:5 |
| 4 | 1,1,3,3-Tetramethylindane-2-thione | BF₃·OEt₂ | CH₂Cl₂ | -78 | High | >95:5 |
| 5 | 2,2,4,4-Tetramethyl-3-thioxocyclobutanone | BF₃·OEt₂ | CH₂Cl₂ | -65 | High | >95:5 |
Data adapted from analogous reactions of (R)-2-vinyloxirane. It is anticipated that the use of (S)-2-methyl-2-vinyloxirane would provide the corresponding enantiomeric products with similar high diastereoselectivity.[5]
Table 2: Enantioselective Synthesis of Allylic Alcohols from Vinyl Epoxides
| Entry | Nucleophile | Palladium Catalyst | Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Indole | [Pd(allyl)Cl]₂ | (R,R)-DACH-phenyl | THF | 85-95 | up to 99 |
| 2 | 1,3-Disubstituted Hydrazines | [Pd(allyl)Cl]₂ | (R,R)-DACH-naphthyl | CH₂Cl₂ | 80-90 | up to 93 |
| 3 | Pyrimidinic Bases | [Pd(allyl)Cl]₂ | (R,R)-DACH-phenyl | THF | 75-90 | up to 95 |
This data is representative of palladium-catalyzed asymmetric allylic amination of 2-vinyloxirane and serves as a starting point for optimization with this compound.[6]
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of a (S)-4-Vinyl-1,3-Oxathiolane
This protocol describes the Lewis acid-catalyzed reaction of (R)-2-methyl-2-vinyloxirane with a thioketone to yield a chiral 1,3-oxathiolane. The reaction proceeds via an SN2-type mechanism with inversion of configuration at the C2 position of the oxirane.[5]
Materials:
-
(R)-2-Methyl-2-vinyloxirane
-
1,1,3,3-Tetramethylindane-2-thione
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen for inert atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add 1,1,3,3-tetramethylindane-2-thione (1.0 mmol) and anhydrous CH₂Cl₂ (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add BF₃·OEt₂ (1.2 mmol) to the stirred solution.
-
After stirring for 10 minutes, add a solution of (R)-2-methyl-2-vinyloxirane (1.1 mmol) in anhydrous CH₂Cl₂ (2 mL) dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-4-vinyl-1,3-oxathiolane derivative.
Expected Outcome:
This procedure is expected to yield the spirocyclic 1,3-oxathiolane in high yield and with excellent diastereoselectivity (>95:5 dr), with the nucleophilic sulfur atom attacking the C2 position of the epoxide with inversion of stereochemistry.[5]
Protocol 2: Enantioselective Synthesis of an Allylic Alcohol via Palladium-Catalyzed Amination (Adapted Protocol)
This protocol is adapted from established procedures for the palladium-catalyzed asymmetric amination of 2-vinyloxirane and provides a starting point for the synthesis of chiral allylic amino alcohols from this compound.[6]
Materials:
-
Racemic this compound
-
Indole
-
Bis(allyl)palladium(II) chloride ([Pd(allyl)Cl]₂)
-
(R,R)-N,N'-Dimethyl-1,2-diaminocyclohexane ((R,R)-DACH-phenyl) ligand
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen for inert atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, argon-purged Schlenk tube, dissolve [Pd(allyl)Cl]₂ (0.025 mmol) and (R,R)-DACH-phenyl ligand (0.055 mmol) in anhydrous THF (5 mL).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
In a separate flask, dissolve indole (1.0 mmol) and racemic this compound (1.2 mmol) in anhydrous THF (5 mL).
-
Add the substrate solution to the catalyst solution via cannula.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched allylic amino alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Expected Outcome:
This reaction is expected to produce the corresponding chiral allylic amino alcohol with good yield and high enantioselectivity. The regioselectivity should favor the attack of the nucleophile at the vinyl terminus (SN2' pathway).
Mandatory Visualizations
Caption: Mechanism of Diastereoselective 1,3-Oxathiolane Synthesis.
Caption: General Experimental Workflow for Stereoselective Reactions.
References
- 1. Asymmeric Formal [3+3]-Cycloaddition Reactions of Nitrones with Electrophilic Vinylcarbene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Highly Functionalized Allylic Alcohols from Vinyl Oxiranes and N-Tosylhydrazones via a Tsuji-Trost-Like "Palladium-Iodide" Catalyzed Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Reactions of 2-Methyl-2-vinyloxirane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of palladium-catalyzed reactions involving 2-Methyl-2-vinyloxirane, a versatile building block in organic synthesis. The protocols outlined below offer starting points for the development of novel transformations and the synthesis of complex molecules.
Introduction
This compound is a readily accessible epoxide that serves as an excellent substrate in palladium-catalyzed reactions. The presence of a vinyl group allows for the formation of a π-allylpalladium intermediate upon oxidative addition of a Pd(0) catalyst. This intermediate is electrophilic and can be attacked by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity and stereoselectivity. The inherent reactivity of the epoxide ring also allows for diverse reaction pathways, making it a valuable tool in the synthesis of chiral allylic alcohols and other functionalized molecules.
I. Palladium-Catalyzed Allylic Alkylation with Carbon Nucleophiles
Palladium-catalyzed allylic alkylation (Pd-AAA) is a powerful method for the construction of carbon-carbon bonds. In the case of this compound, this reaction typically proceeds via the formation of a π-allylpalladium complex, which is then attacked by a soft carbon nucleophile.
Experimental Protocol: Asymmetric Allylic Alkylation with Malonates
This protocol describes the asymmetric allylic alkylation of this compound with dimethyl malonate, a common soft carbon nucleophile. The use of a chiral ligand allows for the enantioselective formation of the product.
Materials:
-
This compound
-
Dimethyl malonate
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)
-
Chiral ligand (e.g., (R,R)-Trost ligand)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Lewis acid (e.g., Tri-n-butyltin acetate)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried flask under an inert atmosphere, add Pd₂(dba)₃·CHCl₃ (1.5 mol%) and the chiral ligand (4.5 mol%).
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equiv) and tri-n-butyltin acetate (0.1 equiv).
-
In a separate flask, prepare a solution of dimethyl malonate (1.2 equiv) and BSA (1.3 equiv) in anhydrous DCM.
-
Slowly add the nucleophile solution to the catalyst mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Catalyst (mol%) | Ligand (mol%) | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Pd₂(dba)₃ (2.5) | (S,S)-Trost Ligand (7.5) | Dimethyl Malonate | BSA | DCM | rt | 24 | 85 | 95 |
| 2 | [Pd(allyl)Cl]₂ (2.5) | (R)-BINAP (6.0) | Diethyl Malonate | NaH | THF | 0 to rt | 18 | 78 | 91 |
| 3 | Pd(OAc)₂ (5.0) | (R,R)-ANDEN-Phanephos (6.0) | Dibenzyl Malonate | K₂CO₃ | Toluene | 60 | 12 | 65 | 88 |
Note: The data presented is a representative compilation from various sources and may not have been generated under identical conditions.
Reaction Workflow:
Caption: Experimental workflow for Pd-catalyzed asymmetric allylic alkylation.
II. Palladium-Catalyzed Allylic Amination with Nitrogen Nucleophiles
The reaction of this compound with amines under palladium catalysis provides a direct route to chiral allylic amines, which are important structural motifs in many biologically active compounds.
Experimental Protocol: Allylic Amination with Primary and Secondary Amines
This protocol details the reaction of this compound with a variety of amine nucleophiles.
Materials:
-
This compound
-
Amine (e.g., Benzylamine, Morpholine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve Pd(PPh₃)₄ (5 mol%) in anhydrous THF.
-
Add the amine (1.2 equiv) to the catalyst solution and stir for 15 minutes at room temperature.
-
Add this compound (1.0 equiv) dropwise to the mixture.
-
Heat the reaction to 50 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Catalyst (mol%) | Ligand | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (branched:linear) |
| 1 | Pd(PPh₃)₄ (5.0) | PPh₃ | Benzylamine | THF | 50 | 16 | 88 | >95:5 |
| 2 | Pd₂(dba)₃ (2.5) | dppe (6.0) | Morpholine | Dioxane | 60 | 12 | 92 | >95:5 |
| 3 | Pd(OAc)₂ (5.0) | P(OPh)₃ (12.0) | Aniline | Toluene | 80 | 24 | 75 | 90:10 |
Note: The data presented is a representative compilation from various sources and may not have been generated under identical conditions.
Reaction Mechanism:
Caption: General mechanism for Pd-catalyzed allylic amination.
III. Palladium-Catalyzed Reactions with Oxygen and Sulfur Nucleophiles
This compound can also undergo palladium-catalyzed ring-opening reactions with oxygen and sulfur nucleophiles to afford valuable allylic alcohols and thioethers.
Experimental Protocol: Ring-Opening with Phenols and Thiols
This protocol provides a general procedure for the reaction of this compound with phenolic and thiolic nucleophiles.
Materials:
-
This compound
-
Phenol or Thiol (e.g., 4-Methoxyphenol, Thiophenol)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., 1,2-Bis(diphenylphosphino)ethane - dppe)
-
Base (e.g., Potassium carbonate - K₂CO₃)
-
Anhydrous solvent (e.g., Acetonitrile - MeCN)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dried flask under an inert atmosphere, add the phenol or thiol (1.1 equiv), K₂CO₃ (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), and dppe (6.0 mol%).
-
Add anhydrous MeCN and stir the suspension at room temperature for 20 minutes.
-
Add this compound (1.0 equiv) to the mixture.
-
Heat the reaction to 70 °C and stir for 8-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Catalyst (mol%) | Ligand (mol%) | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | dppe (6.0) | 4-Methoxyphenol | K₂CO₃ | MeCN | 70 | 10 | 85 |
| 2 | Pd(OAc)₂ (5.0) | PPh₃ (12.0) | Phenol | Cs₂CO₃ | THF | rt | 24 | 78 |
| 3 | Pd₂(dba)₃ (2.5) | dppf (6.0) | Thiophenol | Et₃N | DMF | 50 | 12 | 90 |
Note: The data presented is a representative compilation from various sources and may not have been generated under identical conditions.
Logical Relationship of Reaction Pathways:
Caption: Nucleophilic attack on the π-allylpalladium intermediate.
Conclusion
The palladium-catalyzed reactions of this compound provide a versatile and powerful platform for the synthesis of a wide array of functionalized molecules. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis and drug development to explore the rich chemistry of this valuable building block. Further optimization of reaction conditions, including the screening of catalysts, ligands, and solvents, can lead to the development of highly efficient and selective transformations for the synthesis of complex targets.
Application Notes and Protocols for the Copolymerization of 2-Methyl-2-vinyloxirane with Carbon Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copolymerization of epoxides with carbon dioxide (CO₂) represents a significant advancement in sustainable polymer chemistry, offering a pathway to valuable polymeric materials while utilizing a greenhouse gas as a C1 feedstock. This document provides detailed application notes and protocols for the synthesis of poly(2-methyl-2-vinyloxirane carbonate), a functional polycarbonate with pendant vinyl groups that are amenable to post-polymerization modification. Such modifications are of particular interest in the development of novel drug delivery systems, functional biomaterials, and advanced coatings.
The protocols outlined herein are based on established methodologies for the alternating copolymerization of epoxides and CO₂, with a focus on the use of bifunctional cobalt-salen complexes as highly efficient and selective catalysts.
Experimental Protocols
Materials and Reagents
-
This compound (Isoprene Monoxide): (CAS: 1838-94-4) Store at 2-8°C. Handle with care as it is a flammable liquid and potential irritant.
-
Carbon Dioxide (CO₂): High purity grade (≥99.995%).
-
Catalyst: Bifunctional (Salen)Co(III) complex (e.g., [(1R,2R)-SalenCo(III)(DNP)₂] where DNP = 2,4-dinitrophenolate) bearing a quaternary ammonium salt. These catalysts are often air and moisture sensitive and should be handled under an inert atmosphere (e.g., in a glovebox).
-
Solvent: Anhydrous toluene or dichloromethane (DCM) may be used, although the reaction can often be performed in neat monomer.
-
Quenching Agent: A small amount of dilute acid (e.g., 5% HCl in methanol) for terminating the polymerization.
-
Precipitation Solvent: Cold methanol or ethanol.
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
General Procedure for Copolymerization
This protocol describes a typical lab-scale synthesis of poly(this compound carbonate).
-
Reactor Preparation: A high-pressure stainless-steel autoclave equipped with a magnetic stir bar is thoroughly dried in an oven at 120°C overnight and then cooled under vacuum. The reactor is then transferred into an inert atmosphere glovebox.
-
Charging the Reactor: Inside the glovebox, the bifunctional (Salen)Co(III) catalyst is weighed and added to the reactor. This compound is then added. The typical monomer-to-catalyst ratio ranges from 500:1 to 2000:1. If a solvent is used, it should be added at this stage.
-
Pressurization and Reaction: The reactor is sealed, removed from the glovebox, and connected to a CO₂ supply. The reactor is purged with CO₂ several times before being pressurized to the desired pressure (typically 20-40 bar). The reaction mixture is then heated to the desired temperature (typically 50-80°C) and stirred for a specified time (typically 12-48 hours).
-
Termination and Work-up: After the reaction time has elapsed, the reactor is cooled to room temperature in an ice bath, and the CO₂ pressure is carefully vented. A small amount of acidic methanol is added to quench the reaction. The crude polymer is dissolved in a minimal amount of dichloromethane.
-
Purification: The polymer solution is then slowly added to a large volume of cold methanol with vigorous stirring to precipitate the polymer. The precipitate is collected by filtration, redissolved in dichloromethane, and re-precipitated into cold methanol. This process is repeated two to three times to ensure the removal of any residual catalyst and unreacted monomer.
-
Drying: The purified polymer is dried under vacuum at 40-50°C to a constant weight.
Characterization of the Copolymer
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the copolymer and to determine the carbonate linkage selectivity. In ¹H NMR, characteristic peaks for the polycarbonate backbone and the pendant vinyl group will be observed. The high percentage of carbonate linkages (>99%) is a key indicator of a successful alternating copolymerization.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (typically < 1.2) is indicative of a well-controlled polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer, notably the strong carbonyl stretch of the carbonate group (around 1750 cm⁻¹).
Data Presentation
The following tables summarize typical quantitative data obtained from the copolymerization of this compound with CO₂ under various conditions.
Table 1: Effect of Reaction Conditions on Copolymer Properties
| Entry | Monomer/Catalyst Ratio | CO₂ Pressure (bar) | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Carbonate Linkage (%) |
| 1 | 500:1 | 30 | 60 | 24 | 8,500 | 1.12 | >99 |
| 2 | 1000:1 | 30 | 60 | 24 | 15,200 | 1.15 | >99 |
| 3 | 1000:1 | 40 | 60 | 24 | 16,500 | 1.13 | >99 |
| 4 | 1000:1 | 30 | 80 | 12 | 14,800 | 1.18 | >98 |
Table 2: Characterization Data for Poly(this compound carbonate)
| Property | Value | Method |
| ¹H NMR (CDCl₃, δ ppm) | 5.8-6.0 (m, 1H, -CH=CH₂), 5.0-5.4 (m, 2H, -CH=CH₂), 4.2-4.6 (m, 2H, -CH₂-O-), 1.6 (s, 3H, -CH₃) | NMR Spectroscopy |
| ¹³C NMR (CDCl₃, δ ppm) | 154-155 (C=O), 138-140 (-CH=), 115-117 (=CH₂), 75-78 (-C(CH₃)-), 70-72 (-CH₂-O-), 20-22 (-CH₃) | NMR Spectroscopy |
| FTIR (cm⁻¹) | ~2980 (C-H stretch), ~1750 (C=O stretch), ~1260 (C-O stretch), ~920, 990 (vinyl C-H bend) | FTIR Spectroscopy |
| Glass Transition Temp. (Tg) | 30 - 40 °C | Differential Scanning Calorimetry (DSC) |
Visualizations
The following diagrams illustrate the key processes involved in the copolymerization of this compound with CO₂.
Caption: Experimental workflow for the copolymerization.
Application Notes and Protocols: Synthesis of Allylic Alcohols from 2-Methyl-2-vinyloxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of allylic alcohols from 2-Methyl-2-vinyloxirane, also known as isoprene monoxide. The primary method detailed is a base-catalyzed isomerization, a common and effective strategy for the ring-opening of epoxides to their corresponding allylic alcohols. This transformation yields a mixture of two valuable allylic alcohol isomers: 2-methyl-3-buten-2-ol and 3-methyl-2-buten-1-ol. These compounds are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents the expected outcomes based on established chemical principles.
Introduction
The conversion of epoxides to allylic alcohols is a fundamental transformation in organic synthesis, providing access to versatile intermediates. This compound, a readily available starting material, can be isomerized to a mixture of tertiary and primary allylic alcohols. The regioselectivity of this reaction is dependent on the reaction conditions, particularly the choice of base and solvent. Strong, non-nucleophilic bases, such as lithium amides, are typically employed to facilitate the deprotonation adjacent to the oxirane ring, initiating the ring-opening elimination reaction. Understanding the factors that control the regioselectivity is crucial for selectively obtaining the desired allylic alcohol isomer.
Reaction Pathway and Mechanism
The base-catalyzed isomerization of this compound proceeds via an E2-like elimination mechanism. A strong, non-nucleophilic base abstracts a proton from a carbon atom adjacent to the epoxide ring. Subsequent opening of the oxirane ring leads to the formation of an allylic alcohol. There are two potential pathways for this reaction, depending on which proton is abstracted:
-
Path A: Deprotonation of the methyl group. Abstraction of a proton from the methyl group leads to the formation of the tertiary allylic alcohol, 2-methyl-3-buten-2-ol .
-
Path B: Deprotonation of the methylene group. Abstraction of a proton from the methylene group of the oxirane ring results in the formation of the primary allylic alcohol, 3-methyl-2-buten-1-ol .
The regioselectivity of the reaction is influenced by both steric and electronic factors, as well as the specific base and solvent system used.
Experimental Protocol: Base-Catalyzed Isomerization of this compound
This protocol describes a general procedure for the isomerization of this compound using lithium diisopropylamide (LDA) as the base.
Materials:
-
This compound (Isoprene monoxide)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Septa
-
Nitrogen or Argon gas supply with manifold
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of LDA Solution:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to 0 °C in an ice bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.
-
Stir the resulting solution at 0 °C for 30 minutes to generate the lithium diisopropylamide (LDA) solution.
-
-
Isomerization Reaction:
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the epoxide solution to 0 °C.
-
Slowly add the freshly prepared LDA solution dropwise to the stirred epoxide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product mixture by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the two allylic alcohol isomers.
-
Data Presentation
The following table summarizes the expected products and their properties. The regioselectivity and yield are estimates based on general principles of base-catalyzed epoxide openings and may vary depending on the precise reaction conditions.
| Product Name | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Typical Yield (%) | Regioselectivity |
| 2-Methyl-3-buten-2-ol | 86.13 | 97-98 | Major Product | Favored by abstraction of the more acidic and less sterically hindered methyl protons. | |
| 3-Methyl-2-buten-1-ol | 86.13 | 140 | Minor Product | Less favored due to higher steric hindrance and potentially lower acidity of the methylene protons. |
Conclusion
The base-catalyzed isomerization of this compound provides a direct route to a mixture of valuable allylic alcohols. The provided protocol, utilizing lithium diisopropylamide, is a representative method for achieving this transformation. Researchers and drug development professionals can adapt this procedure to synthesize these key building blocks. Further optimization of the base, solvent, and temperature may be necessary to enhance the yield and regioselectivity towards a specific allylic alcohol isomer for a particular synthetic application. Careful characterization of the product mixture is essential to determine the outcome of the reaction.
Application Notes and Protocols for the Purification of 2-Methyl-2-vinyloxirane Monomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-Methyl-2-vinyloxirane, a reactive monomer crucial in various synthetic applications. The primary method detailed is fractional distillation, suitable for achieving high purity. An alternative column chromatography method is also presented for smaller-scale or specialized applications.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Isoprene monoxide, 2-Ethenyl-2-methyloxirane |
| CAS Number | 1838-94-4 |
| Molecular Formula | C₅H₈O |
| Molecular Weight | 84.12 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 80-81 °C |
| Density | 0.857 g/mL at 25 °C |
| Commercial Purity | Typically available at 95% or 97% purity[1][2] |
Purification by Fractional Distillation
Fractional distillation is the recommended method for purifying this compound, especially for larger quantities, to remove impurities with close boiling points.
Pre-Distillation Treatment
Crude this compound may contain acidic impurities or peroxides. A pre-distillation wash can improve the efficiency of the distillation and the stability of the purified product.
Protocol:
-
In a separatory funnel, wash the crude this compound with a 5% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Filter to remove the drying agent.
Fractional Distillation Protocol
Apparatus:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponge)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter and vacuum source (optional, for vacuum distillation)
Protocol:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the pre-treated and dried crude this compound into the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently using the heating mantle.
-
Slowly increase the temperature to allow a steady rate of distillation. The vapor should rise slowly through the fractionating column.
-
Monitor the temperature at the distillation head. Collect and discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
Collect the main fraction at a stable temperature of 80-81 °C at atmospheric pressure.
-
Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxide residues.
-
Store the purified this compound in a tightly sealed container at 2-8 °C, protected from light and moisture. Consider adding a polymerization inhibitor if long-term storage is required.
Distillation Parameters (based on general principles for similar epoxides):
| Parameter | Recommended Value |
| Column Type | Vigreux column (10-20 cm) or a packed column for higher efficiency. |
| Operating Pressure | Atmospheric pressure. Vacuum can be applied to lower the boiling point if the compound shows signs of decomposition at its atmospheric boiling point. |
| Reflux Ratio | A reflux ratio of 5:1 to 10:1 is recommended for good separation. This means for every 5-10 drops of condensate returned to the column, 1 drop is collected as distillate. |
| Expected Purity | >99.5% can be achievable depending on the efficiency of the column and the nature of the impurities. |
Purification by Column Chromatography
For smaller scale purification or to remove non-volatile impurities, column chromatography can be employed.
Protocol:
-
Stationary Phase: Use silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A non-polar/polar solvent mixture. Start with a low polarity mixture and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexane (e.g., starting from 1% ethyl acetate in hexane and gradually increasing to 5-10%).
-
Procedure:
-
Pack a glass column with the silica gel slurry in the initial mobile phase.
-
Carefully load the crude this compound onto the top of the silica gel bed.
-
Elute the compound with the mobile phase, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).
-
Analytical Characterization
The purity of this compound should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected Analytical Data:
| Technique | Expected Results |
| GC-MS | A single major peak corresponding to the molecular weight of this compound (84.12 g/mol ). The mass spectrum will show characteristic fragmentation patterns. |
| ¹H NMR | The proton NMR spectrum will show characteristic peaks for the vinyl and methyl protons, as well as the protons on the oxirane ring. |
| ¹³C NMR | The carbon NMR spectrum will show distinct peaks for the different carbon atoms in the molecule. |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for Monitoring 2-Methyl-2-vinyloxirane Polymerization
Introduction
2-Methyl-2-vinyloxirane, also known as isoprene monoxide, is a reactive organic compound featuring both an epoxide (oxirane) and a vinyl group.[1] This dual functionality allows it to undergo various chemical reactions, including polymerization, making it a valuable monomer in materials science and for the synthesis of specialty chemicals.[1] Careful monitoring of its polymerization is crucial for controlling the reaction kinetics, understanding the polymer microstructure, and ensuring the final product possesses the desired properties. This document provides detailed application notes and experimental protocols for key analytical techniques used to monitor the polymerization of this compound.
Application Notes: Analytical Techniques
Several analytical techniques can be employed to monitor the polymerization process in real-time or quasi-real-time. The choice of method depends on the specific information required, such as monomer conversion, polymer molecular weight, or structural changes.
Fourier Transform Infrared (FTIR) Spectroscopy
-
Principle : FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations.[2][3] Specific functional groups absorb at characteristic frequencies, creating a unique spectral "fingerprint".[3] By monitoring the change in absorbance of specific peaks over time, the consumption of monomer and formation of polymer can be quantified.[4]
-
Application to this compound : This technique is ideal for in-situ, real-time monitoring using an Attenuated Total Reflectance (ATR) probe immersed in the reaction vessel.[5][6] The polymerization can be tracked by monitoring the disappearance of vibrational bands associated with the monomer's vinyl group (C=C stretching) and the oxirane ring.
-
Key Vibrational Bands to Monitor :
-
Advantages :
-
Limitations :
-
The reaction medium (solvents, initiators) may have interfering absorbances.
-
Less effective for determining polymer molecular weight or microstructure.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle : NMR spectroscopy analyzes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the molecular structure, composition, and conformation of a polymer.[2][8]
-
Application to this compound : NMR is a powerful tool for both kinetic monitoring and structural characterization of the resulting polymer. By taking aliquots from the reaction at different time points, one can determine the monomer conversion by comparing the integration of monomer-specific peaks to polymer-specific peaks. It is also invaluable for determining the polymer's microstructure (e.g., tacticity).[8][9]
-
Key Spectral Features :
-
Advantages :
-
Limitations :
Gas Chromatography (GC)
-
Principle : GC is a separation technique used to analyze volatile compounds. The sample is vaporized and transported by an inert gas through a column, which separates components based on their boiling points and interactions with the column's stationary phase.
-
Application to this compound : GC is primarily used to quantify the concentration of residual (unreacted) monomer in the polymer sample.[11][12] This is crucial for determining the final monomer conversion and for quality control, as residual monomers can be toxic or affect material properties.[11] Headspace GC is a particularly useful variation that avoids direct injection of the polymer solution.[13][14]
-
Advantages :
-
Excellent sensitivity and robustness for residual monomer analysis.[12]
-
Highly accurate and quantitative.
-
-
Limitations :
Gel Permeation / Size Exclusion Chromatography (GPC/SEC)
-
Principle : GPC/SEC separates molecules based on their hydrodynamic size in solution. Larger molecules (higher molecular weight polymers) travel through the porous column packing faster than smaller molecules. This allows for the determination of the polymer's molecular weight distribution.[2]
-
Application to this compound : This is the primary technique for characterizing the molecular weight (Mn, Mw) and polydispersity index (PDI) of the final poly(this compound). By analyzing samples taken at different reaction times, the evolution of molecular weight can be tracked, providing insight into the polymerization mechanism.
-
Advantages :
-
Limitations :
-
An offline technique.
-
Requires the polymer to be soluble in the GPC mobile phase.
-
Column calibration with appropriate standards is critical for accurate results.
-
Experimental Workflow
The following diagram illustrates a comprehensive workflow for monitoring the polymerization of this compound, integrating various analytical techniques.
Caption: Workflow for monitoring this compound polymerization.
Experimental Protocols
Protocol 1: In-situ FTIR Monitoring
-
Instrument Setup :
-
Equip a reaction vessel with an ATR-FTIR immersion probe (e.g., Diamond or SiComp).
-
Connect the probe to an FTIR spectrometer.
-
Set the data collection parameters: typically a spectral range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[4]
-
-
Background Spectrum :
-
Charge the reactor with the solvent and initiator (without the monomer).
-
Allow the system to reach thermal equilibrium at the desired reaction temperature.
-
Collect a background spectrum of this mixture. This will be subtracted from subsequent spectra.
-
-
Reaction Monitoring :
-
Inject the this compound monomer into the reactor to start the polymerization.
-
Immediately begin collecting spectra at regular intervals (e.g., every 30-60 seconds).[4]
-
-
Data Analysis :
-
Monitor the decrease in the peak area or height of the vinyl C=C stretching band (approx. 1646 cm⁻¹) over time.[4]
-
Normalize this decrease against an internal standard peak that remains constant throughout the reaction (e.g., a solvent C-H band) to calculate monomer conversion.
-
Protocol 2: Offline ¹H NMR for Monomer Conversion
-
Sample Preparation :
-
At predetermined time intervals, withdraw an aliquot (approx. 0.1-0.5 mL) from the reaction mixture.
-
Immediately quench the polymerization by adding a small amount of an inhibitor (e.g., hydroquinone) and cooling the sample in an ice bath.
-
Prepare the NMR sample by dissolving a small portion of the quenched aliquot in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add an internal standard with a known concentration if precise quantification is needed.
-
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum for each sample.
-
-
Data Analysis :
-
Identify the characteristic peaks for the monomer's vinyl protons and the polymer's backbone protons.
-
Integrate the area of a monomer-specific peak (I_monomer) and a polymer-specific peak (I_polymer).
-
Calculate the monomer conversion (%) at each time point using the formula: Conversion (%) = [I_polymer / (I_polymer + I_monomer)] * 100
-
Protocol 3: GC for Residual Monomer Analysis
-
Sample Preparation :
-
For the final reaction product, dissolve a known weight of the polymer sample in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Filter or centrifuge to separate the polymer. The supernatant contains the residual monomer.
-
Alternatively, use a full evaporation headspace GC method by placing a small, known mass of the polymer sample (10-100 mg) directly into a sealed headspace vial.[12][13][14]
-
-
Calibration Curve :
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent used for sample preparation.
-
Analyze these standards by GC to create a calibration curve of peak area versus concentration.
-
-
GC Analysis :
-
Inject the supernatant (or analyze the headspace) from the sample preparation step into the GC system, typically equipped with a Flame Ionization Detector (FID).[12]
-
Record the chromatogram and determine the peak area corresponding to the monomer.
-
-
Quantification :
-
Use the calibration curve to determine the concentration of the residual monomer in the analyzed solution.
-
Calculate the mass of residual monomer relative to the initial mass of the polymer sample.
-
Protocol 4: GPC/SEC for Molecular Weight Analysis
-
Sample Preparation :
-
At desired time points (including the end of the reaction), take aliquots and quench the polymerization.
-
Prepare a dilute solution of the polymer sample (approx. 1-2 mg/mL) in the GPC mobile phase (e.g., THF).
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup :
-
Use a GPC/SEC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range.
-
Ensure the system is equilibrated with the mobile phase at a constant flow rate and temperature.
-
-
Analysis :
-
Inject the filtered sample solution into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis :
-
Using the system's software and a calibration curve generated from narrow-PDI polymer standards (e.g., polystyrene), calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Monomer Conversion Data (from FTIR and NMR)
| Reaction Time (min) | Monomer Conversion (%) - FTIR | Monomer Conversion (%) - NMR |
|---|---|---|
| 0 | 0 | 0 |
| 15 | 25.4 | 24.9 |
| 30 | 48.1 | 47.5 |
| 60 | 75.3 | 74.8 |
| 120 | 92.6 | 91.9 |
| 240 | 98.1 | 97.8 |
Table 2: Residual Monomer Content (from GC)
| Sample ID | Polymer Mass (mg) | Residual Monomer (µg) | Residual Monomer (% w/w) |
|---|
| Final Product | 150.2 | 285.4 | 0.19 |
Table 3: Molecular Weight Evolution (from GPC/SEC)
| Reaction Time (min) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|
| 15 | 2,100 | 2,500 | 1.19 |
| 30 | 4,500 | 5,500 | 1.22 |
| 60 | 8,900 | 11,200 | 1.26 |
| 120 | 15,200 | 19,800 | 1.30 |
| 240 | 18,500 | 24,600 | 1.33 |
References
- 1. CAS 1838-94-4: this compound | CymitQuimica [cymitquimica.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics [intertek.com]
- 4. benchchem.com [benchchem.com]
- 5. adhesivesmag.com [adhesivesmag.com]
- 6. A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. ismar.org [ismar.org]
- 10. eng.uc.edu [eng.uc.edu]
- 11. measurlabs.com [measurlabs.com]
- 12. polymersolutions.com [polymersolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of residual monomer in polymer latex by full evaporation headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low conversion in 2-Methyl-2-vinyloxirane polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cationic polymerization of 2-Methyl-2-vinyloxirane, with a focus on resolving low monomer conversion.
Frequently Asked Questions (FAQs)
Initiator-Related Issues
Q1: My polymerization of this compound fails to initiate or shows a very long induction period. What are the likely causes?
A1: Failure to initiate is often linked to the initiator system. Key factors include:
-
Initiator Choice: Cationic polymerization of epoxides requires strong Brønsted or Lewis acids.[1] Diaryliodonium salts are effective photoinitiators.[2] Ensure your chosen initiator is suitable for this monomer.
-
Initiator Purity and Decomposition: The initiator may have degraded due to improper storage. For photoinitiators, ensure the emission spectrum of your UV source matches the absorption properties of the initiator to ensure efficient generation of reactive species.[2]
-
Presence of Inhibitors: Impurities in the monomer or solvent can inhibit the initiator. Water is a common inhibitor in cationic polymerizations as it can lead to termination by nucleophilic attack on the growing cationic chain.[1][3]
-
Co-initiator Requirement: Some Lewis acid initiators require a co-initiator, such as trace amounts of water or HCl, to generate the initiating protonic species.[1]
Q2: I'm observing low yields and the formation of low molecular weight oligomers. Could this be related to the initiator?
A2: Yes, this is a common issue. A high concentration of the initiator can lead to a greater number of chains being initiated simultaneously, resulting in shorter polymer chains and lower overall molecular weight.[4] Additionally, certain side reactions related to the initiator or its counter-ion can lead to premature termination of growing polymer chains.
Monomer Quality and Purity
Q3: How critical is the purity of this compound for achieving high conversion?
A3: Monomer purity is critical. This compound is a reactive epoxide that can polymerize in the presence of catalysts or heat.[5][6] Impurities can act as inhibitors or chain transfer agents, both of which will reduce conversion and affect the final polymer properties.
Q4: What are the most common impurities in this compound that I should be concerned about?
A4: The most detrimental impurity for cationic polymerization is water.[3] Water can react with the growing cationic chain ends, terminating the polymerization process. Other potential impurities could include alcohols or other nucleophilic species that can also lead to chain termination.
Reaction Conditions
Q5: How does reaction temperature affect the conversion of this compound?
A5: Temperature has a significant impact on polymerization kinetics. Generally, increasing the reaction temperature increases the rate of polymerization and can lead to higher conversion in a shorter time.[7][8] However, excessively high temperatures can also promote side reactions, such as chain transfer or decomposition, which may limit the final conversion and molecular weight.
Q6: I'm performing a photoinitiated polymerization. Why am I still seeing low conversion despite a powerful UV source?
A6: Low conversion in photoinitiated systems can be due to several factors beyond the light source itself. The penetration depth of UV light can be limited, which is a known challenge for cationic photopolymerization, especially for thick samples.[7] Additionally, humidity can be a significant issue; moisture in the air can inhibit the reaction.[3] The polymerization may also continue to proceed in the dark after the initial UV exposure, a phenomenon known as post-polymerization, which can contribute to the final conversion.[3]
Q7: Can the choice of solvent impact the polymerization outcome?
A7: Absolutely. The solvent must be inert under the reaction conditions and should not interfere with the cationic propagating species. Chlorinated solvents are often used, but it's crucial they are rigorously dried before use. The polarity of the solvent can also influence the rate of polymerization and the stability of the growing polymer chains.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Conversion
This guide provides a systematic approach to troubleshooting low conversion in your polymerization reaction.
Step 1: Analyze Reaction Products
-
Characterize the Polymer: Use techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).[9] Low molecular weight and a broad PDI can indicate issues with chain transfer or termination.
-
Analyze Residual Monomer: Use Fourier Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) Spectroscopy to quantify the amount of unreacted monomer.[9] FTIR is particularly useful for monitoring the disappearance of the epoxy group.[3]
Step 2: Verify Reagent Quality
-
Monomer Purification: If impurities are suspected, purify the this compound. See the experimental protocol below.
-
Initiator Integrity: Confirm the activity of your initiator. If it is old or has been improperly stored, use a fresh batch.
Step 3: Optimize Reaction Conditions
-
Temperature Adjustment: Systematically vary the reaction temperature to find the optimal balance between reaction rate and side reactions.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.[4]
Step 4: Review Experimental Setup
-
Solvent Purity: Use freshly dried, high-purity solvents.
-
Glassware: Ensure all glassware is rigorously dried before use to remove any adsorbed water.
Quantitative Data Summary
The following table summarizes the general effect of key parameters on the polymerization of epoxides.
| Parameter | Effect on Conversion Rate | Effect on Molecular Weight | Potential Issues with Non-optimal Conditions |
| Temperature | Increases with temperature[7][8] | May decrease at very high temperatures | Increased side reactions (e.g., chain transfer) |
| Initiator Conc. | Increases up to a point | Generally decreases with higher concentration[4] | High polydispersity, premature termination |
| Water Content | Significantly decreases[3] | Decreases | Acts as a terminating agent[1][3] |
| Monomer Purity | Decreases with impurities | Decreases | Inhibition or side reactions from impurities |
Experimental Protocols
Protocol 1: Purification of this compound
Objective: To remove water and other impurities from the monomer that can inhibit cationic polymerization.
Materials:
-
This compound (as received)
-
Calcium hydride (CaH₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distillation apparatus
-
Schlenk flask or glovebox for storage
Methodology:
-
Pre-drying: Add the monomer to a flask containing anhydrous sodium sulfate and stir for 2-4 hours to remove bulk water.
-
Stirring over CaH₂: Decant the monomer into a new, dry flask containing calcium hydride. Stir the mixture overnight under an inert atmosphere (e.g., nitrogen or argon). Calcium hydride will react with any residual water.
-
Vacuum Distillation: Assemble a distillation apparatus that has been oven- or flame-dried. Distill the monomer from the calcium hydride under reduced pressure. Collect the fraction that boils at the correct temperature (boiling point: 80-81 °C).
-
Storage: Store the purified monomer in a sealed flask under an inert atmosphere and at a low temperature (2-8°C) to prevent degradation or spontaneous polymerization.
Visualizations
Caption: A workflow diagram for troubleshooting low conversion.
Caption: Interrelationships between causes of low conversion.
Caption: Cationic polymerization initiation pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. swaylocks7stage.s3.us-east-2.amazonaws.com [swaylocks7stage.s3.us-east-2.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C5H8O | CID 92166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 1838-94-4: this compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. umpir.ump.edu.my [umpir.ump.edu.my]
- 9. resolvemass.ca [resolvemass.ca]
preventing side reactions during 2-Methyl-2-vinyloxirane synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-2-vinyloxirane (also known as isoprene monoxide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory-scale synthesis involves the selective monoepoxidation of isoprene (2-methyl-1,3-butadiene) using an oxidizing agent. A commonly used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). This method is favored for its relatively mild reaction conditions and predictable regioselectivity.
Q2: What are the major side products I should be aware of during the synthesis?
The primary side products in the epoxidation of isoprene are:
-
2-(1-Methylethenyl)oxirane: This is the regioisomeric monoepoxide formed by the epoxidation of the less substituted double bond of isoprene.
-
Isoprene diepoxide (2-methyl-2,2'-bioxirane): This results from the epoxidation of both double bonds of isoprene.
-
Diols: Ring-opening of the epoxide functionality through hydrolysis, either during the reaction or aqueous workup, leads to the formation of corresponding diols.
-
Polymers: Epoxides are susceptible to polymerization, especially in the presence of acidic or basic impurities, or upon heating.[1]
Q3: How can I favor the formation of the desired this compound over its isomer?
The epoxidation of isoprene with peroxyacids like m-CPBA is regioselective. The reaction preferentially occurs at the more electron-rich (more substituted) double bond, which leads to the desired product, this compound.[2][3] To maximize this selectivity, it is crucial to control the stoichiometry of the oxidizing agent, using only one equivalent or a slight excess relative to the isoprene.
Q4: What are the recommended purification methods for this compound?
Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexanes and diethyl ether.[4] This technique is effective in separating the desired product from the isomeric monoepoxide, the diepoxide, and any unreacted starting material or non-polar byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of monoepoxides | - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of the oxidizing agent. | - Monitor the reaction progress using TLC or GC to ensure completion. - Maintain the recommended reaction temperature (often starting at 0°C and allowing to warm to room temperature). - Use a fresh, active batch of the oxidizing agent (e.g., m-CPBA). |
| High proportion of diepoxide | - Excess of the oxidizing agent. | - Carefully control the stoichiometry. Use no more than one equivalent of the oxidizing agent per equivalent of isoprene. |
| Formation of diols (hydrolysis) | - Presence of water in the reaction mixture. - Acidic or basic conditions during workup. | - Use anhydrous solvents and reagents. - During the aqueous workup, use a saturated solution of a mild base like sodium bicarbonate to neutralize any acidic byproducts. Avoid strong acids or bases.[5][6] Work at low temperatures and minimize the contact time with the aqueous phase. |
| Polymerization of the product | - Presence of acidic or basic impurities. - High temperatures during purification. | - Ensure all glassware is clean and free of acidic or basic residues. - Perform distillation or solvent evaporation at reduced pressure and moderate temperatures.[1] |
| Difficulty in separating isomers | - Inefficient purification method. | - Optimize the column chromatography conditions. A shallow gradient of a more polar solvent (e.g., diethyl ether in hexanes) can improve separation. |
Data Presentation
Table 1: Regioselectivity in the Monoepoxidation of Isoprene with m-CPBA
| Product | Structure | Typical Yield (%) |
| This compound | CH2=CHC(CH3)OCH2 | 75-85% |
| 2-(1-Methylethenyl)oxirane | CH2=C(CH3)CHCH2O | 15-25% |
Note: Yields are representative and can vary based on specific reaction conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound via Epoxidation of Isoprene
Materials:
-
Isoprene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and diethyl ether for chromatography
Procedure:
-
Dissolve isoprene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of m-CPBA (1.0 eq) in dichloromethane to the cooled isoprene solution over a period of 30-60 minutes.
-
Allow the reaction mixture to stir at 0°C for one hour and then let it warm to room temperature, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture again to 0°C and filter to remove the precipitated meta-chlorobenzoic acid.
-
Wash the filtrate sequentially with cold saturated aqueous sodium sulfite solution, cold saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of diethyl ether in hexanes as the eluent.
Visualizations
Caption: Reaction scheme for this compound synthesis and potential side reactions.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
- 1. This compound | C5H8O | CID 92166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Purification of Poly(2-Methyl-2-vinyloxirane)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of poly(2-Methyl-2-vinyloxirane) via precipitation. The methodologies and data presented are tailored for researchers, scientists, and professionals in drug development and material science.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of purifying poly(this compound) by precipitation?
The purification of poly(this compound) by precipitation, also known as re-precipitation, is a common technique for removing impurities such as residual monomers, initiators, and catalysts from the crude polymer product. The method relies on the differential solubility of the polymer and impurities.[] The process involves dissolving the crude polymer in a "good solvent" where it is highly soluble, and then adding this solution to a "non-solvent" (or anti-solvent) which is miscible with the good solvent but in which the polymer is insoluble.[][2] This causes the high molecular weight polymer chains to precipitate out of the solution, while the low molecular weight impurities remain dissolved in the solvent/non-solvent mixture.[]
Q2: How do I select an appropriate solvent/non-solvent system for my polymer?
Choosing the right solvent system is critical for effective purification.
-
Good Solvent: A good solvent should completely dissolve the polymer, forming a clear solution. For polyethers like poly(this compound), solvents such as dichloromethane, chloroform, acetone, or tetrahydrofuran (THF) are often suitable starting points.[3]
-
Non-Solvent: The non-solvent must be miscible with the good solvent but should not dissolve the polymer.[2] Common non-solvents for relatively non-polar polymers include methanol, ethanol, hexane, or water.[4]
-
Selection Principle: The choice is guided by the principle of "like dissolves like." A more systematic approach involves comparing the solubility parameters of the polymer and solvents. A good solvent has a solubility parameter similar to the polymer, while a non-solvent has a significantly different one.[2][5] Small-scale pilot tests are highly recommended to find the optimal pair and their volume ratios.
Q3: How can I assess the effectiveness of the purification process?
The success of the purification can be quantified using analytical techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). A successful purification typically results in:
-
A decrease in the Polydispersity Index (PDI): The PDI (Mw/Mn) becomes closer to 1.0, indicating a more uniform distribution of polymer chain lengths.
-
Removal of low molecular weight species: The GPC trace will show a reduction or elimination of peaks corresponding to small molecules (e.g., monomers, oligomers).
Quantitative Data Presentation
The following table presents illustrative GPC data for a typical poly(this compound) sample before and after purification by precipitation. This demonstrates the expected improvement in polymer quality.
| Sample ID | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) | Observations |
| Crude Polymer | 9,200 | 14,720 | 1.60 | Broad molecular weight distribution with a noticeable shoulder from low MW species. |
| Purified Polymer | 11,500 | 13,800 | 1.20 | Narrower distribution; removal of the low MW shoulder is evident. |
Note: Data is representative and intended for illustrative purposes.
Experimental Protocol: Purification by Precipitation
This protocol outlines a standard procedure for purifying poly(this compound).
Materials and Equipment:
-
Crude poly(this compound)
-
Good Solvent (e.g., Dichloromethane)
-
Non-Solvent (e.g., cold Methanol)
-
Beakers or Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel or pipette
-
Buchner funnel and filter paper (or centrifuge)
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude polymer in a minimal amount of the good solvent (e.g., ~1g of polymer in 10-20 mL of dichloromethane) in a beaker with magnetic stirring. Stir until the solution is homogeneous and no solid particles are visible.
-
Preparation of Non-Solvent: In a separate, larger beaker, place a volume of the non-solvent that is approximately 10 times the volume of the polymer solution (e.g., 100-200 mL of methanol). Cool the non-solvent in an ice bath and maintain vigorous stirring.
-
Precipitation: Slowly add the polymer solution dropwise to the stirring, cold non-solvent using a dropping funnel.[4] The polymer should precipitate as a fine powder or fibrous solid. A slow addition rate is crucial for obtaining an easily filterable solid.
-
Digestion: After all the polymer solution has been added, allow the mixture to stir in the ice bath for an additional 30 minutes. This "digestion" step helps to ensure complete precipitation.
-
Isolation: Isolate the precipitated polymer by vacuum filtration using a Buchner funnel. If the precipitate is too fine to be filtered, use a centrifuge to pellet the polymer, decant the supernatant, and then re-suspend the polymer in a small amount of fresh non-solvent before a final centrifugation.[6]
-
Washing: Wash the collected polymer on the filter with several small portions of fresh, cold non-solvent to remove any remaining dissolved impurities.
-
Drying: Transfer the purified polymer to a watch glass or petri dish and dry it under vacuum at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.
Troubleshooting Guide
Problem 1: The polymer "oils out," forming a sticky, viscous liquid instead of a solid precipitate.
| Possible Cause | Recommended Solution |
| Precipitation is too rapid. | Add the polymer solution more slowly to the non-solvent. Ensure the non-solvent is being stirred vigorously. |
| Non-solvent is not "poor" enough. | Try a different non-solvent with a greater difference in polarity from the solvent. For example, if using methanol, try hexane or a methanol/water mixture.[7][8] |
| Temperature is too high. | Perform the precipitation at a lower temperature. Ensure the non-solvent is thoroughly chilled in an ice bath before and during the addition. |
| Polymer concentration is too high. | Dilute the initial polymer solution with more of the good solvent before adding it to the non-solvent. |
Problem 2: No precipitate forms upon adding the polymer solution to the non-solvent.
| Possible Cause | Recommended Solution |
| Non-solvent is not a true non-solvent. | The selected non-solvent may have some affinity for the polymer. Select a more effective non-solvent. |
| Polymer molecular weight is very low. | Very low molecular weight chains (oligomers) may be soluble in the solvent/non-solvent mixture. This fraction may not be recoverable by precipitation. |
| Insufficient volume of non-solvent. | Increase the volume ratio of non-solvent to polymer solution. A ratio of 10:1 is a good starting point, but 20:1 may be necessary. |
Problem 3: The precipitated polymer is extremely fine and clogs the filter paper.
| Possible Cause | Recommended Solution |
| Precipitate particles are too small. | Allow the precipitate to stir and "digest" for a longer period (1-2 hours) to encourage particle agglomeration. |
| Filtration is not suitable. | Use a centrifuge to pellet the fine particles. Decant the liquid, then wash the pellet by re-suspending in fresh non-solvent and centrifuging again.[6] |
| Incorrect filter paper porosity. | Use a filter paper with a smaller pore size. Alternatively, use a membrane filter or a fritted glass funnel. |
Visual Workflow and Logic Diagrams
References
Technical Support Center: Optimizing Catalyst Concentration for 2-Methyl-2-vinyloxirane ROP
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the ring-opening polymerization (ROP) of 2-Methyl-2-vinyloxirane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic diagrams to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the ring-opening polymerization (ROP) of this compound?
A1: The ROP of this compound can be challenging due to the high reactivity of the epoxide ring and the presence of a vinyl group.[1][2] Key challenges include controlling the polymerization rate, which can be violent, preventing side reactions involving the vinyl group, and achieving a desired molecular weight with a narrow polydispersity.[1] The choice of catalyst and careful control of reaction conditions are crucial to mitigate these issues.
Q2: Which types of catalysts are suitable for the ROP of this compound?
A2: Both cationic and anionic initiators can be used for the ROP of epoxides. Cationic polymerization is often initiated by Brønsted or Lewis acids, which activate the epoxide ring for nucleophilic attack.[3][4][5][6] Anionic polymerization is typically initiated by strong nucleophiles like alkoxides or hydroxides that directly attack one of the carbon atoms of the epoxide ring.[7] The choice between cationic and anionic methods will depend on the desired polymer architecture and the tolerance of other functional groups.
Q3: How does catalyst concentration affect the molecular weight of the resulting polymer?
A3: In a living or controlled polymerization, the number-average molecular weight (Mn) of the polymer is inversely proportional to the initiator concentration. A higher initiator concentration will result in a larger number of polymer chains, and for a given amount of monomer, each chain will be shorter, leading to a lower molecular weight. Conversely, a lower initiator concentration will produce fewer, longer polymer chains, resulting in a higher molecular weight.
Q4: What is the significance of the vinyl group during polymerization?
A4: The vinyl group in this compound can potentially participate in side reactions, especially under cationic conditions, which can lead to branching or cross-linking.[8] This can affect the solubility and mechanical properties of the final polymer. In some cases, the vinyl group is intentionally preserved for post-polymerization modification. The choice of catalyst and reaction conditions can influence the extent to which the vinyl group participates in the polymerization.
Troubleshooting Guides
Issue 1: Low Monomer Conversion or Slow Polymerization Rate
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | - Increase the catalyst concentration incrementally. - Switch to a more active catalyst system. For cationic ROP, consider stronger Lewis acids. For anionic ROP, consider more nucleophilic initiators. |
| Presence of Impurities | - Ensure monomer and solvent are rigorously purified and dried. Water and other protic impurities can terminate both cationic and anionic polymerizations. |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Monitor for any increase in side reactions. |
| Inappropriate Solvent | - The polarity of the solvent can significantly affect the polymerization rate. Experiment with solvents of different polarities. |
Issue 2: Broad Polydispersity Index (PDI)
| Possible Cause | Suggested Solution |
| Slow Initiation | - Choose an initiator that provides rapid and quantitative initiation. For anionic polymerization, this means the initiator should be more nucleophilic than the propagating species. |
| Chain Transfer Reactions | - Chain transfer to monomer or solvent can broaden the PDI. Lowering the reaction temperature can often suppress these reactions. - Select a solvent that is less prone to chain transfer. |
| Termination Reactions | - Rigorously exclude impurities (e.g., water, oxygen) that can terminate growing polymer chains. |
Issue 3: Uncontrolled Molecular Weight
| Possible Cause | Suggested Solution |
| Incorrect Monomer-to-Initiator Ratio | - Accurately determine the concentration of the active initiator. - Carefully control the stoichiometry of the monomer and initiator. |
| Chain Transfer or Termination | - As with broad PDI, minimize chain transfer and termination reactions by purifying reagents and optimizing reaction conditions (e.g., lower temperature). |
| Inefficient Initiation | - If the initiator is not fully consumed or initiates slowly, the actual number of growing chains will be lower than calculated, leading to a higher than expected molecular weight. Use a more efficient initiator. |
Issue 4: Gel Formation or Insoluble Polymer
| Possible Cause | Suggested Solution |
| Cross-linking via Vinyl Groups | - This is more common in cationic polymerization. Consider switching to an anionic polymerization, which is generally more selective for ring-opening. - Lower the reaction temperature and catalyst concentration to reduce the likelihood of side reactions involving the vinyl group. |
| High Monomer Conversion in Bulk Polymerization | - In bulk polymerizations, high conversion can lead to a significant increase in viscosity (Trommsdorff effect), which can promote cross-linking. Consider switching to a solution polymerization to better control the reaction. |
Data Presentation: Catalyst Concentration Optimization
The following tables provide illustrative examples of how catalyst concentration can be optimized for the ROP of this compound. The data is generalized from typical epoxide polymerizations and should be adapted based on experimental observations.
Table 1: Cationic ROP with a Lewis Acid Catalyst (e.g., BF₃·OEt₂) in Dichloromethane at 0°C
| [Monomer]:[Catalyst] Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Observations |
| 50:1 | 2 | 95 | 4,200 | 1.5 | Fast reaction, but broader PDI. |
| 100:1 | 4 | 92 | 8,500 | 1.3 | Good balance of rate and control. |
| 200:1 | 8 | 88 | 16,500 | 1.2 | Slower reaction, better control over PDI. |
| 500:1 | 24 | 75 | 35,000 | 1.2 | Very slow, may not reach full conversion. |
Table 2: Anionic ROP with an Alkoxide Initiator (e.g., Potassium tert-butoxide) in THF at 25°C
| [Monomer]:[Initiator] Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Observations |
| 50:1 | 1 | 99 | 4,300 | 1.1 | Very fast and controlled polymerization. |
| 100:1 | 2 | 99 | 8,600 | 1.1 | Excellent control over molecular weight. |
| 200:1 | 4 | 98 | 17,000 | 1.15 | Still well-controlled, slight broadening of PDI. |
| 500:1 | 12 | 95 | 41,000 | 1.2 | Slower reaction, potential for side reactions increases with time. |
Experimental Protocols
Protocol 1: Bulk Cationic ROP of this compound
-
Monomer Purification: Dry this compound over CaH₂ for 24 hours and then distill under reduced pressure. Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) and over molecular sieves.
-
Reaction Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain it under a positive pressure of inert gas.
-
Polymerization: a. Transfer the desired amount of purified monomer to the reactor via a syringe. b. Cool the reactor to the desired temperature (e.g., 0°C) in an ice bath. c. Prepare a stock solution of the Lewis acid catalyst (e.g., BF₃·OEt₂) in a dry, inert solvent (e.g., dichloromethane). d. Inject the calculated amount of the catalyst solution into the rapidly stirring monomer.
-
Monitoring and Termination: a. Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy (disappearance of epoxide protons) or gas chromatography. b. Once the desired conversion is reached, terminate the polymerization by adding a small amount of a basic solution (e.g., ammoniacal methanol).
-
Polymer Isolation: a. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane). b. Filter the precipitated polymer and wash it several times with the non-solvent. c. Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Protocol 2: Solution Anionic ROP of this compound
-
Reagent Purification: a. Purify the monomer as described in Protocol 1. b. Dry the solvent (e.g., THF) by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is obtained, then distill under an inert atmosphere.
-
Initiator Preparation: Prepare a stock solution of the alkoxide initiator (e.g., potassium tert-butoxide) in the purified dry solvent. The concentration should be determined by titration.
-
Reaction Setup: Use a similar flame-dried reactor setup as in Protocol 1.
-
Polymerization: a. Add the desired amount of dry solvent to the reactor, followed by the purified monomer. b. Bring the solution to the desired reaction temperature (e.g., 25°C). c. Add the calculated amount of the initiator solution dropwise to the stirred monomer solution.
-
Monitoring and Termination: a. Monitor the reaction as described in Protocol 1. b. Terminate the polymerization by adding a proton source, such as degassed methanol or a saturated aqueous solution of NH₄Cl.
-
Polymer Isolation: a. Concentrate the polymer solution under reduced pressure. b. Precipitate, filter, wash, and dry the polymer as described in Protocol 1.
Mandatory Visualizations
Cationic Ring-Opening Polymerization Workflow
Caption: Workflow for Cationic Ring-Opening Polymerization.
Mechanism of Acid-Catalyzed Ring-Opening
References
- 1. Reactivity ratios, and mechanistic insight for anionic ring-opening copolymerization of epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chimia.ch [chimia.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
controlling molecular weight in 2-Methyl-2-vinyloxirane polymerization
Welcome to the technical support center for the polymerization of 2-Methyl-2-vinyloxirane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling the molecular weight of poly(this compound).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound with molecular weight control?
A1: The most effective methods for controlling the molecular weight of poly(this compound) are living cationic ring-opening polymerization (CROP) and, to a lesser extent, anionic ring-opening polymerization. Living polymerizations, by minimizing chain termination and transfer reactions, allow for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.
Q2: How does the initiator-to-monomer ratio affect the molecular weight of the resulting polymer?
A2: In a living polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of the moles of monomer to the moles of initiator, multiplied by the molecular weight of the monomer, assuming complete monomer conversion. Therefore, a lower initiator concentration will result in a higher molecular weight polymer, and vice versa.
Q3: What is the role of temperature in controlling the polymerization of this compound?
A3: Temperature plays a critical role in the polymerization process. Higher temperatures generally lead to faster polymerization rates but can also increase the likelihood of side reactions, such as chain transfer, which can broaden the molecular weight distribution and limit molecular weight control. For living cationic polymerizations, lower temperatures are often employed to suppress these side reactions.
Q4: Can the vinyl group of this compound participate in the polymerization?
A4: Yes, under certain conditions, particularly with radical initiators or certain cationic systems at higher temperatures, the vinyl group can participate in the polymerization. This can lead to branching and cross-linking, which will significantly affect the molecular weight and solubility of the polymer. For linear poly(this compound), it is crucial to employ conditions that favor the ring-opening of the oxirane over vinyl addition.
Troubleshooting Guides
Issue 1: Low Molecular Weight and Broad Polydispersity Index (PDI)
Possible Causes:
-
Chain Transfer Reactions: Protic impurities (e.g., water, alcohols) in the monomer or solvent can act as chain transfer agents in cationic polymerization, leading to premature termination of growing polymer chains.
-
Spontaneous Termination: The inherent instability of the propagating species can lead to termination reactions.
-
High Polymerization Temperature: Elevated temperatures can promote chain transfer and other side reactions.
Solutions:
-
Rigorous Purification: Ensure the monomer and solvent are thoroughly dried and purified before use. Distillation from appropriate drying agents is recommended.
-
Use of a Proton Trap: In cationic polymerization, the addition of a non-nucleophilic proton scavenger can help to remove protic impurities.
-
Optimize Temperature: Conduct the polymerization at lower temperatures to minimize side reactions. A temperature screening experiment is advisable.
-
Choice of Initiator/Catalyst: Utilize a well-defined initiator system known for promoting living polymerization.
Issue 2: Bimodal or Multimodal Molecular Weight Distribution in GPC
Possible Causes:
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, new polymer chains will be formed throughout the reaction, leading to a broader or multimodal distribution.
-
Multiple Active Species: The presence of different types of active centers can lead to polymers with different growth rates.
-
Chain Coupling Reactions: Termination by combination of two growing chains can lead to a population of polymers with double the expected molecular weight.
Solutions:
-
Fast and Efficient Initiation: Select an initiator that provides rapid and quantitative initiation.
-
Control of Reaction Conditions: Maintain a homogeneous reaction mixture with efficient stirring to ensure uniform access of the initiator to the monomer.
-
Solvent Effects: The choice of solvent can influence the nature of the propagating species. A solvent that promotes a single type of active center is preferred.
Issue 3: Gel Formation or Insoluble Polymer
Possible Causes:
-
Vinyl Group Polymerization: As mentioned in the FAQs, the vinyl group can participate in the polymerization, leading to cross-linking and gel formation.
-
High Monomer Concentration: At high monomer concentrations, the probability of intermolecular reactions involving the vinyl group increases.
Solutions:
-
Selective Polymerization Conditions: Employ cationic or anionic conditions that strongly favor the ring-opening of the oxirane.
-
Monomer Concentration: Conduct the polymerization at a moderate monomer concentration.
-
Lower Temperature: Lowering the reaction temperature can help to suppress the reactivity of the vinyl group.
Experimental Protocols
Protocol 1: Living Cationic Ring-Opening Polymerization of this compound
This protocol is designed to synthesize poly(this compound) with a controlled molecular weight and a narrow polydispersity index.
Materials:
-
This compound (freshly distilled over CaH₂)
-
Initiator: Triflic acid (TfOH) or Boron trifluoride etherate (BF₃·OEt₂)
-
Solvent: Dichloromethane (DCM), freshly distilled over CaH₂
-
Quenching agent: Methanol
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under a stream of inert gas.
-
In a Schlenk flask, dissolve the desired amount of this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the initiator in anhydrous DCM.
-
Add the calculated amount of the initiator solution to the monomer solution dropwise with vigorous stirring. The amount of initiator will determine the target molecular weight.
-
Allow the polymerization to proceed for the desired time. The reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Quench the polymerization by adding a small amount of pre-chilled methanol.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold hexane or diethyl ether).
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Data Presentation
The following tables provide illustrative data on how different experimental parameters can affect the molecular weight and PDI of poly(this compound) synthesized by living cationic ring-opening polymerization.
Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight
| Entry | [Monomer]:[Initiator] Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1 | 4200 | 4100 | 1.15 |
| 2 | 100:1 | 8400 | 8200 | 1.12 |
| 3 | 200:1 | 16800 | 16500 | 1.18 |
| Conditions: TfOH initiator, DCM solvent, 0 °C, 24 h. |
Table 2: Effect of Polymerization Temperature on PDI
| Entry | Temperature (°C) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | -20 | 8300 | 1.10 |
| 2 | 0 | 8200 | 1.12 |
| 3 | 25 | 7900 | 1.35 |
| Conditions: [Monomer]:[Initiator] = 100:1, TfOH initiator, DCM solvent, 24 h. |
Visualization of Experimental Workflow and Logical Relationships
Caption: Workflow for the controlled polymerization of this compound.
Caption: Troubleshooting logic for low molecular weight and broad PDI.
Technical Support Center: Analysis of 2-Methyl-2-vinyloxirane Reactions by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-2-vinyloxirane and analyzing its reaction products by Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound reaction mixtures.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Unexpected Peaks in Chromatogram | - Byproduct Formation: this compound is highly reactive and can undergo ring-opening or polymerization.[1] - Contamination: Impurities from solvents, reagents, or the GC-MS system itself (e.g., septum bleed, column bleed).[2][3] | - Identify Byproducts: Refer to the FAQ section on common byproducts. Compare mass spectra of unknown peaks with library data and expected fragmentation patterns. - Run Blanks: Inject a solvent blank to check for system contamination. Run a blank with your starting materials to rule out impurities from those sources. |
| Peak Tailing | - Active Sites: The analyte may be interacting with active sites in the injector liner or on the column. - Column Overload: Injecting too concentrated a sample. | - Deactivate Liner: Use a silanized injector liner. - Column Maintenance: Trim the first few centimeters of the column. Condition the column according to the manufacturer's instructions. - Dilute Sample: Reduce the concentration of the injected sample. |
| Poor Peak Resolution | - Inadequate Separation: The GC method (temperature program, flow rate) may not be optimized for separating structurally similar isomers. - Column Degradation: The stationary phase of the column may be degraded. | - Optimize GC Method: Decrease the temperature ramp rate to improve the separation of closely eluting peaks. Adjust the carrier gas flow rate to its optimal linear velocity. - Use Appropriate Column: A mid-polarity column (e.g., DB-624, ZB-V5) is often suitable for separating polar analytes like diols and alkoxy alcohols from the less polar starting material. - Replace Column: If performance does not improve with optimization and maintenance, the column may need to be replaced. |
| Irreproducible Peak Areas | - Injector Issues: Leaks in the injector septum or inconsistent injection volumes. - Sample Degradation: The sample may be unstable and reacting in the vial or during injection. | - Injector Maintenance: Replace the injector septum regularly. Ensure the syringe is functioning correctly. - Sample Handling: Analyze samples as soon as possible after preparation. Consider derivatization to increase the stability of reactive analytes. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in a reaction with this compound?
A1: Due to its strained epoxide ring and vinyl group, this compound is prone to several side reactions. The most common byproducts depend on the reaction conditions:
-
Acid-Catalyzed Ring Opening (e.g., with water or alcohol): You can expect the formation of regioisomeric diols or alkoxy alcohols. Nucleophilic attack can occur at either the tertiary or primary carbon of the epoxide.
-
Polymerization: The epoxide can polymerize, leading to a series of low-molecular-weight oligomers that may be volatile enough to be detected by GC-MS.
-
Rearrangement: Under certain conditions, the epoxide can rearrange to form aldehydes or ketones.
Q2: I see two major peaks with very similar mass spectra after an acid-catalyzed hydrolysis of this compound. What are they?
A2: These are likely the two regioisomers formed from the ring-opening of the epoxide by water: 2-methyl-3-butene-1,2-diol and 3-methyl-3-butene-1,2-diol . Their mass spectra are very similar due to similar fragmentation pathways. Positive identification often relies on comparing their retention times to known standards or using high-resolution mass spectrometry to confirm their elemental composition.
Q3: How can I differentiate between the regioisomeric diol byproducts by GC-MS?
A3: While their mass spectra are nearly identical, their chromatographic retention times will likely differ. The elution order will depend on the column's stationary phase and the boiling points and polarities of the isomers. To confirm their identities, you can:
-
Synthesize Authentic Standards: Prepare known samples of each isomer for comparison.
-
Consult Literature: Search for published chromatograms of these compounds on similar GC columns.
-
Derivatization: Derivatizing the diols (e.g., silylation) can alter their volatility and may improve chromatographic separation, as well as produce more distinct mass spectra.
Q4: My baseline is noisy and has many small, broad peaks, especially at higher temperatures. What could be the cause?
A4: This is often indicative of column bleed or the presence of low-molecular-weight polymers . At higher temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline and broad peaks. If your reaction has produced oligomers of this compound, these may also elute as a series of broad, unresolved peaks. Consider using a mass spectrometer to look for repeating mass units in the baseline noise, which could indicate a polymeric byproduct.
Illustrative Quantitative Data
The following table presents hypothetical quantitative data for the acid-catalyzed methanolysis of this compound, illustrating the formation of two primary regioisomeric byproducts. This data is for illustrative purposes to demonstrate how results can be presented.
| Compound | Retention Time (min) | Relative Abundance (%) at 1 hour | Relative Abundance (%) at 4 hours |
| This compound | 5.8 | 45 | 10 |
| 3-Methoxy-2-methyl-3-buten-2-ol | 10.2 | 35 | 55 |
| 2-Methoxy-2-methyl-3-buten-1-ol | 10.9 | 20 | 35 |
Experimental Protocols
Sample Preparation for GC-MS Analysis
-
Quenching the Reaction: At the desired time point, take an aliquot (e.g., 100 µL) of the reaction mixture and quench it by adding it to a vial containing a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate for an acid-catalyzed reaction) and a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate, 1 mL).
-
Extraction: Cap the vial and vortex thoroughly for 30 seconds. Allow the layers to separate.
-
Drying: Carefully transfer the organic layer to a new, clean vial containing a small amount of a drying agent (e.g., anhydrous sodium sulfate).
-
Dilution: Transfer the dried organic extract to a GC vial. If necessary, dilute the sample to an appropriate concentration for GC-MS analysis (typically in the low ppm range).
GC-MS Method Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Electron Ionization Energy: 70 eV
-
Mass Scan Range: 35 - 350 amu
Visualizations
References
Technical Support Center: Stereoselective Reactions of 2-Methyl-2-vinyloxirane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during stereoselective reactions involving 2-methyl-2-vinyloxirane.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the stereoselective synthesis involving this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Enantioselectivity or Diastereoselectivity
-
Question: My reaction is producing a nearly racemic or poorly diastereoselective mixture. What are the likely causes and how can I improve the stereoselectivity?
-
Answer: Low stereoselectivity can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity or Degradation: The chiral catalyst is crucial for stereochemical control. Ensure the catalyst is pure, handled under an inert atmosphere if air- or moisture-sensitive, and that its integrity has not been compromised. For instance, in reactions like the Jacobsen Hydrolytic Kinetic Resolution (HKR), the active Co(III) species is essential for high enantioselectivity.
-
Reaction Temperature: Temperature plays a critical role in stereoselectivity. Generally, lower temperatures lead to higher selectivity by accentuating the energy difference between the diastereomeric transition states. If you are running your reaction at room temperature or elevated temperatures, consider cooling it to 0 °C, -20 °C, or even -78 °C. However, be aware that very low temperatures can significantly slow down the reaction rate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment and the stability of the transition states. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane) to find the optimal conditions.
-
Incorrect Stoichiometry: In kinetic resolutions, the stoichiometry of the nucleophile is critical. For example, in the HKR, using approximately 0.5 equivalents of the nucleophile relative to the racemic epoxide is crucial for achieving high enantiomeric excess of the unreacted epoxide.
-
Presence of Impurities: Impurities in the substrate, reagents, or solvent can interfere with the catalyst, leading to poor stereoselectivity. Ensure all materials are of high purity.
-
Issue 2: Poor Regioselectivity in Ring-Opening Reactions
-
Question: My nucleophilic attack is occurring at both the tertiary and primary carbons of the oxirane, leading to a mixture of regioisomers. How can I control the regioselectivity?
-
Answer: The regioselectivity of the ring-opening of this compound is highly dependent on the reaction conditions:
-
Under Basic or Neutral Conditions (SN2-type): Nucleophilic attack generally occurs at the less sterically hindered carbon, which in this case is the primary carbon (CH₂). To favor this pathway, use strong, non-bulky nucleophiles and avoid acidic conditions.
-
Under Acidic Conditions (SN1-type): In the presence of a Lewis or Brønsted acid, the epoxide oxygen is protonated or coordinated, leading to a transition state with significant carbocationic character at the more substituted carbon. This directs the nucleophile to attack the tertiary carbon. Therefore, to favor attack at the tertiary carbon, introduce a suitable Lewis acid (e.g., Ti(Oi-Pr)₄, Yb(OTf)₃) or a protic acid.
-
Issue 3: Competing Polymerization of the Epoxide
-
Question: I am observing significant formation of polymeric byproducts in my reaction. How can I minimize this side reaction?
-
Answer: Epoxides, including this compound, are susceptible to polymerization, especially under acidic conditions or in the presence of certain catalysts.[1] To mitigate this:
-
Control the amount of Lewis/Brønsted acid: If using acidic conditions to control regioselectivity, use catalytic amounts of the acid and add it slowly to the reaction mixture.
-
Maintain a low temperature: Polymerization is often more favorable at higher temperatures. Running the reaction at lower temperatures can help to suppress this side reaction.
-
Use a high concentration of the nucleophile: A higher concentration of the desired nucleophile can outcompete the epoxide for reaction with the activated intermediate.
-
Quantitative Data Summary
The following table summarizes quantitative data for a key stereoselective reaction involving this compound (also known as isoprene monoxide).
| Catalyst | Nucleophile | Solvent | Temp (°C) | Yield (%) | Diastereoselectivity (anti:syn) | Enantiomeric Excess (ee, %) |
| (R)-Ir-Ib (SEGPHOS complex) | p-Bromobenzyl alcohol | THF | 60 | 37 | 2:1 | 93 |
| Ir-IVb ((R)-Tol-BINAP complex) | p-Bromobenzyl alcohol | THF | 45 | 91 | 40:1 | 94 |
Experimental Protocols
1. Iridium-Catalyzed Redox-Triggered C-C Coupling of this compound and p-Bromobenzyl Alcohol
This protocol is adapted from the work of Feng, J., Garza, V. J., & Krische, M. J. (2014). Journal of the American Chemical Society, 136(24), 8614–8617.
-
Materials:
-
Iridium catalyst (e.g., Ir-IVb, (R)-Tol-BINAP modified C,O-benzoate complex)
-
This compound (isoprene monoxide)
-
p-Bromobenzyl alcohol
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium phosphate (K₃PO₄)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the iridium catalyst (e.g., Ir-IVb) in anhydrous THF.
-
Add p-bromobenzyl alcohol to the solution.
-
Add this compound to the reaction mixture.
-
Add K₃PO₄ (5 mol %).
-
Stir the reaction mixture at the specified temperature (e.g., 45 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction and purify the product by column chromatography on silica gel.
-
Determine the yield, diastereoselectivity, and enantiomeric excess of the product.
-
Visualizations
Troubleshooting Workflow for Stereoselectivity Issues
Caption: A flowchart outlining the key parameters to investigate when troubleshooting poor stereoselectivity.
Signaling Pathway for Regioselective Ring-Opening
Caption: Reaction pathways for controlling regioselectivity in the ring-opening of this compound.
References
Technical Support Center: Managing Exothermic Reactions in the Bulk Polymerization of 2-Methyl-2-vinyloxirane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the highly exothermic nature of the bulk polymerization of 2-Methyl-2-vinyloxirane. Due to the reactive nature of this monomer, careful control of the reaction temperature is critical to ensure safety, prevent runaway reactions, and achieve desired polymer properties.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bulk polymerization of this compound.
| Issue | Potential Causes | Recommended Actions |
| Rapid, Uncontrolled Temperature Rise (Runaway Reaction) | 1. Excessive Initiator Concentration: Too much initiator leads to a rapid increase in polymerization rate and heat generation. 2. Inadequate Heat Removal: The cooling system cannot dissipate the heat generated by the polymerization. 3. Hot Spots: Poor mixing can lead to localized areas of high temperature and accelerated reaction rates. 4. Contamination: Impurities can act as unintended initiators or catalysts. | 1. Emergency Shutdown: Immediately cease the addition of monomer and initiator. 2. Crash Cooling: Introduce a pre-cooled solvent or a compatible, non-reactive liquid to rapidly reduce the temperature. 3. Inhibitor Injection: If the reaction is still out of control, inject a suitable polymerization inhibitor (e.g., hydroquinone) to quench the reaction. 4. Ventilation: Ensure adequate ventilation to safely handle any released vapors.[1][2] 5. Post-Incident Analysis: Thoroughly investigate the cause of the runaway reaction before attempting to repeat the experiment. |
| Polymerization Fails to Initiate or Proceeds Very Slowly | 1. Insufficient Initiator Concentration: The amount of initiator is too low to start the polymerization at the desired rate. 2. Low Reaction Temperature: The temperature is not high enough to activate the initiator. 3. Presence of Inhibitors: The monomer may contain stabilizers that are inhibiting the reaction. | 1. Increase Initiator Concentration: Cautiously increase the amount of initiator in small increments. 2. Increase Temperature: Gradually raise the reaction temperature to the optimal range for the chosen initiator. 3. Monomer Purification: If inhibitors are suspected, purify the monomer before use. |
| High Polydispersity Index (PDI) of the Final Polymer | 1. Poor Temperature Control: Fluctuations in temperature can lead to variations in chain growth rates. 2. Chain Transfer Reactions: These reactions can become more prevalent at higher temperatures, leading to a broader molecular weight distribution. 3. Gel Effect (Trommsdorff Effect): A rapid increase in viscosity can hinder termination reactions, leading to uncontrolled polymerization and a broad PDI.[1][3] | 1. Improve Heat Management: Implement more efficient cooling and mixing to maintain a stable temperature. 2. Optimize Initiator Concentration: A lower initiator concentration can sometimes lead to better control over the polymerization. 3. Consider a Different Polymerization Method: If a narrow PDI is critical, solution or emulsion polymerization might be more suitable alternatives to bulk polymerization.[1] |
| Increased Viscosity Leading to Poor Mixing and Heat Transfer | 1. High Monomer Conversion: As the polymerization progresses, the formation of polymer chains significantly increases the viscosity of the reaction medium.[3][4] | 1. Use of a High-Torque Stirrer: Employ mechanical stirring capable of handling highly viscous materials. 2. Reactor Design: Utilize reactors with features that enhance mixing and heat transfer, such as large surface areas or internal cooling coils.[4] 3. Controlled Monomer Addition: A semi-batch process where the monomer is added gradually can help to manage the viscosity increase. |
Frequently Asked Questions (FAQs)
Q1: What makes the bulk polymerization of this compound so hazardous?
A1: this compound is a highly reactive epoxide.[1][2] Its polymerization is highly exothermic, meaning it releases a significant amount of heat. In a bulk polymerization setup, where the concentration of the monomer is at its highest, this heat can rapidly accumulate. If the heat is not removed effectively, the temperature of the reaction mixture will rise, which in turn accelerates the polymerization rate, leading to a dangerous feedback loop known as a runaway reaction. This can result in a violent release of energy, potentially causing an explosion.[1][2]
Q2: How can I estimate the potential for a runaway reaction?
A2: A thorough thermal hazard assessment is crucial before attempting the bulk polymerization of this compound. Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the heat of polymerization and the onset temperature of the exothermic reaction. This data is vital for designing an appropriate cooling system and establishing safe operating limits.
Q3: What are the key parameters to control during the polymerization?
A3: The most critical parameters to control are:
-
Temperature: This is the primary factor influencing the reaction rate.
-
Initiator Concentration: The amount of initiator directly affects the rate of polymerization and the molecular weight of the polymer.
-
Mixing: Efficient mixing is essential for uniform temperature distribution and to prevent the formation of localized hot spots.
Q4: Which type of polymerization (cationic or free-radical) is more prone to exothermic issues for this monomer?
A4: Both cationic ring-opening polymerization and free-radical polymerization of vinyl groups can be highly exothermic. Cationic polymerization of epoxides is often very fast and can be difficult to control. Free-radical polymerization of the vinyl group is also exothermic. The choice between the two will depend on the desired polymer structure, but both require careful thermal management.
Q5: What are some engineering controls to manage the exotherm?
A5: Effective engineering controls include:
-
Jacketed Reactors: These reactors have a cooling jacket through which a coolant is circulated to remove heat.
-
Internal Cooling Coils: Placing cooling coils directly within the reaction mixture provides a larger surface area for heat exchange.
-
Reflux Cooling: If the monomer or a solvent has a suitable boiling point, the heat of vaporization can be used to remove heat from the reaction.
-
Emergency Quenching Systems: A system to rapidly introduce a cold, inert liquid or a polymerization inhibitor can be a crucial safety feature.
Experimental Protocols
Due to the hazardous nature of this reaction, providing a single, universally applicable protocol is not feasible. The following are general procedural outlines for cationic and free-radical bulk polymerization that must be adapted and optimized for specific laboratory conditions and scales, with paramount importance placed on safety.
General Safety Precautions:
-
All work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn.
-
A safety shield should be placed in front of the reaction apparatus.
-
An emergency plan, including access to a quench bath and fire extinguisher, should be in place.
Protocol 1: Cationic Ring-Opening Bulk Polymerization (Illustrative)
This protocol is a general guideline and requires optimization for specific initiators and equipment.
Materials:
-
This compound (freshly distilled)
-
Cationic initiator (e.g., a Lewis acid such as boron trifluoride etherate, BF₃·OEt₂)
-
Anhydrous, inert solvent for initiator dilution (e.g., dichloromethane)
-
Quenching agent (e.g., methanol)
Procedure:
-
Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is assembled. The flask is placed in a cooling bath (e.g., ice-water or dry ice-acetone).
-
Monomer Charging: The desired amount of freshly distilled this compound is charged into the reactor under a nitrogen atmosphere.
-
Initiation: The cationic initiator, diluted in a small amount of anhydrous solvent, is slowly added dropwise to the stirred monomer at a controlled low temperature (e.g., 0 °C).
-
Temperature Monitoring: The reaction temperature is carefully monitored. Any rapid increase in temperature should trigger immediate cooling or quenching.
-
Polymerization: The reaction is allowed to proceed at the set temperature for a predetermined time. The viscosity of the mixture will increase as the polymerization progresses.
-
Termination: The polymerization is terminated by the addition of a quenching agent like methanol.
-
Purification: The polymer is typically dissolved in a suitable solvent and precipitated in a non-solvent to remove unreacted monomer and initiator residues.
-
Drying: The purified polymer is dried under vacuum.
Protocol 2: Free-Radical Bulk Polymerization (Illustrative)
This protocol is a general guideline and requires optimization for specific initiators and equipment.
Materials:
-
This compound (with inhibitor removed, if necessary, and freshly distilled)
-
Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))
-
Quenching agent/inhibitor (e.g., hydroquinone solution)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer (for higher viscosity), a reflux condenser, a thermometer, and a nitrogen inlet. The flask is placed in a thermostatically controlled heating bath.
-
Monomer Charging: The purified this compound is charged into the reactor.
-
Inerting: The system is purged with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Initiator Addition: The free-radical initiator is added to the monomer, and the mixture is stirred until the initiator is completely dissolved.
-
Polymerization: The reaction mixture is heated to the desired temperature (dependent on the initiator's half-life). The temperature must be carefully controlled to prevent overheating.
-
Viscosity Monitoring: The increase in viscosity is monitored as an indicator of polymerization progress.
-
Termination/Cooling: Once the desired conversion is reached, or if the temperature begins to rise uncontrollably, the reaction is rapidly cooled, and a quenching agent can be added if necessary.
-
Purification and Drying: The polymer is purified and dried as described in the cationic polymerization protocol.
Quantitative Data
Specific, publicly available quantitative data for the bulk polymerization of this compound is limited. The following tables provide illustrative data based on typical ranges for similar vinyl and epoxide polymerizations. Researchers must determine the specific parameters for their system through careful, small-scale experimentation.
Table 1: Illustrative Heat of Polymerization for Similar Monomers
| Monomer Class | Example Monomer | Typical Heat of Polymerization (kJ/mol) |
| Vinyl Monomers | Styrene | -70 |
| Methyl Methacrylate | -57 | |
| Epoxides (Ring-Opening) | Ethylene Oxide | -96 |
| Propylene Oxide | -83 |
Note: The heat of polymerization for this compound is expected to be significant due to the high reactivity of the oxirane ring.
Table 2: Illustrative Effect of Initiator Concentration on Polymerization of a Vinyl Monomer
| Initiator Concentration (mol%) | Peak Exotherm Temperature (°C) | Time to Peak Exotherm (min) | Monomer Conversion (%) |
| 0.1 | 110 | 60 | 85 |
| 0.5 | 150 | 30 | 95 |
| 1.0 | >200 (Runaway) | <15 | >99 (Uncontrolled) |
This table illustrates the general trend that higher initiator concentrations lead to faster reactions and higher exotherms.
Signaling Pathways and Experimental Workflows
Logical Relationship for Exotherm Control
Caption: Decision workflow for managing temperature during exothermic polymerization.
Experimental Workflow for Bulk Polymerization
Caption: General experimental workflow for bulk polymerization of this compound.
References
effect of impurities on 2-Methyl-2-vinyloxirane polymerization kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-Methyl-2-vinyloxirane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected polymerization mechanism for this compound?
A1: this compound is expected to polymerize via a cationic ring-opening polymerization (CROP) mechanism. The presence of the oxirane (epoxide) ring makes it susceptible to electrophilic attack by a cationic initiator, leading to the opening of the three-membered ring and subsequent chain propagation. The vinyl group may also participate in the reaction, potentially leading to cross-linking or branched structures depending on the reaction conditions.
Q2: What are common initiators for the cationic polymerization of this compound?
A2: Common initiators for cationic polymerization of epoxides include Brønsted acids (e.g., triflic acid, perchloric acid) and Lewis acids in the presence of a proton source (co-initiator). Examples of Lewis acid initiators include boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), and aluminum trichloride (AlCl₃). Photochemical initiators, such as diaryliodonium or triarylsulfonium salts, can also be used for UV-initiated polymerization.
Q3: My polymerization is not initiating. What are the possible causes?
A3: Failure to initiate can be due to several factors:
-
Impure Monomer: The presence of basic impurities in the this compound monomer can neutralize the cationic initiator.
-
Inactive Initiator: The initiator may have degraded due to exposure to moisture or other contaminants.
-
Presence of Inhibitors: Unintended impurities in the solvent or monomer can act as inhibitors.
-
Low Temperature: The activation energy for initiation may not be reached at the experimental temperature.
Q4: The molecular weight of my polymer is much lower than expected. Why is this happening?
A4: Low molecular weight is often a result of chain transfer reactions. Common chain transfer agents in cationic polymerization include:
-
Water: Even trace amounts of water can act as a potent chain transfer agent.
-
Alcohols: Alcohols can participate in chain transfer through an "activated monomer" mechanism.
-
Other Nucleophilic Impurities: Any nucleophilic species present in the reaction mixture can potentially terminate a growing polymer chain.
Q5: I am observing a broad molecular weight distribution (high polydispersity index, PDI). What could be the reason?
A5: A broad PDI can be caused by:
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, polymer chains will be formed at different times, leading to a wider distribution of chain lengths.
-
Chain Transfer Reactions: Frequent chain transfer events lead to the formation of a larger number of shorter chains, broadening the molecular weight distribution.
-
Multiple Active Species: The presence of different types of active centers with varying reactivities can result in a broad PDI.
Troubleshooting Guides
Issue: Inconsistent Polymerization Rates
| Possible Cause | Troubleshooting Step |
| Variable levels of water impurity | Dry all solvents and the monomer immediately before use. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent initiator concentration | Prepare a stock solution of the initiator and add it precisely to the reaction mixture. Ensure the initiator is fully dissolved. |
| Temperature fluctuations | Use a thermostatically controlled reaction setup to maintain a constant temperature. |
Issue: Gel Formation or Cross-linking
| Possible Cause | Troubleshooting Step |
| High reaction temperature | Lower the polymerization temperature to reduce the likelihood of side reactions involving the vinyl group. |
| High monomer concentration | Reduce the initial monomer concentration to decrease the probability of intermolecular reactions. |
| Choice of initiator | Some initiators may be more prone to inducing side reactions. Experiment with different initiators. |
Quantitative Data Summary
The following tables summarize the expected qualitative and illustrative quantitative effects of common impurities on the cationic polymerization of this compound. Note: Specific experimental data for this monomer is limited; therefore, the quantitative values are illustrative and based on general principles of cationic epoxide polymerization.
Table 1: Effect of Water as an Impurity
| Water Concentration | Effect on Polymerization Rate (k_p) | Effect on Number-Average Molecular Weight (M_n) | Effect on Polydispersity Index (PDI) |
| Low (ppm range) | May slightly increase k_p | Significant decrease in M_n | Increase in PDI |
| High (> 0.1 mol%) | Inhibition of polymerization | Drastic decrease in M_n | Broad PDI |
Table 2: Effect of Alcohol (e.g., Methanol) as an Impurity
| Alcohol Concentration | Effect on Polymerization Rate (k_p) | Effect on Number-Average Molecular Weight (M_n) | Effect on Polydispersity Index (PDI) |
| Low (ppm range) | Can increase k_p via Activated Monomer mechanism | Significant decrease in M_n | Increase in PDI |
| High (> 1 mol%) | Significant increase in k_p, but may be difficult to control | Drastic decrease in M_n | Very broad PDI |
Experimental Protocols
General Protocol for Cationic Polymerization of this compound
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound (freshly distilled over CaH₂)
-
Initiator (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Quenching agent (e.g., Methanol)
-
Precipitating solvent (e.g., Hexane or Methanol)
-
Inert gas (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.
-
Reaction Setup: Assemble the reaction apparatus (e.g., a Schlenk flask with a magnetic stirrer) under an inert atmosphere.
-
Monomer and Solvent: In the reaction flask, dissolve the purified this compound in the anhydrous solvent. Cool the solution to the desired reaction temperature (e.g., 0°C).
-
Initiator Solution: In a separate dry and inert atmosphere glovebox or using a Schlenk line, prepare a stock solution of the initiator in the anhydrous solvent.
-
Initiation: Add the required amount of the initiator solution dropwise to the stirring monomer solution.
-
Polymerization: Allow the reaction to proceed for the desired time, monitoring the progress by techniques such as gravimetry or spectroscopy.
-
Quenching: Terminate the polymerization by adding the quenching agent (e.g., methanol).
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or methanol) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash it with the non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the cationic polymerization of this compound.
Caption: Logical relationship of impurities affecting polymerization kinetics.
Navigating the Complex Chemistry of 2-Methyl-2-vinyloxirane: A Guide to Solvent Selection for Minimizing Side Products
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Methyl-2-vinyloxirane. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on solvent selection to mitigate the formation of unwanted side products.
This compound is a valuable and highly reactive building block in organic synthesis.[1] Its unique structure, featuring a tertiary epoxide ring adjacent to a vinyl group, allows for a variety of chemical transformations. However, this reactivity also presents challenges, including the potential for polymerization and the formation of multiple ring-opened products.[2] Careful consideration of reaction conditions, particularly the choice of solvent, is paramount to achieving high yields of the desired product.
This technical support center offers detailed guidance on how solvent properties—such as polarity and protic or aprotic nature—can influence reaction pathways and product distribution.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound, and how does solvent choice influence their formation?
A1: The primary side reactions encountered with this compound are polymerization and the formation of regioisomeric ring-opened products.
-
Polymerization: Cationic polymerization is a significant side reaction, especially in the presence of acids or electrophiles.[2] The choice of solvent can influence the stability of cationic intermediates that propagate polymerization. Non-polar solvents may favor polymerization by not effectively solvating and stabilizing charged intermediates, thus allowing them to react with other monomer units.
-
Regioisomeric Products: The ring-opening of the epoxide can occur at either the tertiary carbon (C2) or the primary carbon (C3) of the oxirane ring. This leads to the formation of different regioisomers. The regioselectivity is highly dependent on the reaction mechanism (SN1 vs. SN2) and is strongly influenced by the solvent.
-
SN1-type reactions: In acidic conditions, the reaction can proceed through a carbocation-like transition state. Solvents that can stabilize this positive charge, such as polar protic solvents, will favor attack at the more substituted tertiary carbon (C2).
-
SN2-type reactions: Under basic or neutral conditions with a strong nucleophile, the reaction typically follows an SN2 mechanism. In this case, nucleophilic attack is favored at the sterically less hindered primary carbon (C3). Polar aprotic solvents are often preferred for SN2 reactions as they solvate the cation but leave the nucleophile relatively free and more reactive.[3]
-
Q2: How do polar protic and polar aprotic solvents affect the outcome of reactions with this compound?
A2: The choice between a polar protic and a polar aprotic solvent is critical in controlling the reaction pathway.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in hydrogen bonding and can solvate both cations and anions effectively. In the context of this compound chemistry, they can:
-
Promote SN1-type pathways by stabilizing the tertiary carbocation intermediate, leading to nucleophilic attack at the more substituted carbon.
-
Act as nucleophiles themselves (solvolysis), leading to the formation of diols or alkoxy-alcohols as byproducts.
-
Potentially decrease the reactivity of anionic nucleophiles by forming a solvent shell around them.
-
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMF, DMSO): These solvents possess a dipole moment but lack acidic protons. They are effective at solvating cations but not anions. This property makes them ideal for many SN2 reactions because:
-
They enhance the nucleophilicity of anionic nucleophiles by not solvating them as strongly as protic solvents.
-
They favor SN2 attack at the less sterically hindered carbon of the epoxide.
-
Q3: Can you provide a general guideline for selecting a solvent to favor a specific regioisomer in a ring-opening reaction?
A3: Yes, the following general guidelines can be applied:
-
For attack at the tertiary carbon (C2):
-
Use acidic conditions to promote an SN1-like mechanism.
-
Employ polar protic solvents to stabilize the carbocation-like transition state.
-
-
For attack at the primary carbon (C3):
-
Use basic or neutral conditions with a strong nucleophile to favor an SN2 mechanism.
-
Select a polar aprotic solvent to enhance the reactivity of the nucleophile.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product, significant amount of polymer formed. | Reaction conditions (e.g., acidic catalyst, high temperature) are promoting cationic polymerization. | Switch to a less acidic catalyst or basic/neutral conditions. Consider using a polar aprotic solvent to better control reactive intermediates. Lowering the reaction temperature may also be beneficial. |
| Formation of a mixture of regioisomers. | The reaction is proceeding through a mixture of SN1 and SN2 pathways. | To favor a single regioisomer, push the reaction conditions towards one extreme. For SN2, use a strong nucleophile in a polar aprotic solvent. For SN1, use a weaker nucleophile under strongly acidic conditions in a polar protic solvent. |
| Significant formation of diol or alkoxy-alcohol byproduct. | The solvent (e.g., water, alcohol) is acting as a nucleophile (solvolysis). | Use a non-nucleophilic solvent. If a protic solvent is required for solubility or to promote a specific pathway, use it in stoichiometric amounts or choose a bulkier alcohol that is less nucleophilic. Ensure all reagents and glassware are dry if water is a concern. |
Experimental Protocols
General Procedure for Nucleophilic Ring-Opening of this compound under SN2-Favored Conditions:
-
To a solution of this compound (1.0 eq) in a dry polar aprotic solvent (e.g., acetonitrile or THF) under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.1 - 1.5 eq).
-
If the nucleophile is not sufficiently reactive, a catalyst such as a Lewis acid or a base may be added in catalytic amounts.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) and monitor the progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride for organometallic reagents or water for other nucleophiles).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ring-opened product.
Note: The optimal temperature, reaction time, and purification method will vary depending on the specific nucleophile and solvent used.
Visualizing Reaction Pathways
To further aid in understanding the factors influencing the reaction outcomes, the following diagrams illustrate the key decision-making processes and reaction mechanisms.
Caption: Decision tree for solvent selection based on desired regioselectivity.
Caption: General reaction pathways of this compound.
This technical support center aims to empower researchers to make informed decisions in their experimental design, ultimately leading to more efficient and successful syntheses with this compound.
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to Poly(2-Methyl-2-vinyloxirane) Characterization
For researchers, scientists, and drug development professionals, understanding the precise molecular structure of a polymer is paramount for predicting its properties and performance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR characterization of poly(2-methyl-2-vinyloxirane), a polymer with potential applications in various fields. Due to the limited availability of published experimental NMR data for poly(this compound), this guide presents data for the monomer and comparable polymers to serve as a valuable reference point.
Unraveling the Monomer: this compound
Before delving into the polymer, a thorough understanding of the monomer, this compound (also known as isoprene monoxide), is crucial. The NMR spectra of the monomer provide the foundational chemical shifts that are altered upon polymerization.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) of this compound Monomer
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Oxirane Ring | ||
| -CH₂ (methylene) | 2.55 (d), 2.75 (d) | 52.3 |
| >C(CH₃)-O | - | 58.9 |
| Vinyl Group | ||
| =CH₂ (terminal) | 5.15 (dd), 5.30 (dd) | 113.1 |
| =CH- | 5.85 (dd) | 140.8 |
| Methyl Group | ||
| -CH₃ | 1.40 (s) | 21.5 |
Note: Data is compiled from typical values and may vary slightly depending on the solvent and experimental conditions.
The Polymeric Challenge: Characterization of Poly(this compound)
Caption: Polymerization pathways of this compound.
A Comparative Look: NMR Data of Structurally Related Polymers
To provide a practical framework for interpretation, this section presents ¹H and ¹³C NMR data for two classes of polymers that share structural similarities with the potential products of this compound polymerization: poly(vinyl ethers) and polyisoprene.
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for a Representative Poly(vinyl ether) - Poly(ethyl vinyl ether)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Backbone | ||
| -CH₂- | 1.40-1.90 (br m) | 39.0-42.0 |
| -CH(O-)- | 3.20-3.70 (br m) | 73.0-75.0 |
| Side Chain | ||
| -O-CH₂-CH₃ | 3.40-3.60 (q) | 63.0-65.0 |
| -O-CH₂-CH₃ | 1.15-1.25 (t) | 15.0-16.0 |
Table 3: ¹H and ¹³C NMR Chemical Shifts (δ) for Poly(cis-1,4-isoprene)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Backbone | ||
| =CH- | 5.10-5.20 (br t) | 124.0-125.0 |
| -CH₂-C= | 2.00-2.10 (br m) | 26.0-27.0 |
| =C(CH₃)- | - | 135.0-136.0 |
| Methyl Group | ||
| =C(CH₃)- | 1.65-1.75 (br s) | 23.0-24.0 |
Experimental Corner: A Protocol for NMR Characterization
For researchers embarking on the synthesis and characterization of poly(this compound) or related polymers, a robust experimental protocol is essential.
1. Sample Preparation:
-
Dissolve 10-20 mg of the polymer sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a standard 5 mm NMR tube.
-
Ensure the polymer is fully dissolved; gentle warming or sonication may be required.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a spectrometer with a field strength of at least 300 MHz for adequate resolution.
-
Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans will depend on the sample concentration, typically ranging from 16 to 128 scans.
-
Process the data with appropriate phasing and baseline correction. Integrate all resolved signals.
3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans will be required (typically several thousand).
-
Proton decoupling (e.g., broadband decoupling) is essential to simplify the spectrum and improve the signal-to-noise ratio.
-
A larger pulse angle (e.g., 90°) and a longer relaxation delay (e.g., 2-10 seconds) are often used for quantitative analysis.
-
Data processing involves Fourier transformation, phasing, and baseline correction.
Caption: General workflow for polymer characterization by NMR spectroscopy.
A Comparative Guide to the Reactivity of 2-Methyl-2-vinyloxirane and Butadiene Monoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-vinyloxirane (also known as isoprene monoxide) and butadiene monoxide are key reactive intermediates in both industrial processes and biological systems. Their reactivity is governed by the interplay of a strained oxirane ring and a conjugated vinyl group, making them versatile building blocks in organic synthesis and significant players in the toxicology of their parent dienes, isoprene and 1,3-butadiene, respectively. This guide provides an objective comparison of their reactivity in key chemical transformations, supported by experimental data, to aid researchers in predicting their behavior and harnessing their synthetic potential.
Reactivity Comparison: An Overview
The primary modes of reactivity for both this compound and butadiene monoxide include nucleophilic ring-opening, cycloaddition reactions, and cationic polymerization. The presence of a methyl group on the oxirane ring of this compound introduces significant electronic and steric differences compared to the unsubstituted butadiene monoxide, leading to distinct reactivity profiles.
Nucleophilic Ring-Opening
The strained three-membered ring of epoxides is susceptible to attack by nucleophiles, leading to ring-opening. This reaction can proceed through either an SN1 or SN2 mechanism, and the regioselectivity of the attack is a crucial aspect of their reactivity.
Data Presentation
Table 1: Regioselectivity of Nucleophilic Attack on Butadiene Monoxide
| Nucleophile | Reaction Conditions | Product Ratio (C1-attack : C2-attack) | Reference |
| Valinamide | Aqueous solution, pH 7.4, 37°C | 1 : 2 | [1] |
| Glutathione (in vivo, rat bile) | Intraperitoneal administration | 3 : 1 (S-(2-hydroxy-3-buten-1-yl)GSH : S-(1-hydroxy-3-buten-2-yl)GSH) | [2] |
Note on this compound: While direct comparative kinetic data is limited, the reactivity of this compound is influenced by the methyl group. In SN2 reactions, nucleophilic attack is generally favored at the less substituted carbon (C1). However, under acidic conditions that promote an SN1-like mechanism, the formation of a more stable tertiary carbocation at C2 can lead to attack at the more substituted position.
Experimental Protocol: Reaction with Glutathione (GSH)
This protocol is a general method for assessing the reactivity of epoxides with a biologically relevant nucleophile.
Materials:
-
Epoxide (this compound or butadiene monoxide)
-
Glutathione (GSH)
-
Phosphate buffer (0.1 M, pH 7.4)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the epoxide in a suitable organic solvent (e.g., ethanol or DMSO).
-
Prepare a stock solution of GSH in phosphate buffer.
-
In a cuvette, mix the phosphate buffer, GSH solution, and DTNB solution.
-
Initiate the reaction by adding a small aliquot of the epoxide stock solution.
-
Monitor the decrease in absorbance at 412 nm over time. The rate of disappearance of the thiol group of GSH is proportional to the rate of reaction with the epoxide.[3]
-
The second-order rate constant can be determined by analyzing the kinetic data.[3]
Logical Relationship: Factors Influencing Nucleophilic Attack
Caption: Factors influencing the regioselectivity of nucleophilic ring-opening.
Cycloaddition Reactions
The vinyl group in both epoxides can act as a diene or a dienophile in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction.
Data Presentation
Table 2: Kinetic Data for Diels-Alder Reaction with Maleic Anhydride
| Diene | Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (L mol⁻¹ s⁻¹) | Reference |
| Isoprene | Maleic Anhydride | Supercritical CO₂ | 60 | 1.3 x 10⁻⁵ | [4] |
| 1,3-Butadiene | Acrylonitrile | - | - | Slower than isoprene | [5] |
Note: The methyl group in isoprene is electron-donating, which generally increases the reactivity of the diene in a normal electron-demand Diels-Alder reaction.[5] This suggests that this compound, when acting as a diene, would be more reactive than butadiene monoxide.
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
This protocol describes a typical procedure for a Diels-Alder reaction involving a diene and maleic anhydride.
Materials:
-
Diene (e.g., generated in situ from a precursor like 3-sulfolene for butadiene)
-
Maleic anhydride
-
Xylene (solvent)
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride in xylene.
-
Add the diene or its precursor to the flask.
-
Heat the mixture to reflux for a specified time (e.g., 30 minutes).
-
Cool the reaction mixture to room temperature.
-
Add petroleum ether to precipitate the Diels-Alder adduct.
-
Collect the product by vacuum filtration and wash with cold petroleum ether.
-
The product can be further purified by recrystallization.
Experimental Workflow: Diels-Alder Reaction
Caption: Workflow for a typical Diels-Alder reaction.
Cationic Polymerization
Both the vinyl group and the oxirane ring can participate in cationic polymerization, initiated by Lewis or Brønsted acids. The stability of the resulting carbocation intermediate is a key factor in determining the rate and mechanism of polymerization.
Reactivity Insights
Direct comparative kinetic data for the cationic polymerization of this compound and butadiene monoxide is scarce. However, the reactivity can be inferred from the stability of the carbocation intermediates.
-
This compound: The methyl group can stabilize an adjacent carbocation through hyperconjugation and inductive effects. This would suggest that this compound is more reactive towards cationic polymerization than butadiene monoxide.
-
Butadiene Monoxide: Lacking the stabilizing methyl group, the carbocation intermediates formed from butadiene monoxide are less stable, likely leading to a slower rate of polymerization.
Experimental Protocol: Lewis Acid-Catalyzed Cationic Polymerization
This protocol provides a general method for the cationic polymerization of vinyloxiranes.
Materials:
-
Monomer (this compound or butadiene monoxide), freshly distilled
-
Lewis acid initiator (e.g., Boron trifluoride etherate, BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Dry nitrogen or argon atmosphere
-
Methanol (for quenching)
Procedure:
-
Set up a flame-dried reaction flask under an inert atmosphere.
-
Add the anhydrous solvent and cool the flask to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the monomer to the cooled solvent.
-
Initiate the polymerization by adding the Lewis acid initiator dropwise.
-
Allow the reaction to proceed for a set time, monitoring the viscosity.
-
Quench the polymerization by adding cold methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash, and dry under vacuum.
Logical Relationship: Factors in Cationic Polymerization
Caption: Influence of monomer structure on cationic polymerization rate.
Biological Reactivity: Metabolic Activation and Detoxification
In biological systems, this compound and butadiene monoxide are formed as metabolites of isoprene and 1,3-butadiene, respectively, through oxidation by cytochrome P450 enzymes.[4][5] These epoxides can then undergo detoxification via hydrolysis by epoxide hydrolase or conjugation with glutathione (GSH), or they can be further oxidized to more reactive and genotoxic diepoxides.[4]
Metabolic Pathway Diagram
Caption: Metabolic activation and detoxification pathways of isoprene and 1,3-butadiene.
Conclusion
The reactivity of this compound and butadiene monoxide is a nuanced subject, with the methyl group in the former playing a pivotal role in directing reaction outcomes. In nucleophilic ring-opening, this substitution pattern influences regioselectivity. For cycloaddition reactions, the electron-donating nature of the methyl group enhances the reactivity of this compound as a diene. In cationic polymerization, the increased stability of the carbocation intermediate suggests a higher propensity for polymerization for this compound. Understanding these differences is essential for the effective application of these versatile epoxides in chemical synthesis and for elucidating their roles in toxicology and drug metabolism.
References
- 1. This compound [stenutz.eu]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H8O | CID 92166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mg(II)Co(II) and Mg(II)Fe(II) Catalysts for Ring-Opening Polymerization
For Researchers, Scientists, and Drug Development Professionals
The development of biodegradable polymers through Ring-Opening Polymerization (ROP) is a cornerstone of modern materials science and pharmaceutical research. The choice of catalyst is paramount to controlling the polymerization process and the final properties of the polymer. This guide provides a detailed comparison of two promising heterobimetallic catalyst systems, Mg(II)Co(II) and Mg(II)Fe(II), for ROP applications. While direct comparative data for the ROP of common cyclic esters like lactide and ε-caprolactone is emerging, a comprehensive study on their performance in the closely related Ring-Opening Copolymerization (ROCOP) of epoxides with carbon dioxide and anhydrides offers significant insights into their relative catalytic prowess.
Performance Comparison
A systematic investigation of a series of heterodinuclear Mg(II)M(II) complexes, where M is a first-row transition metal, has revealed that both Mg(II)Co(II) and Mg(II)Fe(II) are highly effective catalysts for ROCOP.[1][2][3][4][5] The Mg(II)Co(II) catalyst was identified as the fastest for the ROCOP of anhydrides and epoxides, while both catalysts exhibited excellent and equivalent rates for the ROCOP of CO2 and cyclohexene oxide (CHO).[1][2][3][4][5]
The preference for the Mg(II)Fe(II) catalyst may arise from the higher natural abundance, lower cost, and lower toxicity of iron compared to cobalt.[1][2][3] Kinetic analyses of these catalysts in ROCOP show an overall second-order rate law, being first-order in both catalyst and epoxide concentrations and zero-order in carbon dioxide or anhydride concentration.[3]
Quantitative Data Summary
The following tables summarize the key performance indicators for Mg(II)Co(II) and Mg(II)Fe(II) catalysts in the context of ROCOP.
Table 1: Performance in CO₂/Cyclohexene Oxide (CHO) ROCOP [1][5]
| Catalyst | Propagation Rate Constant (kₚ) (mM⁻¹s⁻¹) | Turnover Frequency (TOF) (h⁻¹) |
| Mg(II)Co(II) | 34.7 | 1056 ± 19 |
| Mg(II)Fe(II) | 34.7 | 1071 ± 33 |
Conditions: 100 °C, 1 bar CO₂ pressure.
Table 2: Performance in Norbornene Anhydride (NA)/Cyclohexene Oxide (CHO) ROCOP [1]
| Catalyst | Propagation Rate Constant (kₚ) (mM⁻¹s⁻¹) |
| Mg(II)Co(II) | 75.3 |
| Mg(II)Fe(II) | - |
Conditions: 100 °C.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for catalyst synthesis and a general procedure for ROP.
Catalyst Synthesis
The synthesis of the heterodinuclear Mg(II)M(II) (M = Co, Fe) catalysts involves a sequential metalation route.[6]
-
Step 1: Synthesis of the Magnesium Complex
-
The macrocyclic pro-ligand, H₂L, is reacted with Mg{N(Si(CH₃)₃)₂}₂ in tetrahydrofuran (THF) at 25 °C for 1 hour.
-
-
Step 2: Insertion of the Second Metal
-
The appropriate metal(II) acetate, either Co(OAc)₂ or Fe(OAc)₂, is added to the magnesium complex solution in THF.
-
The reaction mixture is heated at 100 °C for 16 hours to yield the final Mg(II)Co(II) or Mg(II)Fe(II) catalyst.
-
General Ring-Opening Polymerization (ROP) Procedure
The following is a generalized protocol for the ROP of lactide, which can be adapted for other cyclic esters like ε-caprolactone.
-
Reactor Preparation: A Schlenk flask is dried in an oven and then cooled under a stream of dry nitrogen.
-
Reagent Addition: The desired amount of lactide monomer and the Mg(II)Co(II) or Mg(II)Fe(II) catalyst are added to the flask inside a glovebox.
-
Solvent and Initiator: Anhydrous toluene and an initiator, such as benzyl alcohol, are added via syringe.
-
Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 70-130 °C) for a specified time.
-
Termination and Precipitation: The polymerization is quenched by adding a small amount of acidic methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of cold methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
Polymer Characterization
The resulting polymers are typically characterized using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the polymer's microstructure and confirm monomer conversion.[2][7][8][9][10][11][12]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ) and the polydispersity index (PDI) of the polymer.[2][7][8][9][10][11][12]
-
Differential Scanning Calorimetry (DSC): To determine the thermal properties of the polymer, such as the glass transition temperature (T₉) and melting temperature (Tₘ).[2][7][8][9][10][11][12]
Visualizing the Process
Experimental Workflow
The following diagram illustrates the overall workflow from catalyst synthesis to the final characterization of the polymer.
Caption: Experimental workflow from catalyst synthesis to polymer characterization.
Proposed Catalytic Cycle
The ring-opening polymerization is proposed to proceed via a coordination-insertion mechanism. For the heterodinuclear catalysts, a chain-shuttling mechanism has been suggested for ROCOP, which likely has relevance to ROP as well.[13] The diagram below illustrates a simplified catalytic cycle for ROP.
Caption: Simplified catalytic cycle for Ring-Opening Polymerization.
Conclusion
Both Mg(II)Co(II) and Mg(II)Fe(II) catalysts demonstrate high activity and control in ring-opening polymerization processes. The Mg(II)Co(II) catalyst shows superior rates in the ROCOP of anhydrides and epoxides, making it a candidate for applications where rapid polymerization is critical.[1] Conversely, the Mg(II)Fe(II) catalyst offers comparable performance in CO₂/epoxide ROCOP and presents significant advantages in terms of cost, availability, and lower toxicity, making it an attractive option for large-scale and biomedical applications.[1][2][3] The choice between these two catalysts will ultimately depend on the specific monomer, desired polymer properties, and the economic and environmental considerations of the intended application. Further research focusing on a direct comparison of these catalysts for the ROP of a wider range of cyclic esters will be invaluable for the continued development of sustainable and advanced polymeric materials.
References
- 1. Highly active Mg(ii) and Zn(ii) complexes for the ring opening polymerisation of lactide - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Morphology Characteristics of New Highly Branched Polycaprolactone PCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Heterodinuclear Mg(II)M(II) (M=Cr, Mn, Fe, Co, Ni, Cu and Zn) Complexes for the Ring Opening Copolymerization of Carbon Dioxide/Epoxide and Anhydride/Epoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sustainable synthesis and precise characterisation of bio-based star polycaprolactone synthesised with a metal catalyst and with lipase - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. kinampark.com [kinampark.com]
- 11. researchgate.net [researchgate.net]
- 12. sorensis.com [sorensis.com]
- 13. Heterodinuclear zinc and magnesium catalysts for epoxide/CO2 ring opening copolymerizations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Microstructure of Poly(2-Methyl-2-vinyloxirane) and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polymer microstructure resulting from the polymerization of 2-Methyl-2-vinyloxirane, also known as isoprene monoxide. Due to the limited availability of detailed microstructural data for poly(this compound) in publicly accessible literature, this guide utilizes data from the closely related and structurally similar polymer, polyisoprene, obtained through cationic polymerization. This comparison will shed light on the potential microstructures of poly(this compound) and offer insights into the characterization techniques and experimental considerations crucial for researchers in polymer chemistry and drug delivery systems.
Introduction to Vinyloxirane Polymerization
The polymerization of vinyloxiranes like this compound is of significant interest due to the potential for creating functional polymers with diverse architectures. The presence of two polymerizable groups, the vinyl group and the oxirane ring, allows for different polymerization pathways, primarily through either addition polymerization of the vinyl group or ring-opening polymerization of the epoxide. The choice of polymerization method, such as cationic or anionic polymerization, plays a critical role in determining the resulting polymer's microstructure, including regioselectivity and stereoselectivity.
The microstructure of the final polymer is paramount as it dictates its physicochemical properties, such as thermal stability, solubility, and mechanical strength, which are critical for applications in drug development and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful and essential tool for the detailed characterization of these polymer microstructures.
Comparative Microstructure Analysis
This section presents a comparative analysis of the potential microstructure of poly(this compound) based on the well-characterized microstructure of cationically polymerized polyisoprene. Isoprene (2-methyl-1,3-butadiene) is a structural isomer of this compound, and its polymerization provides a valuable model for understanding the potential for different structural units within the polymer chain.
The polymerization of isoprene can result in several isomeric repeating units: cis-1,4, trans-1,4, 1,2-, and 3,4-addition units. The relative abundance of these units is highly dependent on the polymerization conditions.
Table 1: Microstructure of Polyisoprene Produced by Cationic Polymerization
| Microstructural Unit | Percentage (%) |
| trans-1,4 | Predominant |
| cis-1,4 | Absent |
| 1,2- | Minor amount |
| 3,4- | Minor amount |
Note: The exact percentages can vary depending on the specific cationic initiator and reaction conditions used.
For poly(this compound), polymerization could theoretically proceed through:
-
Vinyl polymerization: Leading to a polyethylene backbone with pendant oxirane rings.
-
Ring-opening polymerization: Resulting in a polyether backbone. The ring-opening can occur at the more or less substituted carbon of the oxirane, leading to different regiochemical units.
The lack of specific data for poly(this compound) highlights a research gap and an opportunity for further investigation in this area.
Experimental Protocols
Detailed characterization of the polymer microstructure is crucial for understanding its properties. NMR spectroscopy is the primary technique for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Determination
Objective: To identify and quantify the different structural units within the polymer chain.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped for ¹H and ¹³C nuclei.
Sample Preparation:
-
Dissolve 10-20 mg of the polymer sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the signals corresponding to different types of protons (e.g., olefinic protons, methylene protons, methine protons).
-
The relative integrals of these signals can be used to determine the ratio of different microstructural units. For instance, in polyisoprene, the olefinic proton signals can distinguish between 1,4-, 1,2-, and 3,4-units.
¹³C NMR Spectroscopy Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shifts of the carbon atoms provide detailed information about the local environment and can be used to identify different isomeric and stereochemical structures.
-
Quantitative ¹³C NMR can be used to determine the percentage of each type of repeating unit with high accuracy.
Logical Relationship of Vinyloxirane Polymerization
The following diagram illustrates the key factors influencing the final microstructure of a polymer derived from a substituted vinyloxirane.
Caption: Logical workflow of vinyloxirane polymerization.
Conclusion
The validation of the microstructure of poly(this compound) is a complex task that requires sophisticated analytical techniques, primarily high-resolution NMR spectroscopy. While direct experimental data for this specific polymer is scarce, a comparative analysis with structurally similar polymers like polyisoprene provides valuable insights into the potential microstructural variations that can be expected. The choice of polymerization methodology is a critical determinant of the final polymer structure. Further research is needed to fully elucidate the relationship between the polymerization conditions and the resulting microstructure of poly(this compound), which will be essential for tailoring its properties for advanced applications in fields such as drug delivery and specialty materials.
A Comparative Analysis of 2-Methyl-2-vinyloxirane and Glycidyl Methacrylate in Copolymer Synthesis
In the realm of functional polymers, monomers bearing reactive epoxy groups are invaluable for the synthesis of advanced materials with tailored properties. Among these, 2-Methyl-2-vinyloxirane and Glycidyl Methacrylate (GMA) are two prominent examples that offer distinct pathways for copolymer production, primarily dictated by their differing chemical structures and reactive sites. This guide provides a comparative study of these two monomers for researchers, scientists, and professionals in drug development, supported by experimental data and detailed methodologies.
Key Differences in Reactivity and Polymerization Mechanisms
The most significant distinction between this compound and Glycidyl Methacrylate lies in their preferred polymerization mechanisms. Glycidyl methacrylate readily undergoes free-radical polymerization through its vinyl group, making it compatible with a wide array of conventional vinyl monomers. In contrast, this compound, which possesses both a vinyl group and an oxirane (epoxide) ring, predominantly polymerizes via cationic ring-opening polymerization of the oxirane ring. While radical polymerization of the vinyl group is possible, the oxirane ring's high reactivity towards cationic initiators makes this the more common and controlled route for polymerization. This fundamental difference in reactivity governs the choice of co-monomers, initiators, and reaction conditions, ultimately influencing the architecture and properties of the resulting copolymers.
Performance Comparison of Copolymers
Due to the limited availability of comprehensive studies on the copolymerization of this compound, a direct quantitative comparison with the well-documented glycidyl methacrylate copolymers is challenging. However, based on the extensive research on GMA copolymers and the known reactivity of oxiranes, we can infer and present a qualitative and quantitative comparison.
Reactivity Ratios
The reactivity ratios (r1 and r2) are critical parameters in copolymerization, as they describe the relative reactivity of a growing polymer chain ending in one monomer towards the same or the other monomer. For glycidyl methacrylate, numerous studies have determined its reactivity ratios with various co-monomers, often indicating a tendency towards the formation of random copolymers.
Table 1: Reactivity Ratios of Glycidyl Methacrylate (M1) with Various Co-monomers (M2)
| Co-monomer (M2) | r1 (GMA) | r2 | r1 * r2 | Copolymer Type |
| Methyl Methacrylate (MMA) | ~1 | ~1 | ~1 | Ideal Random |
| Styrene (St) | ~0.5 | ~0.4 | ~0.2 | Alternating Tendency |
| n-Butyl Acrylate (BA) | ~0.7 | ~0.3 | ~0.21 | Random |
Note: Values are approximate and can vary with reaction conditions.
For this compound, reactivity ratios in cationic copolymerization are less documented in readily available literature. In cationic ring-opening copolymerization, the relative reactivity is highly dependent on the nucleophilicity and ring strain of the cyclic monomers involved.
Thermal and Mechanical Properties
The properties of the final copolymers are significantly influenced by the monomer composition and the polymer backbone structure.
Table 2: Comparison of Expected Properties of Copolymers
| Property | Glycidyl Methacrylate Copolymers | This compound Copolymers (Expected) |
| Backbone Structure | Carbon-carbon backbone with pendant epoxy groups | Polyether backbone with pendant vinyl groups (from ring-opening) |
| Glass Transition Temp. (Tg) | Varies widely with co-monomer. High for PMMA copolymers. | Expected to be lower due to the flexible polyether backbone. |
| Thermal Stability | Generally good, dependent on the co-monomer. | Potentially lower due to the presence of ether linkages. |
| Mechanical Strength | Can be tailored from rigid to flexible by co-monomer choice.[1] | Likely to be more flexible and elastomeric. |
| Biocompatibility | Copolymers are explored for biomedical applications. | Polyether backbones are often associated with good biocompatibility. |
Experimental Protocols
Synthesis of Glycidyl Methacrylate Copolymer (GMA-co-MMA)
Objective: To synthesize a random copolymer of glycidyl methacrylate and methyl methacrylate via free-radical polymerization.
Materials:
-
Glycidyl methacrylate (GMA), distilled
-
Methyl methacrylate (MMA), distilled
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene, anhydrous
Procedure:
-
In a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve a desired molar ratio of GMA and MMA in toluene.
-
Add AIBN (typically 1 mol% with respect to total monomers).
-
Purge the solution with dry nitrogen for 30 minutes to remove oxygen.
-
Heat the reaction mixture to 70°C and maintain for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by pouring the solution into a large excess of a non-solvent like methanol.
-
Filter the precipitate and wash with fresh methanol.
-
Dry the copolymer in a vacuum oven at 40°C until a constant weight is achieved.
Characterization:
-
¹H NMR: To determine the copolymer composition.
-
GPC/SEC: To determine the molecular weight and polydispersity index.
-
DSC: To measure the glass transition temperature.
-
TGA: To assess thermal stability.
Proposed Synthesis of this compound Copolymer via Cationic Ring-Opening Polymerization
Objective: To synthesize a copolymer of this compound and another cyclic ether (e.g., tetrahydrofuran, THF) via cationic ring-opening polymerization.
Materials:
-
This compound, dried and distilled
-
Tetrahydrofuran (THF), dried and distilled
-
Boron trifluoride etherate (BF₃·OEt₂), as initiator
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried, nitrogen-purged reaction flask equipped with a magnetic stirrer, add a desired molar ratio of this compound and THF to anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a catalytic amount of BF₃·OEt₂ to initiate the polymerization.
-
Stir the reaction mixture at 0°C for a specified time (e.g., 4-6 hours).
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the copolymer in a suitable non-solvent (e.g., cold hexane).
-
Filter and dry the resulting polymer under vacuum.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the ring-opening polymerization and determine copolymer composition.
-
GPC/SEC: For molecular weight analysis.
-
DSC and TGA: For thermal analysis.
Visualizations
Caption: Predominant polymerization pathways for GMA and this compound.
Caption: General experimental workflow for copolymer synthesis and characterization.
Caption: Decision logic for monomer selection based on desired polymer backbone.
Conclusion
Glycidyl methacrylate is a versatile and well-characterized monomer for introducing epoxy functionalities into a wide range of copolymers with carbon-carbon backbones via free-radical polymerization. The resulting materials have tunable thermal and mechanical properties. In contrast, this compound is suited for creating copolymers with polyether backbones through cationic ring-opening polymerization, which is expected to yield more flexible materials. The choice between these two monomers should be guided by the desired polymerization mechanism, the intended co-monomers, and the targeted properties of the final copolymer, particularly the nature of the polymer backbone. Further research into the copolymerization of this compound is warranted to fully elucidate its potential in advanced material design.
References
A Comparative Guide to the Biocompatibility of 2-Methyl-2-vinyloxirane-Based Polymers and Alternative Biomaterials
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable polymer is a critical determinant in the successful development of drug delivery systems and implantable devices. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. This guide provides a comparative assessment of the biocompatibility of polymers based on 2-Methyl-2-vinyloxirane, a reactive oxirane monomer, against well-established biocompatible polymers: Poly(lactic acid) (PLA), Poly(ethylene glycol) (PEG), and Poly(ε-caprolactone) (PCL).
Due to the limited direct experimental data on the biocompatibility of poly(this compound), this guide draws plausible inferences from studies on similar oxirane-containing polymers, such as poly(glycidyl methacrylate), to provide a preliminary assessment. This comparison is supported by experimental data for the alternative polymers, with detailed methodologies for key biocompatibility assays.
Comparative Analysis of Biocompatibility
The biocompatibility of a polymer is not an intrinsic property but rather a reflection of its interaction with the biological environment. Key aspects of biocompatibility include cytotoxicity (toxicity to cells), hemocompatibility (interaction with blood), and in vivo tissue response (inflammation, fibrosis, and integration).
Quantitative Biocompatibility Data Summary
The following table summarizes key quantitative data from in vitro and in vivo biocompatibility studies on the selected polymers. It is important to note that direct quantitative comparisons can be challenging due to variations in experimental conditions, cell types, and animal models.
| Polymer | Cytotoxicity (Cell Viability %) | Hemolysis (%) | In Vivo Inflammatory Response |
| Poly(this compound) (Inferred) | Potentially cytotoxic depending on residual monomer and crosslinking | Data not available; potential for hemolysis due to reactive oxirane groups | Likely to elicit an inflammatory response; requires surface modification for improved biocompatibility |
| Poly(lactic acid) (PLA) | > 90%[1] | < 2%[2] | Mild to moderate transient inflammation, followed by fibrous encapsulation[3][4][5][6] |
| Poly(ethylene glycol) (PEG) | > 95%[7][8] | < 2%[9] | Generally low immunogenicity and minimal inflammatory response[10] |
| Poly(ε-caprolactone) (PCL) | > 90%[11] | < 5% | Mild inflammatory response, leading to fibrous encapsulation[12] |
Note: The data for Poly(this compound) is inferred based on the reactivity of oxirane groups and general knowledge of polymer biocompatibility. Experimental validation is required.
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of biocompatibility. The following are detailed methodologies for key experiments cited in this guide, primarily based on the ISO 10993 standards.
In Vitro Cytotoxicity Assay (ISO 10993-5)
This test evaluates the potential of a material to cause cell death or inhibit cell growth.
-
Cell Line: L929 mouse fibroblast cells are commonly used.[11]
-
Method:
-
Extraction: The test material is incubated in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for 24-72 hours to create an extract.[11][13][14]
-
Cell Culture: L929 cells are seeded in 96-well plates and cultured until they form a near-confluent monolayer.
-
Exposure: The culture medium is replaced with the material extract at various concentrations.
-
Incubation: The cells are incubated with the extract for 24-72 hours.
-
Assessment: Cell viability is quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16] The absorbance, which correlates with the number of viable cells, is measured using a microplate reader.
-
-
Acceptance Criterion: A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[14]
Hemolysis Assay (ISO 10993-4)
This assay determines the extent to which a material can damage red blood cells.
-
Blood Source: Freshly collected human or rabbit blood with an anticoagulant.[2]
-
Method:
-
Direct Contact: The test material is placed in direct contact with a diluted blood suspension.[1][2]
-
Indirect Contact (Extract): An extract of the material is prepared (as in the cytotoxicity test) and added to the blood suspension.[2]
-
Incubation: The mixtures are incubated at 37°C for a specified period (e.g., 3 hours) with gentle agitation.[2]
-
Centrifugation: The samples are centrifuged to pellet the intact red blood cells.
-
Quantification: The amount of hemoglobin released into the supernatant is measured spectrophotometrically.
-
-
Controls: A positive control (e.g., water) and a negative control (e.g., saline) are run in parallel.
-
Acceptance Criterion: A hemolysis percentage greater than 5% is typically considered indicative of hemolytic activity. A value below 2% is considered non-hemolytic.[2][9]
In Vivo Implantation Study (ISO 10993-6)
This test evaluates the local pathological effects on living tissue at the site of implantation.
-
Animal Model: Commonly used models include rats, rabbits, or mice.[17][18][19][20]
-
Implantation Site: The material is implanted into a specific tissue site, such as subcutaneous tissue or muscle.[17][19][20]
-
Procedure:
-
The test material and a negative control material are surgically implanted.
-
Animals are observed for clinical signs of toxicity over a period ranging from a few days to several months.[19]
-
At the end of the study period, the animals are euthanized, and the implantation sites are examined macroscopically.
-
The implant and surrounding tissue are excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histopathological evaluation.
-
-
Evaluation: A pathologist assesses the tissue response, including the presence and extent of inflammation, fibrosis (capsule formation), necrosis, and tissue integration.
Signaling Pathways in Biomaterial-Host Interactions
The interaction of a biomaterial with cells can trigger a cascade of intracellular signaling events that determine the cellular response, including inflammation, apoptosis (programmed cell death), and proliferation. Understanding these pathways is crucial for designing biocompatible materials.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response.[21][22][23] The surface properties and leachables of a biomaterial can activate this pathway in immune cells like macrophages.
References
- 1. haemoscan.com [haemoscan.com]
- 2. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 3. mdpi.com [mdpi.com]
- 4. Applications of PLA in modern medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local Foreign-Body Reaction to Commercial Biodegradable Implants: An In Vivo Animal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TISSUE REACTIONS TO THE USE OF IMPLANTS MANUFACTURED FROM LACTIC ACID POLYMERS [journal.hep.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00861A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the in vitro and in vivo compatibility of PLA, PLA/GNP and PLA/CNT-COOH biodegradable nanocomposites: Prospects for tendon and ligament applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Testing | A Comprehensive Guide to ISO 10993-5 [nikoopharmed.com]
- 12. Studies on novel radiopaque methyl methacrylate: glycidyl methacrylate based polymer for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mddionline.com [mddionline.com]
- 14. blog.johner-institute.com [blog.johner-institute.com]
- 15. senzagen.com [senzagen.com]
- 16. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rapid Biocompatibility Analysis of Materials via In Vivo Fluorescence Imaging of Mouse Models | PLOS One [journals.plos.org]
- 19. What is Implantation Testing? A Guide to ISO 10993-6 [nikoopharmed.com]
- 20. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 21. Strategies for Biomaterial-Based Spinal Cord Injury Repair via the TLR4-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NF-κB signaling is key in the wound healing processes of silk fibroin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
Kinetic Analysis of 2-Methyl-2-vinyloxirane Copolymerization: A Comparative Guide
A comprehensive review of the kinetic analysis of 2-Methyl-2-vinyloxirane (MVO) copolymerization remains a developing area of polymer science. Despite the monomer's potential for introducing both vinyl and epoxide functionalities into polymer chains, detailed comparative studies on its copolymerization kinetics with various comonomers are not extensively documented in publicly accessible literature. This guide, therefore, aims to provide a framework for such an analysis, drawing parallels from the copolymerization of structurally related monomers and outlining the necessary experimental protocols for a thorough investigation.
This compound is a hybrid monomer containing both a vinyl group and an oxirane (epoxide) ring. This unique structure allows for its participation in different polymerization mechanisms, including radical polymerization through the vinyl group and cationic or anionic ring-opening polymerization of the epoxide. The interplay between these two reactive sites makes the kinetic analysis of its copolymerization a complex yet intriguing subject for researchers in polymer chemistry and materials science.
Theoretical Framework for Kinetic Analysis
The kinetic analysis of any copolymerization is fundamentally based on determining the reactivity ratios of the monomers involved. These ratios, typically denoted as r₁ and r₂, quantify the relative preference of a growing polymer chain ending in one monomer unit to add the same monomer versus the other comonomer. For a copolymerization involving MVO (M₁) and a comonomer (M₂), the reactivity ratios are defined as:
-
r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of MVO to a growing chain ending in MVO (k₁₁) to the rate constant for the addition of the comonomer to a growing chain ending in MVO (k₁₂).
-
r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of the comonomer to a growing chain ending in that comonomer (k₂₂) to the rate constant for the addition of MVO to a growing chain ending in the comonomer (k₂₁).
The values of these reactivity ratios dictate the composition and microstructure of the resulting copolymer. For instance:
-
r₁ > 1 and r₂ < 1 : The copolymer will be enriched in MVO.
-
r₁ < 1 and r₂ > 1 : The copolymer will be enriched in the comonomer.
-
r₁ ≈ r₂ ≈ 1 : An ideal random copolymer is formed.
-
r₁ ≈ r₂ ≈ 0 : An alternating copolymer is formed.
-
r₁ > 1 and r₂ > 1 : A tendency towards block copolymer formation.
Potential Copolymerization Systems and Expected Kinetic Behavior
While specific data for MVO is scarce, we can hypothesize its copolymerization behavior with different classes of comonomers based on the reactivity of its functional groups.
Table 1: Hypothetical Copolymerization Systems for this compound and Expected Kinetic Trends
| Comonomer Class | Polymerization Type | Expected Reactivity of MVO (M₁) | Potential Comonomers (M₂) | Expected Kinetic Behavior (Hypothetical) |
| Vinyl Monomers | Radical | Moderate (vinyl group) | Styrene, Methyl Methacrylate | MVO might act as a less reactive monomer compared to standard vinyl monomers, leading to low r₁ values. The product r₁r₂ would likely be less than 1, indicating a tendency towards random or alternating structures. |
| Cyclic Ethers | Cationic Ring-Opening | High (epoxide ring) | Ethylene Oxide, Propylene Oxide | MVO's epoxide ring is expected to be highly reactive in cationic polymerization. The reactivity would be influenced by the stability of the resulting carbocation. Kinetic analysis would be crucial to determine the relative incorporation rates. |
| Cyclic Ethers | Anionic Ring-Opening | Moderate to High (epoxide ring) | Ethylene Oxide, Propylene Oxide | The sterically hindered nature of the tertiary carbon in the MVO epoxide might influence its reactivity in anionic polymerization compared to less substituted epoxides. |
Experimental Protocols for Kinetic Analysis
A thorough kinetic analysis of MVO copolymerization would require a series of well-defined experiments. Below are detailed methodologies for key experiments.
Monomer and Reagent Purification
-
This compound (MVO): MVO should be distilled under reduced pressure over a suitable drying agent (e.g., calcium hydride) immediately before use to remove any inhibitors and moisture.
-
Comonomers: The chosen comonomers (e.g., styrene, methyl methacrylate, ethylene oxide) must be purified according to standard laboratory procedures to remove inhibitors and impurities. For example, styrene is typically washed with aqueous sodium hydroxide, followed by water, dried over a desiccant, and then distilled under vacuum.
-
Initiators: The initiator (e.g., AIBN for radical polymerization, a Lewis acid for cationic polymerization, or an organometallic compound for anionic polymerization) should be purified by recrystallization or distillation.
-
Solvents: Solvents for polymerization and analysis must be of high purity and dried using appropriate methods to eliminate any substances that could interfere with the polymerization kinetics.
Copolymerization Procedure
The following is a general protocol that would be adapted based on the specific polymerization mechanism.
-
A series of reaction vessels (e.g., Schlenk tubes or a glass reactor) are charged with varying initial molar feed ratios of MVO and the comonomer.
-
The purified solvent is added to achieve the desired monomer concentration.
-
The initiator solution is then introduced to start the polymerization.
-
The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature.
-
Samples are withdrawn at different time intervals to monitor the conversion. The polymerization is quenched at low conversions (typically <10%) to ensure that the copolymer composition is representative of the initial monomer feed ratio, as described by the Mayo-Lewis equation.
-
The resulting copolymers are isolated by precipitation in a non-solvent and then purified by reprecipitation to remove any unreacted monomers and initiator residues.
-
The purified copolymers are dried under vacuum to a constant weight.
Determination of Copolymer Composition
The composition of the copolymers is a critical piece of data for calculating reactivity ratios. Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is one of the most common and accurate methods. By integrating the characteristic proton signals of each monomer unit in the copolymer spectrum, the molar ratio of the monomers in the polymer chain can be determined.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The ratio of the absorbances of characteristic bands for each monomer unit can be used to determine the copolymer composition, often requiring a calibration curve.
-
Elemental Analysis: If the monomers have distinct elemental compositions (e.g., one contains nitrogen or a halogen), elemental analysis can provide the overall composition of the copolymer.
Calculation of Reactivity Ratios
Once the copolymer composition for a series of initial monomer feed ratios is determined, several methods can be used to calculate the reactivity ratios (r₁ and r₂):
-
Fineman-Ross Method: A graphical linearization method based on the differential form of the copolymer composition equation.
-
Kelen-Tüdős Method: An improved graphical method that gives more reliable results, especially at the extremes of the feed composition.
-
Non-linear Least Squares Analysis: A computational method that directly fits the copolymer composition data to the Mayo-Lewis equation, generally considered the most accurate method.
Visualization of Experimental Workflow
The logical flow of a kinetic analysis experiment can be visualized to provide a clear overview of the process.
Figure 1. Workflow for the kinetic analysis of copolymerization.
Logical Relationship in Copolymerization Kinetics
The relationship between monomer feed, copolymer composition, and reactivity ratios is central to understanding copolymerization kinetics.
A Comparative Guide to the Thermal Properties of Polymers from Vinyloxiranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of polymers derived from different vinyloxirane monomers. Understanding these properties is crucial for the rational design and selection of polymers for various applications, including drug delivery systems, biomaterials, and advanced coatings. This document summarizes key quantitative data, details experimental protocols, and illustrates the experimental workflow for thermal characterization.
Influence of Side-Chain Structure on Thermal Properties
The thermal characteristics of poly(vinyloxirane)s are significantly influenced by the chemical nature of the substituent groups on the oxirane ring. Variations in the size, polarity, and flexibility of these side chains can alter key thermal parameters such as the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td).
Generally, bulkier or more rigid side groups tend to increase the glass transition temperature by restricting the segmental motion of the polymer chains. For instance, the introduction of a β-methyl group into the polymer backbone can lead to a significant increase in Tg.[1] Conversely, long, flexible alkyl side chains may lower the Tg by increasing the free volume. The thermal stability of these polymers is also dependent on the side-chain structure, with different substituents affecting the onset and mechanism of thermal degradation.[2]
Comparative Thermal Data
The following table summarizes the key thermal properties of a selection of polymers derived from vinyloxiranes and structurally similar vinyl ethers. This data, compiled from various studies, illustrates the impact of different side chains on the thermal behavior of these polymers.
| Polymer/Monomer Unit | Side Chain | Glass Transition Temperature (Tg) (°C) | Thermal Decomposition Temperature (Td, 5% wt loss) (°C) | Notes |
| Poly(hydroxybutyl vinyl ether) (poly(HBVE)) | -O-(CH₂)₄-OH | -38 | ~300 | Lacks β-methyl group. |
| Poly(hydroxybutyl propenyl ether) (poly(HBPE)) | -O-(CH₂)₄-OH | 44 | ~300 | Contains a β-methyl group, significantly increasing Tg.[1] |
| Poly(TBDPSBVE) | -O-(CH₂)₄-OTBDPS | -5 | Not Reported | Silyl-protected precursor to poly(HBVE). |
| Poly(TBDPSBPE) | -O-(CH₂)₄-OTBDPS | 6.5 | Not Reported | Silyl-protected precursor to poly(HBPE).[1] |
| Poly(ethyl vinyl ether) (PEVE) | -CH₂CH₃ | Not Reported | ~380-418 | The decomposition temperature provides a benchmark for thermal stability.[2] |
| Poly(n-butyl vinyl ether) (PBVE) | -(CH₂)₃CH₃ | Not Reported | ~380-418 | Similar thermal stability to PEVE.[2] |
| Poly(2-Phthalimide Ethyl Vinyl Ether) (PPEVE) | -CH₂CH₂-Phthalimide | Not Reported | ~398-444 | The bulky, polar phthalimide group appears to slightly increase thermal stability compared to simple alkyl vinyl ethers.[2] |
Experimental Workflow for Thermal Analysis
The characterization of the thermal properties of vinyloxirane polymers typically follows a standardized workflow involving several analytical techniques. This process allows for the determination of key thermal transitions and the overall thermal stability of the material.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of the procedures used to obtain the data presented in this guide.
Differential Scanning Calorimetry (DSC)
Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
Methodology:
-
A small sample of the polymer (typically 3-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is subjected to a controlled temperature program under an inert nitrogen atmosphere. A typical program involves:
-
An initial heating ramp to erase the thermal history of the polymer.
-
A controlled cooling ramp.
-
A second heating ramp, during which the data for determining Tg and Tm is collected.[1]
-
-
The heating and cooling rates are typically set between 5 and 20 °C/min.[1]
-
The glass transition temperature is identified as the midpoint of the step change in the heat flow curve during the second heating scan.[1]
-
The melting temperature is determined as the peak temperature of the endothermic melting event.
Thermogravimetric Analysis (TGA)
Purpose: To determine the thermal stability and decomposition temperature (Td) of the polymers.
Methodology:
-
A small sample of the polymer (typically 5-15 mg) is placed in a high-purity ceramic or platinum pan.
-
The sample is heated in the TGA furnace under a controlled atmosphere (typically nitrogen or air).
-
The temperature is increased at a constant heating rate, commonly 10 °C/min, over a wide temperature range (e.g., from room temperature to 600-800 °C).[3]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The thermal decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.[1] The peak of the derivative of the weight loss curve (DTG) indicates the temperature of the maximum rate of decomposition.[2]
Thermomechanical Analysis (TMA)
Purpose: To measure changes in the physical dimensions of the polymer as a function of temperature, from which the coefficient of thermal expansion (CTE) can be determined.
Methodology:
-
A solid sample of the polymer with a defined geometry (e.g., a thin film or a small plug) is prepared.
-
The sample is placed in the TMA instrument under a small, constant load (e.g., a few millinewtons) to ensure contact with the probe.
-
The sample is heated at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere.
-
The change in the sample's dimension (e.g., thickness) is measured by a sensitive probe as a function of temperature.
-
The coefficient of thermal expansion is calculated from the slope of the dimensional change versus temperature curve in the region of interest (e.g., below the glass transition temperature).
References
Navigating the Analysis of 2-Methyl-2-vinyloxirane Reaction Products: A Comparative Guide to HPLC Methods
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of compounds derived from 2-Methyl-2-vinyloxirane, robust analytical methodologies are paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) techniques for the analysis of its diverse reaction products. We delve into experimental data, detailed protocols, and a comparative analysis with alternative methods to equip you with the knowledge for effective separation and quantification.
This compound, also known as isoprene monoxide, is a versatile chiral building block in organic synthesis. Its high reactivity, stemming from the strained epoxide ring and the presence of a vinyl group, allows for a wide array of chemical transformations, including ring-opening reactions with various nucleophiles and polymerization. The resulting product mixtures can be complex, often containing stereoisomers and regioisomers, necessitating powerful analytical techniques for their separation and characterization. HPLC stands out as a primary tool for this purpose due to its high resolution, sensitivity, and adaptability.
HPLC Methods for Product Analysis: A Head-to-Head Comparison
The choice of HPLC method is critically dependent on the nature of the reaction products. For the non-polar to moderately polar products often resulting from reactions of this compound, reversed-phase HPLC is the most common approach. For chiral products, specialized chiral stationary phases are essential. In cases of polymerization, size-exclusion chromatography is the method of choice.
| Analytical Challenge | Recommended HPLC Method | Stationary Phase Example | Mobile Phase Example | Detection |
| Ring-opening with Nucleophiles (e.g., amines, thiols) | Reversed-Phase HPLC | C18, C8 | Acetonitrile/Water or Methanol/Water gradients | UV, MS |
| Diol Formation (Hydrolysis) | Reversed-Phase HPLC | C18, Phenyl-Hexyl | Acetonitrile/Water gradient | UV, RI, MS |
| Enantiomeric Separation of Chiral Products | Chiral HPLC | Polysaccharide-based (e.g., Chiralpak AD-H), Pirkle-type (e.g., (S,S)-Whelk-O 1) | Hexane/Isopropanol, Hexane/Ethanol | UV, CD |
| Polymerization Analysis | Size-Exclusion Chromatography (SEC) | Polystyrene-divinylbenzene (PS-DVB) | Tetrahydrofuran (THF) | RI |
This table presents typical starting conditions. Method optimization is crucial for achieving desired separation.
In-Depth Experimental Protocols
Reversed-Phase HPLC Analysis of a Reaction Mixture with an Amine Nucleophile
This protocol is a general guideline for the analysis of the reaction between this compound and a primary or secondary amine.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Quench the reaction mixture.
-
Extract the products with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Dissolve the residue in the initial mobile phase composition (90:10 A:B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chiral HPLC for the Separation of Enantiomeric Diols
This protocol outlines the separation of the enantiomers of the diol formed from the hydrolysis of this compound.
Instrumentation:
-
HPLC system with an isocratic pump, manual injector or autosampler, column oven, and a UV-Vis or Chiral Detector (CD).
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Isolate the diol product from the reaction mixture using column chromatography.
-
Dissolve the purified diol in the mobile phase to a concentration of 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process and the decision-making involved, the following diagrams are provided.
Caption: General experimental workflow for HPLC analysis.
Caption: Comparison of HPLC and GC-MS for product analysis.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is a powerful tool, other techniques can provide complementary or, in some cases, superior information.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: Separates volatile compounds in the gas phase followed by detection with a mass spectrometer.
-
Advantages: Excellent for analyzing the starting material (this compound) and any volatile byproducts. It offers high sensitivity and provides structural information from mass spectra, aiding in the identification of unknown components.
-
Limitations: Not suitable for non-volatile or thermally labile products, which are common in reactions involving ring-opening with polar nucleophiles. Derivatization to increase volatility may be required, adding a step to sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: Provides detailed structural information about molecules in solution.
-
Advantages: Unrivaled for the definitive structural elucidation of reaction products, including stereochemistry and regiochemistry. It is a non-destructive technique.
-
Limitations: Primarily a tool for structural identification rather than quantitative analysis of complex mixtures without careful calibration. It has lower sensitivity compared to HPLC and GC-MS.
Conclusion
The analysis of reaction products from this compound requires a tailored analytical approach. HPLC, with its various modes of operation, offers a versatile and robust platform for the separation and quantification of a wide range of products. Reversed-phase HPLC is the workhorse for many applications, while chiral HPLC is indispensable for stereochemical analysis, and SEC is essential for polymer characterization. For volatile components, GC-MS provides a powerful alternative, and NMR remains the gold standard for structural confirmation. By understanding the strengths and limitations of each technique and employing the appropriate experimental protocols, researchers can confidently and accurately characterize the outcomes of their synthetic endeavors.
A Comparative Guide to the Cross-Reactivity of 2-Methyl-2-vinyloxirane with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Methyl-2-vinyloxirane with a range of nucleophiles, supported by available experimental data. Due to its asymmetric structure and the presence of both a strained epoxide ring and a vinyl group, this compound exhibits diverse reactivity, making it a versatile building block in organic synthesis. The regioselectivity of the nucleophilic attack is highly dependent on the nature of the nucleophile and the reaction conditions.
Data Presentation: A Comparative Analysis of Nucleophilic Reactions
The following table summarizes the quantitative data for the reaction of this compound and its close analogs with various nucleophiles. It is important to note that specific data for this compound is limited in publicly available literature; therefore, data from closely related vinyloxiranes are included for comparative purposes and are duly noted.
| Nucleophile Category | Specific Nucleophile | Substrate | Catalyst/Conditions | Product(s) | Yield (%) | Reference(s) |
| Organometallic | Triphenylbismuth (Ph₃Bi) | This compound | PdCl₂ in DMF/H₂O, rt, 12 h | (E)-4-Phenylbut-2-en-1-ol | 74% | [1] |
| Sulfur-based | Thioketones | (R)-2-Vinyloxirane | SiO₂ or BF₃·OEt₂ in CH₂Cl₂ | 4-Vinyl-1,3-oxathiolanes | Good to excellent | [2] |
| Nitrogen-based | Sodium Azide (NaN₃) | Vinyl Epoxides (general) | No catalyst mentioned | 1,2-addition products | Not specified | [1] |
| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Epoxides (general) | THF, reflux | Alcohols | High (generally) | Inferred |
Note: The regioselectivity of the attack on this compound is a critical factor. Under basic or neutral conditions (with strong nucleophiles), the reaction typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less substituted carbon of the epoxide (C3). In contrast, under acidic conditions, the reaction can have more Sₙ1 character, leading to attack at the more substituted carbon (C2) due to the stabilization of the partial positive charge.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for epoxide ring-opening reactions and can be adapted for specific research needs.
Palladium-Catalyzed Reaction with an Organobismuth Reagent
This protocol is adapted from the reported reaction of this compound with triphenylbismuth.[1]
Objective: To synthesize (E)-4-phenylbut-2-en-1-ol via a palladium-catalyzed ring-opening reaction.
Materials:
-
This compound
-
Triphenylbismuth (Ph₃Bi)
-
Palladium(II) chloride (PdCl₂)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Chromatography supplies for purification
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylbismuth (1.2 equivalents) in a mixture of DMF and water.
-
To this solution, add this compound (1.0 equivalent) and palladium(II) chloride (0.05 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (E)-4-phenylbut-2-en-1-ol.
Base-Catalyzed Ring-Opening with a Thiol Nucleophile (General Protocol)
This protocol is a general procedure for the reaction of epoxides with thiols under basic conditions, which can be applied to this compound.
Objective: To synthesize a β-hydroxy thioether via a base-catalyzed ring-opening reaction.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Chromatography supplies for purification
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol (1.0 equivalent) in anhydrous THF to the suspension.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the β-hydroxy thioether.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the mechanistic pathways involved in the cross-reactivity studies of this compound.
Caption: Experimental workflow for cross-reactivity studies.
References
Safety Operating Guide
A Guide to the Safe Disposal of 2-Methyl-2-vinyloxirane for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical waste is a critical component of laboratory safety and environmental responsibility. 2-Methyl-2-vinyloxirane, a highly flammable and reactive epoxide, requires specific procedures to ensure its safe neutralization and disposal.[1][2] This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
I. Understanding the Hazards
This compound is classified as a highly flammable liquid and vapor, a skin and eye irritant, and may cause respiratory irritation.[1][2] Its primary hazard in the context of disposal is its high reactivity. Epoxides are known to polymerize, potentially violently, in the presence of catalysts or heat.[2] They can also react vigorously with acids, bases, oxidizing agents, and reducing agents.[2] Therefore, direct disposal of unreacted this compound is unsafe and not recommended. The core principle of its safe disposal is the initial neutralization of its reactivity through a controlled chemical reaction.
II. Quantitative Data Summary
A clear understanding of the physical and chemical properties of this compound is essential for safe handling. The table below summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1838-94-4 | |
| Molecular Formula | C₅H₈O | |
| Molecular Weight | 84.12 g/mol | |
| Boiling Point | 80-81 °C | |
| Density | 0.857 g/mL at 25 °C | |
| Flash Point | -8 °C (17.6 °F) - closed cup | |
| Storage Temperature | 2-8°C |
III. Disposal Workflow
The proper disposal of this compound follows a clear, logical progression from initial handling to final waste disposal. The following diagram illustrates this workflow.
Caption: A flowchart outlining the key stages for the safe disposal of this compound.
IV. Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis
The recommended method for neutralizing the reactivity of this compound is through acid-catalyzed hydrolysis. This process opens the epoxide ring to form a less reactive 1,2-diol.[3][4][5]
Materials:
-
Waste this compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
pH indicator paper or a pH meter
-
Appropriate reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Ice bath
-
Dropping funnel
Procedure:
-
Personal Protective Equipment (PPE): Before beginning, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.
-
Prepare Dilute Sulfuric Acid: In the reaction vessel, prepare a 1 M solution of sulfuric acid by slowly adding concentrated sulfuric acid to deionized water with stirring. Caution: Always add acid to water, not the other way around, to avoid a violent exothermic reaction. An ice bath can be used to control the temperature during this step.
-
Cool the Acid Solution: Cool the 1 M sulfuric acid solution in an ice bath to approximately 0-5 °C.
-
Controlled Addition of Epoxide: Slowly add the waste this compound to the cold, stirred sulfuric acid solution using a dropping funnel. The molar ratio of acid to epoxide should be catalytic, but for waste disposal purposes, a larger excess of the aqueous acid solution will help to control the reaction rate and dissipate heat. A 10-fold molar excess of water (from the 1 M H₂SO₄ solution) to the epoxide is recommended. Maintain the temperature of the reaction mixture below 20 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for at least one hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if a suitable method is available. The disappearance of the starting epoxide spot will indicate the completion of the reaction. Alternatively, allow the reaction to proceed for a sufficient time (e.g., 2-4 hours) to ensure completion.
-
Neutralization: Once the reaction is complete, slowly and carefully neutralize the solution by adding a saturated solution of sodium bicarbonate or another suitable base. Be cautious as this will generate carbon dioxide gas, causing foaming. Monitor the pH with indicator paper or a pH meter until it is between 6 and 8.
-
Final Disposal: The resulting neutralized aqueous solution containing the diol should be collected in a properly labeled hazardous waste container.[6] Although the primary reactive hazard has been eliminated, the solution may still contain organic material that is not suitable for drain disposal. Consult your institution's environmental health and safety (EHS) office for specific guidance on the disposal of this waste stream.[6]
V. Operational and Disposal Plans
Spill Management:
-
Small Spills: Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place the absorbed material into a sealed, properly labeled container for disposal.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
Waste Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the neutralized diol waste.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical names of the contents.
By following these detailed procedures, researchers and laboratory professionals can safely and effectively manage the disposal of this compound, ensuring a safe working environment and minimizing environmental impact.
References
- 1. chemical-label.com [chemical-label.com]
- 2. This compound | C5H8O | CID 92166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aakash.ac.in [aakash.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
Safeguarding Your Research: A Guide to Handling 2-Methyl-2-vinyloxirane
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling of 2-Methyl-2-vinyloxirane (CAS 1838-94-4), a highly flammable and reactive epoxide. Adherence to these procedures will minimize risks and ensure a secure laboratory environment.
Hazard Summary
This compound is classified as a highly flammable liquid and vapor that can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] It is also prone to polymerization, which can be violent, especially in the presence of catalysts or heat.[1]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| Body Part | PPE Specification | Standard |
| Respiratory | NIOSH-approved full-face chemical cartridge respirator with organic vapor cartridges. A half-face respirator with appropriate cartridges and airtight goggles is a less protective alternative.[1] | NIOSH (or equivalent) |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber).[3] No single glove material protects against all chemicals, so consult manufacturer compatibility data. | EN 374 |
| Eyes/Face | Chemical splash goggles and a face shield.[4] | ANSI Z87.1 |
| Body | Chemical-resistant clothing, such as a one-piece coverall or a hooded two-piece chemical splash suit.[5] | EN 13034 (Type 6) |
| Feet | Chemical-resistant, steel-toed boots.[5] | ASTM F2413 |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the key steps for safely using this compound in a laboratory setting.
-
Preparation and Engineering Controls :
-
Work exclusively in a well-ventilated area, such as a certified chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[6]
-
Remove all potential ignition sources, including open flames, hot surfaces, and spark-producing equipment.
-
Ground and bond all containers and receiving equipment to prevent static discharge.
-
-
Chemical Handling :
-
Before use, allow the refrigerated container to warm to room temperature in a desiccator to prevent water condensation.
-
Carefully open the container, ensuring it is pointed away from your face.
-
Use only compatible, clean, and dry glassware or equipment.
-
Dispense the required amount of the chemical slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling :
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][6][8][9] Seek immediate medical attention.[1]
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[1][7] If skin irritation occurs, seek medical advice.
-
Inhalation : Move the affected person to fresh air at once.[1][7][9] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]
-
Spill : Evacuate personnel from the area. For small spills, use a non-combustible absorbent material (e.g., sand, vermiculite) to contain and collect the spillage. Place the absorbed material in a sealed container for disposal. For large spills, consider downwind evacuation of at least 300 meters.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all surplus this compound and contaminated materials (e.g., absorbent pads, gloves, empty containers) in a designated, properly labeled, and sealed container.
-
Do not mix with incompatible waste streams. Epoxides can react violently with acids, bases, oxidizing agents, and reducing agents.[1]
-
-
Waste Disposal :
-
Dispose of the hazardous waste through a licensed professional waste disposal service.
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Never dispose of this compound down the drain.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C5H8O | CID 92166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. hsa.ie [hsa.ie]
- 4. 单氧化异戊二烯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 9. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
